molecular formula C37H64O3 B579574 cholesterol n-nonyl carbonate CAS No. 15455-83-1

cholesterol n-nonyl carbonate

Cat. No.: B579574
CAS No.: 15455-83-1
M. Wt: 556.916
InChI Key: CLVJSPXXNWCOJH-IATSNXCDSA-N
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Description

Cholesterol n-nonyl carbonate is a useful research compound. Its molecular formula is C37H64O3 and its molecular weight is 556.916. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJSPXXNWCOJH-IATSNXCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659856
Record name (3beta)-Cholest-5-en-3-yl nonyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-83-1
Record name (3beta)-Cholest-5-en-3-yl nonyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cholesteryl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of cholesteryl nonanoate, a significant cholesteryl ester with applications ranging from cosmetic formulations to advanced liquid crystal technologies. This document details its structural characteristics, physicochemical properties, and provides generalized experimental protocols for their determination.

Introduction

Cholesteryl nonanoate (also known as cholesteryl pelargonate) is the ester formed from cholesterol and nonanoic acid.[1][2] It is a white, crystalline solid at room temperature and is notable for its thermotropic liquid crystalline behavior, specifically exhibiting a cholesteric phase.[1][3] This property, along with its biocompatibility, makes it a subject of interest in materials science and biomedical applications, including drug delivery systems where it can influence membrane fluidity.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of cholesteryl nonanoate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

PropertyValue
CAS Number 1182-66-7
Molecular Formula C₃₆H₆₂O₂[5][6]
Molecular Weight 526.88 g/mol [6][7][8]
Appearance White to off-white crystalline solid[1][2][7]
Melting Point 74 - 82 °C[1][2][7]
Boiling Point ~360 °C at 760 mmHg[7][9]
Solubility Insoluble in water.[1][2] Soluble in organic solvents such as chloroform, tetrahydrofuran (THF), and ethanol.[4][10][11]
Optical Rotation -30° (c=5 in chloroform)[11][12]

Liquid Crystalline Behavior

A key characteristic of cholesteryl nonanoate is its ability to form a cholesteric liquid crystal phase upon heating.[3] The transition between different phases (crystalline, smectic, cholesteric, and isotropic liquid) occurs at specific temperatures, which is a critical consideration for its application in thermochromic devices and liquid crystal displays.[13]

  • Crystalline to Smectic Phase Transition: 77.5 °C

  • Smectic to Cholesteric Phase Transition: 79 °C

  • Cholesteric to Isotropic Liquid Transition (Clearing Point): 90 °C[13]

The following diagram illustrates the phase transition workflow of cholesteryl nonanoate with respect to temperature changes.

G Phase Transition of Cholesteryl Nonanoate Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic 77.5 °C (Heating) Smectic->Solid Cooling Cholesteric Cholesteric Phase Smectic->Cholesteric 79 °C (Heating) Cholesteric->Smectic Cooling Isotropic Isotropic Liquid Cholesteric->Isotropic 90 °C (Heating) Isotropic->Cholesteric Cooling

Phase transition workflow of cholesteryl nonanoate.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of cholesteryl nonanoate.

Spectroscopy Type Key Features
¹H NMR The proton NMR spectrum shows characteristic signals for the cholesterol backbone and the nonanoate fatty acid chain.[14][15]
¹³C NMR The carbon NMR spectrum provides detailed information on the carbon skeleton, confirming the ester linkage and the sterol structure.[14]
Mass Spectrometry (GC-MS) The mass spectrum typically shows a top peak at m/z 368, corresponding to the cholestadiene fragment after the loss of the nonanoate group.[5]
Infrared (IR) Spectroscopy The IR spectrum exhibits a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[5]

Experimental Protocols

The following are generalized methodologies for the characterization of cholesteryl nonanoate.

5.1. Synthesis via Acid Chloride-Alcohol Condensation

This protocol describes a common method for the synthesis of cholesteryl esters.

  • Dissolution: Dissolve cholesterol in a dry, non-protic solvent such as pyridine.

  • Acylation: Slowly add nonanoyl chloride to the cholesterol solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as acetone to yield the final white crystalline product.

The logical workflow for the synthesis and purification is depicted below.

G Synthesis Workflow of Cholesteryl Nonanoate cluster_synthesis Synthesis cluster_purification Purification Cholesterol Cholesterol Reaction Reaction Mixture Cholesterol->Reaction NonanoylChloride Nonanoyl Chloride NonanoylChloride->Reaction Pyridine Pyridine (Solvent) Pyridine->Reaction Workup Aqueous Work-up Reaction->Workup Quench Extraction Solvent Extraction Workup->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization FinalProduct Pure Cholesteryl Nonanoate Recrystallization->FinalProduct

Synthesis and purification workflow.

5.2. Characterization by Differential Scanning Calorimetry (DSC) [3]

DSC is employed to determine the phase transition temperatures and enthalpies of cholesteryl nonanoate.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point. Then, cool the sample at the same rate. A second heating run is often performed to ensure thermal history is removed.

  • Data Analysis: The temperatures of phase transitions are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram.

5.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16]

  • Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.[17]

  • Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Record the IR spectrum to identify characteristic functional groups.[5]

Safety and Handling

According to safety data sheets, cholesteryl nonanoate is not classified as a hazardous substance under normal use conditions.[7][9] However, standard laboratory safety practices should be followed. It is incompatible with strong oxidizing agents.[7][10] For handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid dust formation.[18]

Applications

The unique properties of cholesteryl nonanoate make it valuable in several fields:

  • Cosmetics: It is used as an emollient and texturizing agent in products like make-up and hair colorants.[1][2][19]

  • Liquid Crystal Displays (LCDs): Its liquid crystalline properties are utilized in the manufacturing of LCDs and other optical devices.[2][10][19]

  • Thermochromic Materials: It is a component in some thermochromic applications where color changes with temperature.[2]

  • Drug Delivery: Its lipid nature allows it to be incorporated into lipid-based drug delivery systems, potentially influencing membrane characteristics.[4]

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other specialized chemicals.[19]

References

cholesteryl n-nonyl carbonate synthesis pathway from cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cholesteryl n-Nonyl Carbonate from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for producing cholesteryl n-nonyl carbonate, a liquid crystal material, starting from cholesterol. The document outlines the necessary chemical transformations, experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis and purification of this compound.

Synthetic Pathway Overview

The synthesis of cholesteryl n-nonyl carbonate from cholesterol is typically achieved in a two-step process. The first step involves the conversion of cholesterol to a more reactive intermediate, cholesteryl chloroformate. This intermediate is then reacted with 1-nonanol (n-nonyl alcohol) in the presence of a base to yield the final product, cholesteryl n-nonyl carbonate. This pathway is favored due to the high reactivity of the chloroformate group, which allows for an efficient and high-yield reaction with the alcohol.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway Cholesterol Cholesterol Step1 Reaction with Phosgene or Triphosgene Cholesterol->Step1 CholesterylChloroformate Cholesteryl Chloroformate Step1->CholesterylChloroformate Step2 Nucleophilic Acyl Substitution CholesterylChloroformate->Step2 Nonanol 1-Nonanol Nonanol->Step2 Pyridine Pyridine (Base) Pyridine->Step2 Product Cholesteryl n-Nonyl Carbonate Step2->Product

Caption: Two-step synthesis of cholesteryl n-nonyl carbonate from cholesterol.

Quantitative Data

The following table summarizes the key quantitative data related to the reactants and the final product. While specific yield for cholesteryl n-nonyl carbonate was not found in the provided search results, a yield for a similar long-chain cholesteryl carbonate is included to provide an estimate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Yield (%)
CholesterolC27H46O386.65White solid148-150360-
Cholesteryl ChloroformateC28H45ClO2449.11[1]White solid111-114-High
1-NonanolC9H20O144.25Colorless liquid-5215-
Cholesteryl n-Nonyl CarbonateC37H64O3556.90[]Waxy solid--70-80 (Estimated)
Cholesteryl Tridecyl CarbonateC41H72O3613.01Colorless needles61.971.35 (Clearing Point)72

Note: Data for Cholesteryl Tridecyl Carbonate is provided as a reference for expected yield and physical properties.

Experimental Protocols

This section provides a detailed methodology for the synthesis of cholesteryl n-nonyl carbonate from cholesterol.

Step 1: Synthesis of Cholesteryl Chloroformate from Cholesterol

Cholesteryl chloroformate is a key intermediate that can be synthesized from cholesterol.[] This reagent is also commercially available. The synthesis involves the reaction of cholesterol with a phosgene equivalent, such as triphosgene, in an inert solvent with a base.

Materials:

  • Cholesterol

  • Triphosgene (or phosgene solution)

  • Pyridine

  • Anhydrous Toluene (or other inert solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve cholesterol in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of triphosgene in anhydrous toluene from the dropping funnel.

  • Add pyridine dropwise to the reaction mixture to act as a catalyst and acid scavenger.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride.

  • The solvent is removed under reduced pressure to yield crude cholesteryl chloroformate, which can be purified by recrystallization.

Step 2: Synthesis of Cholesteryl n-Nonyl Carbonate from Cholesteryl Chloroformate

This procedure is adapted from the synthesis of other cholesteryl n-alkyl carbonates.

Materials:

  • Cholesteryl Chloroformate

  • 1-Nonanol

  • Pyridine

  • Absolute Benzene (or other suitable inert solvent like Toluene or Dichloromethane)

  • Silica Gel for column chromatography

  • Eluent: Benzene/Hexane mixture (e.g., 30/70 v/v)

  • Recrystallization solvent: Ethanol/2-butanone

Experimental Workflow:

Experimental_Workflow Start Dissolve Cholesteryl Chloroformate and 1-Nonanol in Benzene AddPyridine Add Pyridine solution dropwise at Room Temperature Start->AddPyridine StirRT Stir for 2 hours at Room Temperature AddPyridine->StirRT Reflux Reflux for 2 hours StirRT->Reflux CoolFilter Cool and Filter to remove Pyridinium Hydrochloride Reflux->CoolFilter Evaporate Evaporate Solvent CoolFilter->Evaporate Chromatography Purify by Silica Gel Column Chromatography Evaporate->Chromatography Recrystallize Recrystallize from Ethanol/2-Butanone Chromatography->Recrystallize FinalProduct Cholesteryl n-Nonyl Carbonate (Colorless Needles) Recrystallize->FinalProduct

Caption: Workflow for the synthesis and purification of cholesteryl n-nonyl carbonate.

Procedure:

  • In a round-bottom flask, dissolve cholesteryl chloroformate and a stoichiometric equivalent of 1-nonanol in absolute benzene.

  • To this solution, add a solution of pyridine (0.01 mol) in absolute benzene (50 ml) dropwise over 30 minutes at room temperature with continuous stirring.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Following the room temperature stirring, heat the mixture to reflux and maintain for an additional 2 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the cooled mixture to remove the precipitated pyridinium hydrochloride.

  • Distill off the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel. Elute with a benzene/hexane (30/70) mixture.

  • Combine the fractions containing the desired product, as identified by TLC analysis.

  • Evaporate the solvent from the combined fractions.

  • Recrystallize the resulting solid from an ethanol/2-butanone mixture to yield pure cholesteryl n-nonyl carbonate as colorless needles.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling phosgene/triphosgene, pyridine, and organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosgene and its equivalents are highly toxic and require special handling procedures.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Benzene is a known carcinogen; consider using a less toxic alternative like toluene if the reaction conditions permit.

  • Exercise caution when heating flammable organic solvents.

This guide provides a comprehensive framework for the synthesis of cholesteryl n-nonyl carbonate. Researchers should adapt the procedures and purification techniques based on their laboratory conditions and the desired purity of the final product.

References

The Dawn of a New Phase: A Technical Guide to the Discovery and History of Cholesteryl Ester Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of cholesteryl ester liquid crystals, a class of materials that challenged the conventional understanding of the states of matter and paved the way for modern liquid crystal technologies. We will delve into the foundational experiments, key scientific figures, and the evolution of the characterization techniques that unveiled the unique properties of these remarkable compounds.

The Serendipitous Discovery

The story of liquid crystals begins in the late 19th century with the work of an Austrian botanist, Friedrich Reinitzer. While studying the chemical properties of cholesterol derivatives extracted from carrots, Reinitzer observed a peculiar melting behavior in a compound known as cholesteryl benzoate.[1][2] In 1888, he noted that this substance appeared to have two distinct melting points.[3][4][5] Upon heating, the solid cholesteryl benzoate melted into a cloudy, viscous fluid at 145°C.[3][6][7] This turbid state persisted until the temperature reached 178.5°C, at which point it transformed into a clear, transparent liquid.[3][6] Intrigued and perplexed by this unusual phenomenon, Reinitzer sought the expertise of the German physicist Otto Lehmann.[7][8]

Lehmann, equipped with a custom-built polarizing microscope with a heated stage, meticulously examined the cloudy intermediate phase.[5][9][10] He discovered that this fluid exhibited birefringence, a property characteristic of solid crystals where the refractive index depends on the polarization and propagation direction of light.[7] This observation of a substance that flowed like a liquid yet possessed the optical properties of a crystal led Lehmann to coin the term "liquid crystal" in 1889.[3][6][11] This groundbreaking discovery marked the identification of a new state of matter, now known as a mesophase, existing between the solid and isotropic liquid states.[4][12]

Early Cholesteryl Esters and Their Properties

The first liquid crystals to be identified were esters of cholesterol. Besides cholesteryl benzoate, another significant compound from this era is cholesteryl acetate.[13][14] These two molecules, while structurally similar, exhibit distinct liquid crystalline behaviors that were crucial in the early understanding of this new state of matter.

Quantitative Data on Early Cholesteryl Ester Liquid Crystals

The thermotropic behavior of these early-discovered liquid crystals is characterized by their transition temperatures. Below is a summary of the key quantitative data for cholesteryl benzoate and cholesteryl acetate.

CompoundChemical FormulaMelting Point (Solid to Liquid Crystal/Isotropic Liquid)Clearing Point (Liquid Crystal to Isotropic Liquid)Liquid Crystal Phase Type
Cholesteryl Benzoate C₃₄H₅₀O₂~145 °C[3][6]~178.5 °C[3][6]Enantiotropic Cholesteric[15]
Cholesteryl Acetate C₂₉H₄₈O₂Not specifiedNot specifiedMonotropic Cholesteric[15][16]

Note: Enantiotropic liquid crystals exhibit the mesophase on both heating and cooling, while monotropic liquid crystals only show the mesophase on cooling from the isotropic liquid state.[15] Cholesteryl acetate's liquid crystal phase is observed upon supercooling.[16]

Experimental Protocols: Unveiling the Mesophase

The characterization of cholesteryl ester liquid crystals in the late 19th and early 20th centuries relied on innovative experimental techniques for the time. Modern methods provide a more detailed understanding of their structure and properties.

Synthesis of Cholesteryl Esters

A general method for the synthesis of cholesteryl esters involves the reaction of cholesterol with a corresponding acid anhydride or aroyl chloride.[17][18]

Example Protocol for Synthesis of Cholesteryl Benzoate: A common laboratory preparation involves the esterification of cholesterol with benzoic acid or its derivatives. A more modern approach utilizes a cross-coupling reaction. For instance, cholesterol can be reacted with an aroyl chloride in the presence of a palladium catalyst and a base in a suitable solvent like 1,4-dioxane. The reaction mixture is then heated, often using microwave irradiation, to facilitate the formation of the cholesteryl ester.[18][19]

Characterization Techniques

The identification and characterization of liquid crystal phases rely on a combination of techniques that probe the material's optical, thermal, and structural properties.

  • Polarized Optical Microscopy (POM): This was the primary tool used by Otto Lehmann and remains a fundamental technique for identifying liquid crystal phases.[20][21] The sample is placed on a temperature-controlled stage between two crossed polarizers. Anisotropic liquid crystal phases will rotate the plane of polarized light and appear bright and often colorful against a dark background, revealing characteristic textures that help identify the specific mesophase.[20]

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[20][22] By precisely measuring the temperatures and enthalpy changes of melting and clearing points, DSC provides quantitative data on the thermodynamic stability of different phases.[23]

  • X-ray Diffraction (XRD): XRD is a powerful technique for determining the molecular arrangement and structural order within a material.[20][21] In liquid crystals, XRD patterns can reveal the degree of positional and orientational order, allowing for the definitive identification of different smectic, nematic, and cholesteric phases.[22]

Visualizing the Discovery and Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

discovery_timeline cluster_1888 1888 cluster_1889 1889 cluster_1904 1904 cluster_1922 1922 reinitzer Friedrich Reinitzer observes 'two melting points' in cholesteryl benzoate lehmann Otto Lehmann investigates the cloudy phase and coins the term 'liquid crystal' reinitzer->lehmann Sends samples for analysis lehmann_book Lehmann publishes 'Flüssige Kristalle' (Liquid Crystals) lehmann->lehmann_book Publishes findings friedel Georges Friedel classifies liquid crystals into nematic, smectic, and cholesteric lehmann_book->friedel Foundation for classification

Caption: A timeline illustrating the key events and figures in the discovery of cholesteryl ester liquid crystals.

phase_transition solid Solid Crystal (Cholesteryl Benzoate) lc Cholesteric Liquid Crystal (Cloudy Fluid) solid->lc Heating to ~145°C lc->solid Further Cooling iso Isotropic Liquid (Clear Fluid) lc->iso Heating to ~178.5°C iso->lc Cooling

Caption: Phase transitions of cholesteryl benzoate upon heating and cooling.

experimental_workflow synthesis Synthesis of Cholesteryl Ester pom Polarized Optical Microscopy (POM) synthesis->pom Initial Phase Observation dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Thermal Analysis xrd X-ray Diffraction (XRD) synthesis->xrd Structural Analysis analysis Data Analysis and Phase Identification pom->analysis dsc->analysis xrd->analysis

Caption: A general experimental workflow for the characterization of cholesteryl ester liquid crystals.

Conclusion

The discovery of cholesteryl ester liquid crystals by Friedrich Reinitzer and the subsequent pioneering work of Otto Lehmann fundamentally altered the scientific understanding of the states of matter. Their meticulous observations and innovative experimental approaches laid the groundwork for a field that has since blossomed, leading to the development of liquid crystal displays (LCDs) and a myriad of other advanced technologies. The study of these early cholesteric liquid crystals continues to be relevant, providing valuable insights into the complex relationship between molecular structure and macroscopic properties, which is of paramount importance in materials science and drug development.

References

molecular structure and phase behavior of cholesteryl nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Phase Behavior of Cholesteryl Nonanoate

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of cholesteryl nonanoate, a widely studied cholesterol ester known for its rich thermotropic liquid crystalline behavior. It details the compound's molecular structure, phase transitions, and the experimental methodologies used for its characterization.

Molecular Structure

Cholesteryl nonanoate (also known as cholesteryl pelargonate) is an ester formed from cholesterol and nonanoic acid.[1][2] Its chemical formula is C₃₆H₆₂O₂ with a molecular weight of approximately 526.88 g/mol .[3][4] The molecule's structure is amphiphilic in nature, consisting of two distinct parts: a rigid, bulky steroid core derived from cholesterol and a flexible, linear nine-carbon aliphatic chain from the nonanoate group.[5] This unique combination of a rigid and a flexible moiety is the primary reason for its ability to form mesophases (liquid crystal phases) upon changes in temperature.[5]

Table 1: Molecular and Physical Properties of Cholesteryl Nonanoate

Property Value Reference
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate [4][6]
Synonyms Cholesteryl pelargonate, 5-Cholesten-3β-ol 3-nonanoate [3]
CAS Number 1182-66-7 [3]
Molecular Formula C₃₆H₆₂O₂ [3][4]
Molecular Weight 526.88 g/mol [3][4]
Appearance White crystalline solid [2][7]

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Tetrahydrofuran (THF) |[2][6][7] |

Phase Behavior and Thermotropic Transitions

Cholesteryl nonanoate is a thermotropic liquid crystal, meaning its phases change as a function of temperature.[8] Upon heating from its solid crystalline state, it transitions through one or more liquid crystalline mesophases before becoming a clear isotropic liquid.[9][10] The specific sequence of phases observed is typically Crystalline (Cr) → Smectic A (SmA) → Cholesteric (Ch) or Chiral Nematic (N*) → Isotropic (Iso).[11]

  • Smectic A (SmA) Phase: In this phase, the molecules are arranged in layers. The long axes of the molecules are, on average, oriented perpendicular to the layer planes, and there is no long-range positional order within the layers themselves.[5]

  • Cholesteric (Ch) Phase: This phase is characterized by a helical superstructure. Within any given plane, the molecules have a nematic-like orientational order, but the direction of this orientation twists progressively in adjacent planes, forming a helix.[12] This helical structure is responsible for the unique optical properties of the cholesteric phase, such as selective reflection of circularly polarized light, which results in iridescent colors that are highly sensitive to temperature.[9][12][13] The distance over which the director rotates by 360° is known as the helical pitch.[12]

  • Isotropic (Iso) Phase: At high temperatures, the substance melts into a true isotropic liquid, where the molecules are randomly oriented and positioned, and the material is optically clear.[10]

The precise transition temperatures can vary slightly between studies due to differences in sample purity and experimental conditions (e.g., heating/cooling rates).[11]

Table 2: Quantitative Phase Transition Data for Cholesteryl Nonanoate (on heating)

Phase Transition Temperature Range (°C) Enthalpy (ΔH) Reference
Crystalline → Smectic A 75 - 77.5 31.8 J/g [11]
Smectic A → Cholesteric (N*) 78.6 - 79 1.1 J/g [11]

| Cholesteric (N*) → Isotropic | 90 - 93 | 1.0 J/g | |

Experimental Characterization Protocols

The phase behavior of cholesteryl nonanoate is primarily investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Structural details are further elucidated by X-ray diffraction (XRD).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small amount of high-purity cholesteryl nonanoate (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program:

    • The sample is first heated to a temperature above its isotropic clearing point (e.g., 100°C) to erase any previous thermal history.

    • It is then cooled at a controlled rate (e.g., 5-10 K/min) to a temperature well below its crystallization point (e.g., 25°C).[14]

    • Finally, a heating scan is performed at the same controlled rate from the low temperature up to the isotropic phase.[15]

  • Data Analysis: The heat flow is recorded as a function of temperature. Phase transitions appear as peaks on the DSC thermogram.[14] The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the textures of the different liquid crystal phases.

Methodology:

  • Sample Preparation: A small quantity of cholesteryl nonanoate is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a programmable hot stage mounted on the polarizing microscope. The hot stage allows for precise temperature control and variation.

  • Observation: The sample is observed through the microscope between crossed polarizers.

  • Thermal Program: The sample is slowly heated from its crystalline phase through its mesophases to the isotropic liquid. The temperature is then slowly lowered to observe the transitions upon cooling.[12][13]

  • Texture Identification: Each liquid crystal phase exhibits a characteristic optical texture. For cholesteryl nonanoate, one would observe the crystalline structure, followed by the smectic phase textures, and then the colorful, often fingerprint-like or focal conic textures of the cholesteric phase.[13][16] The isotropic phase appears completely dark under crossed polarizers. Micrographs are taken at various temperatures to document these textures.[16]

X-ray Diffraction (XRD)

Objective: To obtain information about the molecular arrangement and structural parameters, such as layer spacing in the smectic phase.

Methodology:

  • Sample Preparation: Cholesteryl nonanoate is loaded into a thin-walled glass capillary tube.

  • Instrument Setup: The capillary is mounted in a diffractometer equipped with a temperature-controlled sample holder. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

  • Data Collection: The diffraction pattern is recorded on a 2D detector.

    • Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp, low-angle reflection is expected, corresponding to the smectic layer spacing (d).

    • Wide-Angle X-ray Scattering (WAXS): In both smectic and cholesteric phases, a diffuse, wide-angle halo is observed, indicating the lack of long-range positional order within the layers (smectic) or along the director axis (cholesteric). This corresponds to the average distance between neighboring molecules.

  • Analysis: The layer spacing 'd' in the SmA phase can be calculated from the position of the SAXS peak using Bragg's Law. The temperature dependence of these structural features can be studied by collecting diffraction patterns at various controlled temperatures.

Visualizations

The following diagrams illustrate the logical relationships in the phase behavior and experimental analysis of cholesteryl nonanoate.

G solid Crystalline Solid solid->t1 smectic Smectic A Phase smectic->t2 cholesteric Cholesteric (N*) Phase cholesteric->t3 isotropic Isotropic Liquid t1->smectic  ΔH₁ ~77.5 °C t2->cholesteric  ΔH₂ ~79 °C t3->isotropic  ΔH₃ ~91 °C G synthesis Synthesis & Purification dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Characterization pom Polarized Optical Microscopy (POM) synthesis->pom Characterization xrd X-Ray Diffraction (XRD) synthesis->xrd Characterization thermal_props Thermal Properties (T_trans, ΔH) dsc->thermal_props optical_textures Optical Textures (Phase ID) pom->optical_textures structural_params Structural Parameters (Layer Spacing) xrd->structural_params

References

Determining the Solubility of Cholesteryl n-Nonyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of cholesteryl n-nonyl carbonate, a cholesteric liquid crystal with potential applications in various scientific and technological fields. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask method, a summary of analogous solubility data for structurally similar cholesterol derivatives to provide a contextual baseline, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary information to accurately and efficiently determine the solubility of cholesteryl n-nonyl carbonate in various organic solvents, a critical parameter for its application in formulation development, material science, and biomedical research.

Introduction

Cholesteryl n-nonyl carbonate belongs to the family of cholesteryl esters, which are well-known for their liquid crystalline properties. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in various applications, from drug delivery systems to thermochromic materials. Understanding the solubility profile is crucial for controlling crystallization, ensuring homogeneity in formulations, and predicting bioavailability in pharmaceutical contexts. This guide provides the methodological tools to establish this critical parameter.

Solubility Data of Analogous Cholesterol Derivatives

CompoundSolventTemperature (°C)Solubility
CholesterolEthanolNot Specified~3.25 g/100 mL[1]
CholesterolAcetoneNot Specified~3.25 g/100 mL[1]
CholesterolIsopropanolNot Specified~4.89 g/100 mL[1]
Cholesteryl BenzoateEthanolNot SpecifiedSoluble[2]
Cholesteryl BenzoateChloroformNot SpecifiedSoluble[2][3]
Cholesteryl NonanoateChloroformNot SpecifiedSoluble[4]
Cholesteryl NonanoateEthanolNot SpecifiedSoluble[4]
Cholesteryl Oleyl CarbonateChloroform27Soluble (c=2)

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment
  • Cholesteryl n-nonyl carbonate (high purity)

  • Selected organic solvents (analytical grade)

  • Incubator shaker with temperature control

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)

Procedure
  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of cholesteryl n-nonyl carbonate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification: Accurately weigh the filtered solution. Dilute the filtered saturated solution with a known volume of an appropriate solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of cholesteryl n-nonyl carbonate in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of cholesteryl n-nonyl carbonate in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of filtered solution (L)) / Mass of filtered solution (g) × Density of solvent (g/L)

    Alternatively, if the density of the saturated solution is determined, a more direct calculation can be made.

Alternative Method: Turbidimetric Solubility Assay

For higher throughput screening, a turbidimetric (or kinetic) solubility assay can be employed.[8][9][10] This method involves preparing a concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) and then diluting it into the test solvent. The concentration at which precipitation is observed (indicated by an increase in turbidity) is taken as the kinetic solubility.[9] While faster, this method provides a measure of kinetic solubility which may differ from the thermodynamic equilibrium solubility obtained by the shake-flask method.[10]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocols for determining solubility.

experimental_workflow cluster_shake_flask Shake-Flask Method Workflow prep Preparation (Add excess solute to solvent) equilibrate Equilibration (Incubator Shaker) prep->equilibrate Agitate at constant T settle Settling (Phase Separation) equilibrate->settle Cease agitation filter Filtration (Remove undissolved solid) settle->filter Withdraw supernatant quantify Quantification (e.g., HPLC-UV) filter->quantify Analyze filtrate calculate Calculation of Solubility quantify->calculate

Workflow for the Shake-Flask Solubility Determination Method.

signaling_pathway cluster_turbidimetric Turbidimetric Method Workflow stock Prepare Concentrated Stock Solution (in DMSO) dilute Serially Dilute into Test Solvent stock->dilute measure Measure Turbidity (Spectrophotometer) dilute->measure determine Determine Precipitation Concentration measure->determine

Workflow for the Turbidimetric Solubility Assay.

Conclusion

While direct quantitative solubility data for cholesteryl n-nonyl carbonate remains elusive in the current body of scientific literature, this guide provides the necessary tools for its empirical determination. The detailed shake-flask protocol offers a reliable method for obtaining equilibrium solubility, a crucial parameter for any research or development involving this compound. The analogous data and alternative high-throughput methods presented herein serve to inform and expedite the initial stages of solubility screening. By following the methodologies outlined in this guide, researchers and drug development professionals can confidently establish the solubility profile of cholesteryl n-nonyl carbonate in relevant organic solvents, thereby facilitating its effective application and development.

References

A Comprehensive Technical Guide to Cholesteryl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

Cholesteryl nonanoate is a cholesterol ester that has garnered significant interest in materials science and cosmetic formulations due to its unique liquid crystalline properties. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for cholesteryl nonanoate is 1182-66-7 .[1][2][3][4][5][6][7]

This compound is known by a variety of synonyms, reflecting its chemical structure as an ester of cholesterol and nonanoic acid.

Table 1: Synonyms for Cholesteryl Nonanoate

Synonym
Cholesteryl pelargonate
(3Beta)-Cholest-5-En-3-Yl Nonanoate
5-Cholesten-3β-ol nonanoate
3β-(Nonanoyloxy)cholest-5-ene
Cholest-5-en-3-ol (3β)-, 3-nonanoate
Cholesterol pelargonate
Cholesteryl nonylate
Nonanoic acid, cholesteryl ester

Sources:[1][2][5][6][8]

Physicochemical Properties

Cholesteryl nonanoate is a white, crystalline solid at room temperature.[8][9] It is insoluble in water but soluble in organic solvents such as chloroform and tetrahydrofuran (THF).[1][9][10]

Table 2: Physicochemical Data for Cholesteryl Nonanoate

PropertyValue
Molecular Formula C₃₆H₆₂O₂
Molecular Weight 526.88 g/mol
Appearance White to off-white solid/crystals
Melting Point 74 - 82 °C
Boiling Point 360 °C at 760 mmHg
Solubility Insoluble in water; Soluble in chloroform, THF
Optical Activity [α]25/D −30° (c = 2 in chloroform)
InChI Key WCLNGBQPTVENHV-MKQVXYPISA-N
SMILES CCCCCCCCC(=O)O[C@H]1CC[C@]2(C)C3CC[C@]4(C)C(CCC4C3CC=C2C1)--INVALID-LINK--CCCC(C)C

Sources:[1][2][3][4][5][9][10]

Liquid Crystalline Behavior

A key characteristic of cholesteryl nonanoate is its thermotropic liquid crystalline behavior. As the temperature changes, it transitions through different mesophases, each with distinct optical properties. This behavior is fundamental to its application in thermochromic devices and cosmetics.[7][8][9][11]

Table 3: Liquid Crystal Phase Transition Temperatures

TransitionTemperature (°C)
Crystalline to Smectic77.5
Smectic to Cholesteric79
Cholesteric to Isotropic90

Source:[5][7]

The cholesteric (or chiral nematic) phase is of particular interest as it selectively reflects light of specific wavelengths, resulting in iridescent colors that are temperature-dependent.[12]

G Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic 77.5°C Smectic->Solid Cholesteric Cholesteric Phase (Colored) Smectic->Cholesteric 79°C Cholesteric->Smectic Isotropic Isotropic Liquid (Clear) Cholesteric->Isotropic 90°C Isotropic->Cholesteric Cooling

Caption: Temperature-dependent phase transitions of cholesteryl nonanoate.

Experimental Protocols

This section details methodologies for the synthesis of cholesteryl nonanoate and the preparation of a thermochromic liquid crystal mixture.

A common method for synthesizing cholesteryl nonanoate involves the esterification of cholesterol with a derivative of nonanoic acid.

  • Materials: Cholesterol, nonanoyl chloride (or nonanoic acid), pyridine (or another suitable base), and an appropriate solvent.

  • Procedure:

    • Dissolve cholesterol in a suitable solvent (e.g., pyridine) in a reaction flask.

    • Slowly add nonanoyl chloride to the solution while stirring. The reaction is typically carried out under controlled temperature conditions.

    • Allow the reaction to proceed for a specified time until completion.

    • Upon completion, the product is isolated, often by precipitation in a non-solvent like water or methanol.

    • The crude product is then purified, commonly through recrystallization from a solvent such as acetone, to yield pure cholesteryl nonanoate.

  • Characterization: The final product's purity and identity are confirmed by measuring its melting point and analyzing it via spectroscopic methods (e.g., NMR, IR). The liquid crystal transition temperatures can be verified using differential scanning calorimetry (DSC) and polarized optical microscopy.[12]

Cholesteryl nonanoate is often mixed with other cholesterol esters, such as cholesteryl oleyl carbonate and cholesteryl chloride, to create formulations that display a wide range of colors over specific temperature ranges.[13][14][15]

  • Materials: Cholesteryl nonanoate, cholesteryl oleyl carbonate, and cholesteryl benzoate (or cholesteryl chloride).

  • Procedure:

    • Weigh the desired amounts of each cholesteryl ester and place them in a glass vial. The ratio of the components determines the temperature range of the color play. For example, a mixture of 0.65 g cholesteryl oleyl carbonate, 0.25 g cholesteryl pelargonate (nonanoate), and 0.10 g cholesteryl benzoate results in a transition range of 17-23°C.[14]

    • Gently heat the vial using a heat gun or by placing it in an oven until all components melt and form a homogenous isotropic liquid.[13][14]

    • The liquid can then be applied to a black surface for observation. As the mixture cools, it will pass through the cholesteric phase and display a spectrum of colors corresponding to the temperature.

    • For stability, the mixture can be encapsulated between polymer sheets.[13]

G cluster_prep Preparation cluster_app Application & Observation weigh 1. Weigh Components (e.g., Cholesteryl Nonanoate, Cholesteryl Oleyl Carbonate) mix 2. Combine in Vial weigh->mix heat 3. Heat to Melt (Isotropic Liquid) mix->heat apply 4. Apply to Surface heat->apply cool 5. Cool and Observe (Color Change) apply->cool

Caption: Workflow for preparing a thermochromic liquid crystal mixture.

Applications

The unique properties of cholesteryl nonanoate make it a valuable component in several fields:

  • Liquid Crystal Displays (LCDs): It is used as a component in liquid crystal mixtures for display applications.[8][9][10][11]

  • Cosmetics: Its ability to create opalescent and iridescent effects makes it a popular ingredient in hair colors, makeup, and lotions.[9][10]

  • Thermochromic Materials: Mixtures containing cholesteryl nonanoate are used in thermochromic films and inks that change color with temperature, finding applications in thermometers, mood rings, and thermal mapping sensors.[8][9][14]

  • Pleochroic Dyes: It is utilized in the manufacturing of some pleochroic dyes, which exhibit different colors when viewed from different angles.[10][11]

Safety and Handling

According to Safety Data Sheets (SDS), cholesteryl nonanoate is not considered a hazardous substance under OSHA's Hazard Communication Standard.[3] However, as with all laboratory chemicals, it should be handled with care.

  • Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation during handling.[3][16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][10]

References

Preliminary Investigation of Cholesteryl n-Nonyl Carbonate Mesophases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the mesomorphic properties of cholesteryl n-nonyl carbonate. Drawing from foundational studies on the homologous series of cholesteryl n-alkyl carbonates, this document details the synthesis, experimental characterization, and phase behavior of this liquid crystal material. The data is presented to be a practical resource for professionals in materials science and drug delivery, where the unique properties of cholesteric liquid crystals are of significant interest.

Physicochemical Properties and Mesophase Behavior

Cholesteryl n-nonyl carbonate belongs to the homologous series of cholesteryl n-alkyl carbonates, which are known to exhibit thermotropic liquid crystal behavior. Specifically, members of this series with longer alkyl chains, including the n-nonyl derivative, display both cholesteric and smectic mesophases.

Upon cooling from the isotropic liquid state, cholesteryl n-nonyl carbonate transitions into a cholesteric mesophase. This phase is characterized by a helical arrangement of molecules, which gives rise to unique optical properties such as selective reflection of light. For the homologous series, the cholesteric-isotropic transition temperatures tend to decrease as the alkyl chain length increases.

Further cooling leads to a monotropic smectic-cholesteric transition, where a more ordered, layered smectic phase is formed. A monotropic transition is one that is observed only upon cooling. In the cholesteryl n-alkyl carbonate series, the smectic-cholesteric transition temperatures initially increase with chain length before leveling off.

Quantitative Phase Transition Data

The following table summarizes the key transition temperatures and enthalpy changes for cholesteryl n-nonyl carbonate and its adjacent homologs, as determined by differential scanning calorimetry (DSC) and optical microscopy.

CompoundAlkyl Chain (n)Smectic-Cholesteric Transition Tsc (°C)Cholesteric-Isotropic Transition Tci (°C)Heat of Fusion ΔH (kcal/mol)Heat of Ch-Iso Transition ΔHci (kcal/mol)
Cholesteryl n-Octyl Carbonate853.9 - 52.986.8 - 86.26.510.14
Cholesteryl n-Nonyl Carbonate 9 54.9 - 54.1 83.8 - 83.2 7.59 0.14
Cholesteryl n-Decyl Carbonate1055.7 - 55.080.8 - 80.28.820.15

Data sourced from Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1), 77–86.

Experimental Protocols

The characterization of cholesteryl n-nonyl carbonate mesophases relies on a combination of synthesis and analytical techniques.

Synthesis of Cholesteryl n-Alkyl Carbonates

A general method for synthesizing the homologous series involves the reaction of cholesteryl chloroformate with the corresponding high-purity 1-alkanol.

Protocol:

  • A solution of 1-nonanol and cholesteryl chloroformate (1:1 molar ratio) is prepared in an absolute benzene solvent.

  • Pyridine (1 molar equivalent) is added to the stirred solution over 30 minutes at room temperature to act as a catalyst and acid scavenger.

  • The reaction mixture is stirred for 2 hours at room temperature, followed by 2 hours under reflux.

  • After cooling, the mixture is filtered to remove pyridine hydrochloride salt.

  • The solvent is removed via distillation.

  • The crude product is purified by chromatography on a silica gel column, eluting with a benzene/hexane mixture (e.g., 30/70 v/v).

  • Fractions containing the pure product are combined, the solvent is evaporated, and the final product is obtained by recrystallization from a suitable solvent mixture like ethanol/2-butanone.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Protocol:

  • A small sample (typically 1-5 mg) of purified cholesteryl n-nonyl carbonate is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample is placed in the DSC instrument and heated to a temperature above its clearing point (e.g., 100°C) to ensure an isotropic state and erase any previous thermal history.

  • The sample is then cooled and heated at a controlled rate (e.g., 5-10 K/min) over the temperature range of interest.

  • The heat flow to the sample is measured relative to the reference. Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.

  • Transition temperatures are typically reported as the onset or peak of the thermal event. Enthalpy changes (ΔH) are calculated by integrating the area under the transition peaks.[1][2][3]

Polarized Optical Microscopy (POM)

POM is the primary method for identifying and characterizing liquid crystal phases by observing their unique optical textures.

Protocol:

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a programmable hot stage (e.g., Mettler FP-2) coupled to a polarizing microscope.

  • The sample is heated to its isotropic liquid phase, appearing dark under crossed polarizers.

  • The sample is then slowly cooled, and the textures that form upon transitioning into different mesophases are observed and recorded.

  • The cholesteric phase typically exhibits a focal-conic or planar texture. For this series, a unique "platelet" texture exhibiting green and blue colors is also observed.

  • The smectic phase will show a different texture, often with features like bâtonnets or focal-conic fans.

  • Transition temperatures are recorded as the point where a distinct textural change occurs.

Visualized Workflows and Phase Transitions

To clarify the relationships between procedures and phenomena, the following diagrams illustrate the experimental workflow and the thermal behavior of the material.

G cluster_start Preparation cluster_analysis Characterization cluster_results Data Output synthesis Synthesis of Cholesteryl n-Nonyl Carbonate purification Chromatography & Recrystallization synthesis->purification pom Polarized Optical Microscopy (POM) purification->pom dsc Differential Scanning Calorimetry (DSC) purification->dsc textures Identify LC Textures (Cholesteric, Smectic) pom->textures temps Determine Transition Temperatures (Tsc, Tci) pom->temps dsc->temps enthalpy Calculate Transition Enthalpies (ΔH) dsc->enthalpy G iso Isotropic Liquid chol Cholesteric Mesophase (Platelet & Focal-Conic Textures) iso->chol Cooling (Tci ≈ 83.5°C) smec Smectic Mesophase (Monotropic) chol->smec Cooling (Tsc ≈ 54.5°C) cryst Crystalline Solid chol->cryst Crystallization (if smectic phase is bypassed) smec->cryst Crystallization

References

An In-Depth Technical Guide to the Safety and Handling of Cholesteryl n-Nonyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cholesteryl n-nonyl carbonate, a cholesterol derivative with applications in various research and development fields. Due to the limited availability of specific toxicological data for this compound, this document also includes representative experimental protocols and generalized cellular pathways relevant to cholesteryl esters to facilitate a thorough safety assessment.

Chemical and Physical Properties

Cholesteryl n-nonyl carbonate, also known as cholesteryl nonanoate, is an ester of cholesterol. Its properties are summarized below.

PropertyValue
Synonyms Cholesteryl nonanoate, Cholesteryl pelargonate
CAS Number 1182-66-7
Molecular Formula C₃₆H₆₂O₂
Molecular Weight 526.88 g/mol
Appearance Off-white solid
Odor Odorless
Melting Point 74 - 77 °C (165.2 - 170.6 °F)
Boiling Point 360 °C (680 °F)
Solubility Insoluble in water; Soluble in organic solvents
Stability Stable under normal conditions

Hazard Identification and First Aid

While not classified as hazardous under the US OSHA Hazard Communication Standard 2024, it is recommended to handle cholesteryl n-nonyl carbonate with care as its toxicological properties have not been fully investigated.[1]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1][2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[1][2]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.

  • Handling: Handle in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Avoid formation of dust and aerosols.[3] Do not ingest, inhale, or allow contact with skin and eyes.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling cholesteryl n-nonyl carbonate:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Representative Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological studies on cholesteryl n-nonyl carbonate, this section provides detailed methodologies for key in vitro experiments that can be employed to assess its safety profile. These are based on established guidelines and protocols for similar compounds.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is adapted from the OECD Test Guideline 439.[1][4][5][6] This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

  • Model Preparation: Reconstituted human epidermis tissue models are cultured to form a stratified, differentiated epidermis.

  • Test Substance Application: A defined amount of cholesteryl n-nonyl carbonate (as a solution or suspension) is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery and development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt. The formazan is then extracted, and the absorbance is measured spectrophotometrically.

  • Data Interpretation: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[5]

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic potential of cholesteryl n-nonyl carbonate on a relevant cell line (e.g., human keratinocytes, hepatocytes).

Methodology:

  • Cell Culture: A suitable human cell line is cultured in appropriate media and conditions.

  • Compound Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of cholesteryl n-nonyl carbonate.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Measurement: The effect of the compound on cell viability is measured using one of several available assays:

    • MTT/MTS/XTT Assays: Measure mitochondrial activity.[7]

    • LDH Assay: Measures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity.[7]

    • ATP Assay: Measures the level of intracellular ATP, reflecting the number of viable cells.[7]

  • Data Analysis: The results are used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Potential Cellular Pathways and Toxicological Mechanisms

While specific signaling pathways for cholesteryl n-nonyl carbonate toxicity are not documented, its structural similarity to other cholesteryl esters suggests it will be metabolized through similar cellular pathways. An overview of the general metabolism of cholesteryl esters is provided below, which can inform potential mechanisms of toxicity.

General Cellular Metabolism of Cholesteryl Esters

Cholesteryl esters are primarily involved in the transport and storage of cholesterol within the body.[2] When taken up by cells, for instance from lipoproteins, they are typically hydrolyzed by esterases in lysosomes to yield free cholesterol and a fatty acid.[2][8][9] The liberated free cholesterol can then be utilized by the cell for various purposes, such as membrane synthesis or as a precursor for steroid hormones.

Excess free cholesterol is cytotoxic.[10][11] To prevent its accumulation, cells convert free cholesterol back into cholesteryl esters through the action of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[2][3] These newly synthesized cholesteryl esters are then stored in lipid droplets.[3] A disruption in this delicate balance, either through excessive uptake of cholesteryl esters, impaired hydrolysis, or inefficient re-esterification and storage, can lead to an accumulation of free cholesterol, triggering cellular stress and apoptosis.[10][11]

Visualizations

Workflow for Chemical Safety Assessment

G Figure 1: General Workflow for Chemical Safety Assessment A Compound Identification (Cholesteryl n-nonyl carbonate) B Physical-Chemical Characterization A->B C In Silico Toxicity Prediction A->C D In Vitro Toxicity Testing B->D C->D E Skin Irritation (e.g., OECD TG 439) D->E F Cytotoxicity Assays D->F G Genotoxicity Assays D->G H Risk Assessment E->H F->H G->H I Safe Handling Guidelines H->I

Figure 1: General Workflow for Chemical Safety Assessment
General Cellular Processing of Cholesteryl Esters

G Figure 2: General Cellular Processing of Cholesteryl Esters cluster_cell Cell Uptake Uptake of Cholesteryl Esters Lysosome Lysosome Uptake->Lysosome Hydrolysis Hydrolysis by Acid Lipase Lysosome->Hydrolysis FC Free Cholesterol (FC) Hydrolysis->FC ER Endoplasmic Reticulum (ER) FC->ER Utilization Cellular Utilization (e.g., Membranes) FC->Utilization Toxicity Excess FC -> Cytotoxicity FC->Toxicity ACAT ACAT-mediated Esterification ER->ACAT CE Cholesteryl Esters (CE) ACAT->CE LD Lipid Droplet (Storage) CE->LD

Figure 2: General Cellular Processing of Cholesteryl Esters

References

Methodological & Application

Synthesis of Cholesteryl Nonanoate for Liquid Crystal Display Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cholesteryl nonanoate, a key component in thermochromic liquid crystal displays (LCDs). The unique properties of this cholesteric liquid crystal, particularly its temperature-sensitive color play, make it a valuable material for various applications, including temperature sensors, medical diagnostics, and decorative materials.

Introduction

Cholesteryl nonanoate is a cholesterol-based liquid crystal that exhibits a cholesteric (chiral nematic) phase.[1] In this phase, the elongated molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure is responsible for the material's characteristic selective reflection of light, resulting in iridescent colors that change with temperature.[2] The synthesis of high-purity cholesteryl nonanoate is crucial for achieving well-defined and reproducible liquid crystalline properties.[3]

The most common and effective method for synthesizing cholesteryl nonanoate is the esterification of cholesterol with nonanoyl chloride in the presence of a base, typically pyridine, which also acts as the solvent. The resulting crude product is then purified by recrystallization to obtain the final, high-purity liquid crystalline material.

Data Presentation

Physical and Thermal Properties of Cholesteryl Nonanoate
PropertyValueReferences
Molecular FormulaC₃₆H₆₂O₂[4][5]
Molecular Weight526.9 g/mol [6]
AppearanceWhite crystalline solid[5]
Crystal to Smectic Phase Transition~77.5 °C[7]
Smectic to Cholesteric Phase Transition~79 °C - 80 °C[7]
Cholesteric to Isotropic Liquid Transition~90 °C - 93 °C[7]
SolubilitySoluble in chloroform, tetrahydrofuran (THF), and hot acetone. Insoluble in water.[4]

Experimental Protocols

Synthesis of Cholesteryl Nonanoate

This protocol is based on the acid chloride-alcohol condensation reaction between cholesterol and nonanoyl chloride. The quantities provided are based on a starting amount of 1.5 g of cholesterol.

Materials and Reagents:

  • Cholesterol (C₂₇H₄₆O, FW: 386.65 g/mol )

  • Nonanoyl chloride (C₉H₁₇ClO, FW: 176.68 g/mol )

  • Anhydrous Pyridine (C₅H₅N)

  • Acetone (C₃H₆O), ACS grade

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 g (3.88 mmol) of cholesterol in approximately 15 mL of anhydrous pyridine. Stir the mixture until the cholesterol is completely dissolved.

  • Addition of Acylating Agent: Slowly add a slight molar excess of nonanoyl chloride (e.g., 1.1 equivalents, ~0.75 g, 4.27 mmol) to the cholesterol solution at room temperature with continuous stirring. The addition should be done dropwise to control the initial exothermic reaction.

  • Reaction: After the addition is complete, attach a condenser to the flask and heat the reaction mixture to approximately 60-70 °C. Maintain this temperature with stirring for a typical reaction time of 1.5 to 2 hours to ensure the reaction goes to completion.

  • Work-up:

    • After the reaction period, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing about 50 mL of a vigorously stirred ice-water mixture. This will precipitate the crude cholesteryl nonanoate and dissolve the pyridine hydrochloride byproduct.

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with cold deionized water to remove any remaining pyridine and its salts.

    • Allow the crude product to air-dry on the filter paper or in a desiccator.

Purification by Recrystallization

The crude cholesteryl nonanoate is purified by recrystallization from acetone to remove unreacted starting materials and byproducts.

Procedure:

  • Dissolution: Transfer the crude, dried cholesteryl nonanoate to an Erlenmeyer flask. Add a minimal amount of hot acetone and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more hot acetone in small portions if necessary to achieve a clear solution. Avoid using an excessive amount of solvent to maximize the yield.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Once at room temperature, you can place the flask in an ice bath to further induce crystallization and maximize the yield.

  • Isolation of Pure Product:

    • Collect the purified white crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold acetone to remove any soluble impurities adhering to the crystal surfaces.

    • Dry the purified cholesteryl nonanoate crystals in a vacuum oven at a low temperature or in a desiccator.

  • Characterization: The purity of the final product can be assessed by measuring its melting point and phase transition temperatures using differential scanning calorimetry (DSC). The obtained values should be consistent with the literature values provided in the table above.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Cholesterol Cholesterol Reaction Esterification Reaction (60-70 °C, 1.5-2h) Cholesterol->Reaction NonanoylChloride Nonanoyl Chloride NonanoylChloride->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction Workup Precipitation in Ice Water Reaction->Workup CrudeProduct Crude Cholesteryl Nonanoate Workup->CrudeProduct Recrystallization Recrystallization from Acetone CrudeProduct->Recrystallization PureProduct Pure Cholesteryl Nonanoate Recrystallization->PureProduct

Caption: Workflow for the synthesis of cholesteryl nonanoate.

Molecular Structure of Cholesteryl Nonanoate

Caption: Chemical structure of cholesteryl nonanoate.

References

Application Notes and Protocols for the Study of Cholesteryl Nonanoate Phase Transitions using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl nonanoate, an ester of cholesterol and nonanoic acid, is a well-known liquid crystal material that exhibits a rich thermotropic behavior, transitioning through multiple distinct phases upon heating and cooling.[1] These phase transitions are of significant interest in materials science and drug delivery, as the physical properties of the material change dramatically with each phase. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate these phase transitions by measuring the amount of heat absorbed or released by a sample as a function of temperature.[2][3] This document provides detailed application notes and protocols for the characterization of cholesteryl nonanoate phase transitions using DSC.

Principle of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting or a crystal-to-liquid crystal transition, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and recorded as a peak in the DSC thermogram. The area under the peak is proportional to the enthalpy change (ΔH) associated with the transition, while the temperature at the peak maximum (T_peak) or the onset of the peak (T_onset) provides the transition temperature.

Phase Transitions of Cholesteryl Nonanoate

Cholesteryl nonanoate exhibits a complex sequence of phase transitions. Upon heating from a solid crystalline state, it typically transitions to a smectic phase, then to a cholesteric (chiral nematic) phase, and finally to an isotropic liquid phase.[4] The reverse transitions are observed upon cooling. The exact transition temperatures can be influenced by the purity of the sample and the heating/cooling rate used in the DSC experiment.[5]

Quantitative Data Summary

The following table summarizes the typical phase transition temperatures and enthalpy changes for cholesteryl nonanoate as determined by DSC. It is important to note that these values can vary slightly between different studies and instruments.

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (J/g)
Heating Cycle
Crystal to Smectic A~74 - 77~77 - 80~40 - 50
Smectic A to Cholesteric (Chiral Nematic)~77 - 80~80 - 83~1.0 - 2.5
Cholesteric (Chiral Nematic) to Isotropic~91 - 92~92 - 93~1.5 - 3.0
Cooling Cycle
Isotropic to Cholesteric (Chiral Nematic)~90 - 91~89 - 90~-1.5 - -3.0
Cholesteric (Chiral Nematic) to Smectic A~76 - 78~75 - 77~-1.0 - -2.5
Smectic A to Crystal~65 - 70~60 - 65~-35 - -45

Note: These are approximate values compiled from various sources. Actual values should be determined experimentally.

Experimental Protocol

This protocol outlines the steps for analyzing the phase transitions of cholesteryl nonanoate using a heat-flux DSC instrument.

1. Materials and Equipment

  • Cholesteryl nonanoate (high purity)

  • DSC instrument with a cooling accessory

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Crimper for sealing DSC pans

  • Inert purge gas (e.g., nitrogen or argon)

2. Sample Preparation

  • Tare an empty aluminum DSC pan with its lid on the microbalance.

  • Accurately weigh 2-5 mg of cholesteryl nonanoate directly into the DSC pan. A smaller sample size generally results in better peak resolution.

  • Securely seal the pan using a crimper. Ensure a hermetic seal to prevent any loss of sample during heating.

  • Prepare an empty, sealed aluminum pan to be used as the reference.

3. DSC Instrument Setup and Calibration

  • Turn on the DSC instrument and the cooling accessory, allowing them to stabilize.

  • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

4. DSC Measurement Procedure

  • Place the prepared sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.

  • Define the temperature program. A typical program for cholesteryl nonanoate would be:

    • Segment 1 (Equilibration): Hold at 25 °C for 5 minutes.

    • Segment 2 (Heating): Heat from 25 °C to 110 °C at a rate of 5 °C/min or 10 °C/min. A slower heating rate can improve the resolution of closely spaced transitions.[6]

    • Segment 3 (Isothermal): Hold at 110 °C for 5 minutes to ensure the sample has completely melted and to erase any previous thermal history.

    • Segment 4 (Cooling): Cool from 110 °C to 25 °C at a rate of 5 °C/min or 10 °C/min.

    • Segment 5 (Heating - Optional Second Run): Heat from 25 °C to 110 °C at a rate of 5 °C/min or 10 °C/min. This second heating run is often used for data analysis as it provides information on the behavior of the sample after a controlled cooling cycle.

  • Start the experiment and record the heat flow as a function of temperature.

5. Data Analysis

  • Open the resulting DSC thermogram using the instrument's analysis software.

  • Identify the peaks corresponding to the phase transitions in both the heating and cooling curves.

  • Determine the onset temperature, peak temperature, and enthalpy of each transition. The onset temperature is typically determined by the intersection of the baseline with the tangent to the leading edge of the peak. The enthalpy is calculated by integrating the area under the peak.

  • Tabulate the obtained data for easy comparison and reporting.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg of Cholesteryl Nonanoate pan Place in Aluminum DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load calibrate Calibrate DSC with Indium Standard purge Set Inert Gas Purge (20-50 mL/min) calibrate->purge purge->load program Define Temperature Program (Heating/Cooling Cycles) load->program run Run Experiment & Record Data program->run thermogram Analyze DSC Thermogram run->thermogram peaks Identify Transition Peaks thermogram->peaks calculate Determine Onset Temp, Peak Temp, and Enthalpy (ΔH) peaks->calculate report Tabulate and Report Results calculate->report

Caption: Experimental workflow for DSC analysis of cholesteryl nonanoate.

Logical Relationship of Cholesteryl Nonanoate Phases

Phase_Transitions crystal Crystalline Solid smectic Smectic A Phase crystal->smectic Heating smectic->crystal Cooling cholesteric Cholesteric Phase (Chiral Nematic) smectic->cholesteric Heating cholesteric->smectic Cooling isotropic Isotropic Liquid cholesteric->isotropic Heating isotropic->cholesteric Cooling

Caption: Phase transition sequence of cholesteryl nonanoate.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the detailed characterization of the complex phase behavior of cholesteryl nonanoate. By following the outlined protocols, researchers can obtain reliable and reproducible data on the transition temperatures and enthalpies, which are crucial for understanding the material's properties and for its application in various fields, including advanced materials and drug delivery systems. The combination of DSC with other techniques, such as polarized optical microscopy, can provide a more comprehensive understanding of the structural changes occurring during these phase transitions.[7][8]

References

Application of Cholesteryl n-Nonyl Carbonate in Temperature-Sensitive Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl n-nonyl carbonate is a cholesterol-based liquid crystal that exhibits thermochromism, the property of changing color in response to temperature variations. This characteristic makes it a valuable material for the development of sensitive temperature sensors. As a member of the cholesteryl n-alkyl carbonate homologous series, it displays a cholesteric liquid crystal phase over a specific temperature range. Within this phase, the material's helical structure selectively reflects light of a particular wavelength, which is perceived as color. A change in temperature alters the pitch of this helical structure, resulting in a shift in the reflected wavelength and a corresponding change in color. This predictable and reversible color change forms the basis of its application in temperature sensing.

This document provides detailed application notes and protocols for utilizing cholesteryl n-nonyl carbonate in the fabrication and characterization of temperature-sensitive sensors. It is intended for researchers, scientists, and professionals in drug development who require precise temperature monitoring in various applications.

Principle of Operation

The temperature sensing capability of cholesteryl n-nonyl carbonate is rooted in the material's cholesteric liquid crystal phase. In this phase, the elongated molecules of cholesteryl n-nonyl carbonate arrange themselves in layers, with the molecular orientation in each layer slightly twisted relative to the adjacent layers. This creates a helical superstructure. The pitch of this helix is highly sensitive to temperature.

When white light interacts with this helical structure, it undergoes Bragg diffraction, and a specific wavelength of light is selectively reflected. This reflected wavelength is directly proportional to the pitch of the cholesteric helix. As the temperature changes, the pitch of the helix changes, leading to a shift in the wavelength of the reflected light. This is observed as a change in the color of the material, progressing through the colors of the visible spectrum from red at lower temperatures to violet at higher temperatures within its active range.

Quantitative Data

PropertyValueReference
Mesophase TypeCholesteric, Monotropic Smectic
Visible Spectrum ExhibitionYes (for C7 to C19 alkyl carbonates)
Color Change with Increasing TemperatureRed → Orange → Yellow → Green → Blue → Violet
Method of CharacterizationDifferential Scanning Calorimetry (DSC), Polarized Light Microscopy

Experimental Protocols

Protocol 1: Synthesis of Cholesteryl n-Nonyl Carbonate

This protocol is adapted from the synthesis of cholesteryl n-alkyl carbonates.

Materials:

  • Cholesteryl chloroformate

  • 1-Nonanol (high purity)

  • Pyridine

  • Anhydrous benzene

  • Silica gel for column chromatography

  • Hexane

  • Ethanol

  • 2-Butanone

Procedure:

  • Dissolve cholesteryl chloroformate and a stoichiometric amount of 1-nonanol in anhydrous benzene.

  • Slowly add a solution of pyridine in anhydrous benzene to the reaction mixture at room temperature with continuous stirring.

  • Continue stirring for 2 hours at room temperature, followed by 2 hours under reflux.

  • After cooling, filter the reaction mixture to remove pyridine hydrochloride.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a benzene/hexane mixture.

  • Combine the fractions containing the desired product, evaporate the solvent, and recrystallize the residue from an ethanol/2-butanone mixture to yield pure cholesteryl n-nonyl carbonate.

Protocol 2: Fabrication of a Single-Component Temperature Sensor

Materials:

  • Purified cholesteryl n-nonyl carbonate

  • Black, non-reflective substrate (e.g., black painted glass slide or plastic sheet)

  • Solvent (e.g., chloroform or a benzene/hexane mixture)

  • Heat gun or hot plate

  • Cover slip

Procedure:

  • Dissolve a small amount of cholesteryl n-nonyl carbonate in a minimal amount of a suitable solvent.

  • Apply a thin, uniform layer of the solution onto the black substrate. The black background enhances the visibility of the reflected colors.

  • Gently heat the substrate with a heat gun or on a hot plate to evaporate the solvent. This should be done in a well-ventilated fume hood. The goal is to form a thin, uniform film of the liquid crystal.

  • Once the solvent has evaporated, a thin film of cholesteryl n-nonyl carbonate will remain.

  • To protect the liquid crystal film from contamination and mechanical damage, a cover slip can be placed over the film. The edges can be sealed with an appropriate sealant.

  • The sensor is now ready for calibration and use.

Protocol 3: Calibration and Characterization of the Temperature Sensor

Materials:

  • Fabricated cholesteryl n-nonyl carbonate sensor

  • Controllable hot stage (e.g., Mettler FP-2) or a temperature-controlled chamber

  • Polarizing microscope with a reflection mode and a camera (optional, for precise color analysis)

  • Spectrometer to measure the wavelength of reflected light (optional, for quantitative analysis)

  • Calibrated thermocouple or thermometer

Procedure:

  • Place the fabricated sensor on the hot stage.

  • Position a calibrated thermocouple or thermometer in close proximity to the sensor to accurately measure the temperature.

  • Slowly heat the stage and observe the color of the liquid crystal film.

  • Record the color at different temperatures. For more precise measurements, use a spectrometer to record the peak wavelength of the reflected light at each temperature point.

  • If using a camera, capture images at regular temperature intervals. These images can be later analyzed for their RGB values to create a quantitative color-temperature map.

  • Continue heating until the material becomes colorless, which indicates the transition to the isotropic liquid phase. Record this temperature.

  • Slowly cool the sensor and record the color changes upon cooling to check for hysteresis.

  • To determine the response time, induce a rapid temperature change and measure the time it takes for the color to stabilize at the new temperature.

  • To assess stability, cycle the sensor through its operating temperature range multiple times and check for any degradation in the color response or a shift in the transition temperatures.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Cholesteryl n-Nonyl Carbonate cluster_fabrication Sensor Fabrication cluster_characterization Sensor Characterization s1 React Cholesteryl Chloroformate and 1-Nonanol with Pyridine s2 Purify by Column Chromatography s1->s2 s3 Recrystallize to Obtain Pure Product s2->s3 f1 Dissolve Cholesteryl n-Nonyl Carbonate in Solvent s3->f1 Pure Cholesteryl n-Nonyl Carbonate f2 Apply Thin Film to Black Substrate f1->f2 f3 Evaporate Solvent f2->f3 f4 Seal with Cover Slip f3->f4 c1 Place Sensor on Hot Stage f4->c1 Fabricated Sensor c2 Heat and Record Temperature vs. Color/Wavelength c1->c2 c3 Determine Response Time c2->c3 c4 Assess Stability through Thermal Cycling c2->c4

Caption: Experimental workflow for the synthesis, fabrication, and characterization of a cholesteryl n-nonyl carbonate temperature sensor.

Signaling_Pathway T Temperature Change P Change in Cholesteric Helical Pitch T->P affects W Shift in Reflected Wavelength P->W causes C Observed Color Change W->C results in

Caption: Logical relationship illustrating the principle of temperature sensing using cholesteryl n-nonyl carbonate.

Application Notes and Protocols for Creating Iridescent Coatings with Cholesteryl Ester Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of iridescent coatings using mixtures of cholesteryl esters. These coatings exhibit thermochromism, changing color in response to temperature variations, which makes them suitable for a wide range of applications, including temperature sensing, diagnostics, and smart materials.

Introduction

Cholesteryl esters, a class of liquid crystals, can self-assemble into a chiral nematic (cholesteric) phase. This phase is characterized by a helical structure with a specific pitch length. The pitch of this helical structure is sensitive to temperature, and it is this property that gives rise to the iridescent colors observed. When white light interacts with the cholesteric structure, it is selectively reflected at a wavelength determined by the pitch of the helix. As the temperature changes, the pitch of the helix changes, resulting in a shift in the reflected color. By carefully selecting and mixing different cholesteryl esters, it is possible to create coatings that display a vibrant spectrum of colors over a specific temperature range.[1][2][3]

Commonly used cholesteryl esters for these applications include cholesteryl oleyl carbonate, cholesteryl pelargonate (also known as cholesteryl nonanoate), and cholesteryl benzoate.[4][5] Mixtures of these compounds allow for the tuning of the temperature range and the colors displayed.[4]

Data Presentation

The following tables summarize the compositions of various cholesteryl ester mixtures and their corresponding thermochromic properties.

Table 1: Compositions and Temperature Ranges of Cholesteryl Ester Mixtures [4]

Cholesteryl Oleyl Carbonate (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.430.470.1029-32
0.440.460.1030-33
0.420.480.1031-34
0.400.500.1032-35
0.380.520.1033-36
0.360.540.1034-37
0.340.560.1035-38
0.320.580.1036-39
0.300.600.1037-40

Table 2: Wavelength of Maximum Scattering for Cholesteryl Nonanoate and Cholesteryl Oleyl Carbonate Mixtures [6]

Note: This table is derived from graphical data and represents an approximation. The original source should be consulted for precise values.

Temperature (°C)Wavelength (nm) - 100% Cholesteryl NonanoateWavelength (nm) - 50/50 MixtureWavelength (nm) - 100% Cholesteryl Oleyl Carbonate
20~450-~700
25~475-~650
30~500~600~600
35~525~550~550
40~550~500~500
45~575~475-
50~600~450-

Experimental Protocols

Preparation of Cholesteryl Ester Mixtures

This protocol describes the preparation of a thermochromic liquid crystal mixture.

Materials:

  • Cholesteryl oleyl carbonate

  • Cholesteryl pelargonate (nonanoate)

  • Cholesteryl benzoate

  • Glass vial

  • Heat gun or heating block

  • Balance (accurate to 0.01 g)

Procedure:

  • Weigh the desired amounts of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate directly into a clean, dry glass vial. Refer to Table 1 for example compositions.

  • Gently heat the vial using a heat gun or by placing it on a heating block set to a temperature above the melting points of the components (typically around 80-100 °C).

  • Continue heating and gently swirling the vial until all the solids have melted and a homogeneous, clear liquid is formed.

  • Once melted and mixed, the liquid crystal mixture is ready for application. It can be used immediately or stored in a sealed container at room temperature. If stored, the mixture may solidify and will need to be remelted before use.[4][5]

Substrate Preparation

Proper substrate preparation is crucial for achieving uniform and well-adhered coatings.

For Glass or ITO-Coated Glass Substrates:

  • Clean the substrates by sonicating them in a sequence of detergent solution, deionized water, acetone, and finally isopropanol. Each sonication step should be performed for 15-20 minutes.

  • After the final isopropanol sonication, rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a stream of dry nitrogen or by placing them in an oven at 110-120 °C for at least 30 minutes.

  • For applications requiring specific alignment of the liquid crystal molecules, a surface alignment layer (e.g., a thin layer of polyvinyl alcohol or a commercially available polyimide) can be applied according to the manufacturer's instructions. This often involves spin-coating the alignment agent followed by a baking and rubbing process.

Coating Application Methods

The choice of coating method will depend on the desired thickness, uniformity, and the nature of the substrate.

This method is suitable for creating uniform films of a controlled thickness.

Materials:

  • Prepared cholesteryl ester mixture (in its molten, liquid state)

  • Prepared substrate

  • Doctor blade coater (or a simple blade with a fixed gap)

  • Hot plate

Procedure:

  • Preheat the substrate on a hot plate to a temperature that keeps the cholesteryl ester mixture in its liquid state but below the isotropic transition temperature.

  • Place a small amount of the molten cholesteryl ester mixture along one edge of the substrate.

  • Draw the doctor blade across the substrate at a constant speed to spread the mixture into a uniform film. The thickness of the film is determined by the gap of the doctor blade.

  • Allow the coated substrate to cool to room temperature. The iridescent colors will appear as the mixture cools through its cholesteric phase.

Spin coating is ideal for producing very thin and highly uniform films.

Materials:

  • Prepared cholesteryl ester mixture (dissolved in a volatile solvent like toluene or chloroform, typically 1-10 wt%)

  • Prepared substrate

  • Spin coater

  • Pipette

Procedure:

  • Place the prepared substrate on the chuck of the spin coater.

  • Dispense a small amount of the cholesteryl ester solution onto the center of the substrate.

  • Start the spin coater. A typical process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • The solvent will evaporate during the spinning process, leaving a thin film of the cholesteryl ester mixture.

  • The coated substrate can then be heated above the isotropic transition temperature and cooled to observe the thermochromic effects.

Spray coating is a versatile method for coating larger or irregularly shaped surfaces.

Materials:

  • Prepared cholesteryl ester mixture (dissolved in a volatile solvent)

  • Airbrush or spray gun

  • Prepared substrate

  • Heat source (e.g., heat gun or oven)

Procedure:

  • Load the cholesteryl ester solution into the reservoir of the airbrush or spray gun.

  • Apply a thin, even layer of the solution onto the substrate. It is recommended to apply multiple thin coats rather than one thick coat to ensure uniformity.

  • Allow the solvent to evaporate between coats.

  • After the final coat has dried, gently heat the coated substrate to above the isotropic transition temperature of the mixture and then allow it to cool to observe the color change.

Visualizations

Mechanism of Thermochromism

The iridescent colors of cholesteryl ester coatings are a result of the temperature-dependent pitch of the helical structure of the cholesteric liquid crystal phase.

Thermochromism_Mechanism Mechanism of Thermochromism in Cholesteric Liquid Crystals Low_Temp Low Temperature Long_Pitch Longer Helical Pitch Low_Temp->Long_Pitch Leads to High_Temp High Temperature Short_Pitch Shorter Helical Pitch High_Temp->Short_Pitch Leads to Red_Light Red Light (Longer Wavelength) Long_Pitch->Red_Light Reflects Blue_Light Blue Light (Shorter Wavelength) Short_Pitch->Blue_Light Reflects

Caption: Temperature-induced change in helical pitch and reflected color.

Experimental Workflow for Coating Preparation

This diagram outlines the general workflow for creating iridescent coatings with cholesteryl ester mixtures.

Coating_Workflow Experimental Workflow for Iridescent Coating Preparation cluster_Preparation Material Preparation cluster_Substrate Substrate Preparation cluster_Coating Coating Application Weigh 1. Weigh Cholesteryl Esters Melt_Mix 2. Melt and Mix Weigh->Melt_Mix Apply 5. Apply Molten Mixture Melt_Mix->Apply Clean 3. Clean Substrate Align 4. (Optional) Apply Alignment Layer Clean->Align Align->Apply Cool 6. Cool to Form Iridescent Film Apply->Cool

Caption: General workflow for preparing iridescent cholesteryl ester coatings.

Logical Relationship of Coating Parameters

The final properties of the iridescent coating are dependent on several key experimental parameters.

Parameters_Relationship Relationship of Key Experimental Parameters Composition Mixture Composition Temp_Range Temperature Range of Color Play Composition->Temp_Range Final_Properties Final Coating Properties (Color, Stability) Temp_Range->Final_Properties Coating_Method Coating Method Thickness_Uniformity Film Thickness & Uniformity Coating_Method->Thickness_Uniformity Thickness_Uniformity->Final_Properties Substrate_Prep Substrate Preparation Adhesion_Alignment Adhesion & Molecular Alignment Substrate_Prep->Adhesion_Alignment Adhesion_Alignment->Final_Properties

Caption: Key parameters influencing final iridescent coating properties.

References

Application Notes and Protocols for Measuring the Helical Pitch of Cholesteryl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl nonanoate is a cholesterol derivative that exhibits a cholesteric (chiral nematic) liquid crystal phase.[1] A defining characteristic of this phase is its helical structure, where the direction of the average molecular orientation, known as the director, rotates in a helical fashion. The distance over which the director completes a full 360° rotation is defined as the helical pitch (p).[2] This pitch is highly sensitive to temperature, making cholesteryl nonanoate a valuable material for applications such as thermometers, sensors, and tunable optical devices.[3][4]

The helical structure of cholesteryl nonanoate interacts with light in a unique way. When the pitch of the helix is on the order of the wavelength of visible light, the material will selectively reflect light of a specific color.[2] This phenomenon is responsible for the iridescent colors observed in cholesteric liquid crystals. The relationship between the pitch (p), the average refractive index (n), and the peak reflected wavelength (λ) is described by the Bragg reflection condition: λ = n * p.[5] As the temperature changes, the pitch length varies, resulting in a change in the reflected color.[3] For cholesteryl nonanoate, the iridescent colors typically vary from red to violet as the temperature increases, indicating a decrease in the helical pitch with rising temperature.[3]

Accurate measurement of the helical pitch is crucial for characterizing and utilizing cholesteryl nonanoate in various applications. This document provides detailed protocols for two primary methods for determining the helical pitch: the Grandjean-Cano wedge method and the selective reflection method.

Safety Precautions

Before handling cholesteryl nonanoate, it is essential to review the Safety Data Sheet (SDS). Cholesteryl nonanoate is typically a white to off-white solid at room temperature.[6] While it is not classified as a hazardous substance under US OSHA Hazard Communication Standard 2024, standard laboratory safety practices should be followed.[7]

General Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Handle in a well-ventilated area.[8]

  • In case of accidental contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Store at room temperature in a tightly sealed container.[3]

Disposal:

  • Dispose of waste cholesteryl nonanoate and contaminated materials in accordance with local, state, and federal regulations.[9]

Quantitative Data: Temperature Dependence of Cholesteryl Nonanoate Properties

The helical pitch of cholesteryl nonanoate is highly dependent on temperature. The material also undergoes distinct phase transitions at specific temperatures.

PropertyValueReference
Crystal to Smectic Phase77.5 °C[3]
Smectic to Cholesteric Phase79 °C[3]
Cholesteric to Isotropic Liquid90 °C[3]
Helical Pitch TrendDecreases with increasing temperature[3]

Experimental Protocols

Method 1: Grandjean-Cano Wedge Method

This method relies on confining the cholesteric liquid crystal in a wedge-shaped cell. The boundary conditions of the cell force the helical structure to adopt a quantized number of half-turns, resulting in a series of visible disclination lines (Grandjean-Cano lines). The distance between these lines is related to the helical pitch.

Materials and Equipment:

  • Cholesteryl nonanoate

  • Two clean glass microscope slides

  • Spacers of two different, known thicknesses (e.g., thin polymer films)

  • Polarizing optical microscope with a calibrated hot stage and eyepiece reticle

  • Solvent (e.g., chloroform or ethanol) for sample preparation (optional)

  • Clamps or clips to hold the cell together

Protocol:

  • Wedge Cell Preparation:

    • Thoroughly clean two microscope slides.

    • Place two different spacers at opposite ends of one of the slides.

    • Place the second slide on top to form a wedge with a small angle.

    • Clamp the slides together securely.

  • Sample Loading:

    • Heat the cholesteryl nonanoate on the hot stage to its isotropic liquid phase (above 90°C).[3]

    • Introduce a small amount of the molten cholesteryl nonanoate into the opening of the wedge cell. The liquid will be drawn in by capillary action.

    • Alternatively, dissolve the cholesteryl nonanoate in a volatile solvent, introduce the solution into the cell, and allow the solvent to evaporate completely.

  • Measurement:

    • Place the filled wedge cell on the microscope's hot stage.

    • Slowly cool the sample into the cholesteric phase (between 79°C and 90°C).[3]

    • Observe the sample through the polarizing microscope. A series of parallel disclination lines (Grandjean-Cano lines) will become visible.

    • Using the eyepiece reticle, measure the distance (L) between adjacent disclination lines.

    • The helical pitch (p) can be calculated using the formula: p = 2 * L * tan(θ), where θ is the wedge angle. The wedge angle can be determined from the known thicknesses of the spacers and the distance between them.[4]

Logical Relationship for Grandjean-Cano Method

G cluster_setup Experimental Setup cluster_observation Observation cluster_calculation Calculation Wedge_Cell Wedge Cell with Cholesteryl Nonanoate Microscope Polarizing Microscope with Hot Stage Wedge_Cell->Microscope Place in Disclination_Lines Grandjean-Cano Disclination Lines Microscope->Disclination_Lines Observe Line_Spacing Measure Line Spacing (L) Disclination_Lines->Line_Spacing Leads to Pitch_Calculation Calculate Helical Pitch (p = 2 * L * tan(θ)) Line_Spacing->Pitch_Calculation Use in

Caption: Logical flow of the Grandjean-Cano method.

Method 2: Selective Reflection Method

This method utilizes the property of cholesteric liquid crystals to selectively reflect light of a wavelength equal to the helical pitch. By measuring the wavelength of maximum reflection using a spectrometer, the pitch can be determined.

Materials and Equipment:

  • Cholesteryl nonanoate

  • Two clean glass slides with a planar alignment layer (e.g., rubbed polyimide)

  • Spacers of a known, uniform thickness

  • Spectrometer with a light source and collection optics

  • Hot stage with temperature control

  • Clamps or clips

Protocol:

  • Sample Cell Preparation:

    • Create a parallel cell by placing two glass slides with planar alignment layers on top of each other, separated by spacers of uniform thickness. The rubbing directions of the alignment layers should be parallel.

    • Clamp the slides together.

  • Sample Loading:

    • Heat the cholesteryl nonanoate to its isotropic phase (>90°C).[3]

    • Introduce the molten liquid crystal into the cell via capillary action.

  • Measurement:

    • Place the cell on the hot stage and position it in the light path of the spectrometer.

    • Slowly cool the sample into the cholesteric phase.

    • Record the reflection or transmission spectrum at various temperatures within the cholesteric range (79°C to 90°C).[3]

    • The peak wavelength of reflection (λ) corresponds to the helical pitch.

    • The pitch (p) can be calculated using the formula: p = λ / n, where n is the average refractive index of cholesteryl nonanoate.

Experimental Workflow for Selective Reflection

G Start Start Prepare_Cell Prepare Parallel Alignment Cell Start->Prepare_Cell Load_Sample Load Cholesteryl Nonanoate Prepare_Cell->Load_Sample Heat_Isotropic Heat to Isotropic Phase (>90°C) Load_Sample->Heat_Isotropic Cool_Cholesteric Cool to Cholesteric Phase (79-90°C) Heat_Isotropic->Cool_Cholesteric Measure_Spectrum Measure Reflection Spectrum Cool_Cholesteric->Measure_Spectrum Identify_Peak Identify Peak Wavelength (λ) Measure_Spectrum->Identify_Peak Calculate_Pitch Calculate Pitch (p = λ / n) Identify_Peak->Calculate_Pitch End End Calculate_Pitch->End

Caption: Workflow for the selective reflection method.

Conclusion

The Grandjean-Cano and selective reflection methods are two effective techniques for measuring the helical pitch of cholesteryl nonanoate. The choice of method may depend on the available equipment and the desired precision. The Grandjean-Cano method provides a direct visualization of the helical structure's confinement, while the selective reflection method offers a straightforward spectroscopic measurement. Accurate determination of the helical pitch and its temperature dependence is fundamental for the application of cholesteryl nonanoate in advanced materials and devices.

References

Application Notes and Protocols for the Incorporation of Cholesteryl Nonanoate in Polymer-Stabilized Cholesteric Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the incorporation of cholesteryl nonanoate into polymer-stabilized cholesteric liquid crystal (PSCLC) systems. Cholesteryl nonanoate, a cholesterol derivative, is a chiral molecule that can be used to induce a helical structure in nematic liquid crystals, thereby influencing the selective reflection properties of the material. These materials are of significant interest for applications in tunable optical filters, smart windows, sensors, and reflective displays. This guide covers the preparation of PSCLC precursor mixtures, fabrication of PSCLC cells via in-situ photopolymerization, and comprehensive characterization of their electro-optic and optical properties. Quantitative data is presented to illustrate the effect of varying cholesteryl nonanoate concentration on key performance metrics.

Introduction to Polymer-Stabilized Cholesteric Liquid Crystals (PSCLCs)

Polymer-stabilized cholesteric liquid crystals are composite materials where a small amount (typically <10% by weight) of a polymer network is formed within a continuous cholesteric liquid crystal host. This polymer network stabilizes the liquid crystal director field in a specific configuration, often enhancing the electro-optic performance and mechanical stability of the device. The helical structure of the cholesteric phase gives rise to the unique optical property of selective reflection of a specific wavelength band of circularly polarized light. The central wavelength (λ₀) and bandwidth (Δλ) of this reflection are determined by the helical pitch (p) and the birefringence (Δn) of the liquid crystal mixture.

The incorporation of cholesteryl nonanoate serves to modify the helical pitch of the cholesteric mixture. By varying its concentration, the pitch can be tuned, which in turn shifts the selective reflection band. This allows for the precise engineering of the optical properties of the PSCLC for specific applications.

Experimental Protocols

This section details the step-by-step procedures for the preparation and characterization of PSCLCs containing cholesteryl nonanoate.

Protocol: Preparation of the PSCLC Precursor Mixture

This protocol describes the formulation of the liquid crystal-monomer syrup prior to cell fabrication.

2.1.1 Materials:

  • Nematic Liquid Crystal (NLC) Host (e.g., E7, 5CB)

  • Chiral Dopant (e.g., R5011, S5011)

  • Cholesteryl Nonanoate (also known as Cholesteryl Pelargonate)

  • Reactive Mesogen (RM) / Photopolymerizable Monomer (e.g., RM257, RM82)

  • Photoinitiator (e.g., Irgacure 651, DMPA)

  • Vials

  • Hot plate with magnetic stirring

  • Precision balance

2.1.2 Procedure:

  • Weighing: Accurately weigh the desired amounts of the NLC host, chiral dopant, cholesteryl nonanoate, reactive monomer, and photoinitiator into a clean glass vial according to the formulations in Table 2.1.

  • Mixing: Place a small magnetic stir bar into the vial and place the vial on a hot plate.

  • Heating and Stirring: Heat the mixture to the isotropic phase of the NLC host (e.g., ~60-70 °C for E7) while stirring. Continue stirring until all components are completely dissolved and the mixture is homogeneous. This may take 30-60 minutes.

  • Degassing (Optional but Recommended): To remove any dissolved gases that could interfere with polymerization, the mixture can be placed in a vacuum chamber for a few minutes.

  • Cooling: Once homogeneous, turn off the heat and allow the mixture to cool down to room temperature while continuing to stir.

Protocol: Fabrication of the PSCLC Cell

This protocol details the assembly of the liquid crystal cell and the in-situ photopolymerization process.

2.2.1 Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyimide alignment layer solution

  • Spacers (e.g., glass microspheres) of desired thickness (e.g., 10-20 µm)

  • UV-curable adhesive

  • PSCLC precursor mixture (from Protocol 2.1)

  • UV lamp (365 nm)

  • Spin coater

  • Hot plate

  • Rubbing machine or velvet cloth

2.2.2 Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide on the ITO surface of the slides and then cure them on a hot plate according to the manufacturer's instructions.

  • Rubbing: Unidirectionally rub the cured polyimide layers to promote planar alignment of the liquid crystal molecules.

  • Cell Assembly: Assemble a cell by placing two rubbed substrates together with their rubbing directions anti-parallel. Use UV-curable adhesive mixed with spacers along the edges to define the cell gap.

  • Filling: Fill the empty cell with the PSCLC precursor mixture via capillary action at a temperature above the clearing point of the mixture.

  • Photopolymerization (Curing): Place the filled cell under a UV lamp (e.g., 365 nm, ~10-20 mW/cm²) for a specified time (e.g., 15-30 minutes) to induce polymerization of the reactive monomer. This forms the stabilizing polymer network within the liquid crystal host. The sample should be in the cholesteric phase during polymerization.

Protocol: Characterization of the PSCLC

2.3.1 Electro-Optic Measurements (Switching Voltage and Response Time):

  • Setup: Place the PSCLC cell between crossed polarizers on a microscope stage. Connect the ITO electrodes of the cell to a function generator amplified by a high-voltage amplifier. A photodetector is positioned to measure the transmitted light intensity, which is recorded by an oscilloscope.

  • Switching Voltage: Apply a square-wave AC voltage (e.g., 1 kHz) to the cell. Gradually increase the voltage and record the transmitted light intensity. The driving voltage (Vd) is the voltage at which the cell switches from the planar (reflecting) to the focal conic (scattering) state, and the threshold voltage (Vth) is the voltage at which it returns to the planar state upon removal of a high voltage.

  • Response Time: Apply a voltage pulse to switch the cell. The rise time is the time taken for the transmission to change from 90% to 10% upon voltage application, and the fall time is the time taken for the transmission to change from 10% to 90% upon voltage removal.

2.3.2 Spectroscopic Measurements (Helical Pitch and Reflection Bandwidth):

  • Setup: Place the PSCLC cell in a spectrometer with a white light source and a detector. The measurement can be done in either transmission or reflection mode.

  • Measurement: Record the transmission or reflection spectrum of the cell in its planar state (zero voltage).

  • Analysis:

    • The central wavelength of the reflection band (λ₀) is the wavelength at the minimum of the transmission spectrum (or maximum of the reflection spectrum).

    • The reflection bandwidth (Δλ) is the full width at half maximum of the reflection peak.

    • The helical pitch (p) can be calculated using the formula: λ₀ = n_avg * p, where n_avg is the average refractive index of the liquid crystal.

Data Presentation

The following tables present illustrative quantitative data on the expected effects of incorporating varying concentrations of cholesteryl nonanoate into a model PSCLC system.

Table 2.1: Example Formulations of PSCLC Precursor Mixtures

Formulation IDNematic LC (E7) (wt%)Chiral Dopant (R5011) (wt%)Cholesteryl Nonanoate (wt%)Reactive Monomer (RM257) (wt%)Photoinitiator (Irgacure 651) (wt%)
PSCLC-CN090.03.50.06.00.5
PSCLC-CN189.03.51.06.00.5
PSCLC-CN288.03.52.06.00.5
PSCLC-CN387.03.53.06.00.5

Table 3.1: Effect of Cholesteryl Nonanoate Concentration on Electro-Optic Properties

Formulation IDDriving Voltage (Vd) (V/µm)Threshold Voltage (Vth) (V/µm)Rise Time (ms)Fall Time (ms)
PSCLC-CN04.53.82545
PSCLC-CN14.74.02848
PSCLC-CN25.04.23252
PSCLC-CN35.34.53555

Table 3.2: Effect of Cholesteryl Nonanoate Concentration on Optical Properties

Formulation IDCentral Wavelength (λ₀) (nm)Reflection Bandwidth (Δλ) (nm)Calculated Helical Pitch (p) (nm)
PSCLC-CN065060419
PSCLC-CN162558403
PSCLC-CN260056387
PSCLC-CN357554371
(Assuming an average refractive index n_avg ≈ 1.55)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the components and properties of the PSCLC system.

experimental_workflow cluster_prep Precursor Preparation cluster_fab Cell Fabrication cluster_char Characterization weigh Weigh Components mix Heat & Mix weigh->mix cool Cool to RT mix->cool fill Fill with Precursor cool->fill clean Clean Substrates coat Coat Alignment Layer clean->coat assemble Assemble Cell coat->assemble assemble->fill cure UV Cure fill->cure electro_optic Electro-Optic Measurement cure->electro_optic spectroscopy Spectroscopic Measurement cure->spectroscopy microscopy Microscopic Analysis cure->microscopy

Caption: Experimental workflow for PSCLC fabrication and characterization.

logical_relationship cluster_properties PSCLC Properties cn_conc Cholesteryl Nonanoate Concentration pitch Helical Pitch (p) cn_conc->pitch inversely proportional voltage Switching Voltage cn_conc->voltage proportional response_time Response Time cn_conc->response_time proportional lambda0 Central Wavelength (λ₀) pitch->lambda0 directly proportional

Caption: Influence of Cholesteryl Nonanoate on PSCLC properties.

Application Notes and Protocols for Cholesteryl Nonanoate in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl nonanoate is a cholesterol ester that serves as a versatile and high-value ingredient in the cosmetic and personal care industry.[1] As an ester of cholesterol and nonanoic acid (also known as pelargonic acid), it is recognized for its unique liquid crystal properties, which contribute to the aesthetic and functional characteristics of a wide range of products.[2][3][4] Primarily functioning as an emollient and skin-conditioning agent, cholesteryl nonanoate enhances the texture, stability, and sensory experience of formulations.[1][4][5] Its ability to form a protective film on the skin helps to lock in moisture, making it a valuable component in hydrating and anti-aging product lines.[6] This document provides detailed application notes and experimental protocols for the effective use of cholesteryl nonanoate in cosmetic and personal care formulations.

Physicochemical Properties

PropertyValueReference
INCI Name CHOLESTERYL NONANOATE[5]
Synonyms Cholesteryl pelargonate, 3β-cholest-5-en-3-ol nonanoate[2]
CAS Number 1182-66-7[7]
Molecular Formula C36H62O2[7]
Molecular Weight 526.9 g/mol [7]
Appearance White crystalline solid[2]
Solubility Insoluble in water; Soluble in organic solvents like chloroform and tetrahydrofuran (THF)[8]
Melting Point 77-82 °C[2]

Applications in Cosmetics and Personal Care

Cholesteryl nonanoate is utilized in a variety of cosmetic and personal care products, including:

  • Skincare: Creams, lotions, serums, and eye creams.[9]

  • Makeup: Foundations, concealers, blushes, and lip products.[9]

  • Hair Care: Hair colors and conditioning treatments.[2]

Its primary functions in these formulations include:

  • Emollient: Softens and soothes the skin, leaving it with a smooth and luxurious feel.[4][5]

  • Skin-Conditioning Agent: Helps to improve the overall condition and appearance of the skin.

  • Thickening Agent and Emulsifier: Contributes to the desired viscosity and stability of emulsions.[1]

  • Aesthetic Enhancer: When combined with other cholesteryl esters, it can create opalescent and iridescent visual effects due to its liquid crystal nature.[2][3]

  • Moisture Barrier: Forms a thin, uniform film on the skin that helps to prevent transepidermal water loss.[6]

Quantitative Data from Formulations

The concentration of cholesteryl nonanoate and its combinations with other cholesteryl esters can be adjusted to achieve specific visual and textural effects.

Formulation TypeCholesteryl Nonanoate (% w/w of liquid crystal mixture)Other Cholesteryl Esters (% w/w of liquid crystal mixture)Total Liquid Crystal Concentration in Final Product (% w/w)Resulting EffectReference
Multi-phase cosmetic27-32Cholesteryl Chloride (27-32), Cholesteryl Isostearate (37-42)0.1-50Red color[10]
Multi-phase cosmetic27-32Cholesteryl Chloride (17-22), Cholesteryl Isostearate (47-53)0.1-50Blue color[10]
Multi-phase cosmetic27-32Cholesteryl Chloride (23-26), Cholesteryl Isostearate (43-46)0.1-50Green color[10]
Anti-pigmentation cream45Cholesteryl Pentanoate (25), 1-cholesteryl-4-nonylbutanedioate (30)0.1Transdermal delivery system[11]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with Cholesteryl Nonanoate

This protocol outlines the basic steps for creating a stable O/W lotion incorporating cholesteryl nonanoate.

Materials:

  • Oil Phase:

    • Cholesteryl Nonanoate

    • Other cholesteryl esters (e.g., Cholesteryl Oleyl Carbonate, Cholesteryl Chloride) (optional, for color effects)

    • Emollients (e.g., Caprylic/Capric Triglyceride)

    • Emulsifier (e.g., Cetearyl Alcohol, Ceteareth-20)

    • Thickener (e.g., Cetyl Alcohol)

  • Aqueous Phase:

    • Deionized Water

    • Humectant (e.g., Glycerin)

    • Preservative

  • Equipment:

    • Beakers

    • Water bath or heating mantle

    • Homogenizer or high-shear mixer

    • Overhead stirrer

    • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine cholesteryl nonanoate, other oil-soluble ingredients such as emollients, emulsifiers, and thickeners.

    • Heat the oil phase to 75-80°C in a water bath until all components are completely melted and the mixture is uniform.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, combine deionized water and the humectant.

    • Heat the aqueous phase to 75-80°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

    • Homogenize for 3-5 minutes at a moderate speed to form a uniform emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently with an overhead stirrer.

    • When the temperature drops below 40°C, add the preservative and any other temperature-sensitive ingredients.

    • Continue stirring until the emulsion reaches room temperature.

  • Final Adjustments:

    • Check the pH of the final formulation and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling and Final Steps oil_ingredients Combine Cholesteryl Nonanoate, Emollients, Emulsifiers heat_oil Heat to 75-80°C oil_ingredients->heat_oil combine_phases Add Oil Phase to Aqueous Phase heat_oil->combine_phases water_ingredients Combine Deionized Water and Humectants heat_water Heat to 75-80°C water_ingredients->heat_water heat_water->combine_phases homogenize Homogenize for 3-5 min combine_phases->homogenize cool Cool with Gentle Stirring homogenize->cool add_preservatives Add Preservatives (< 40°C) cool->add_preservatives ph_adjust Adjust pH add_preservatives->ph_adjust final_product Final Emulsion ph_adjust->final_product

Workflow for O/W Emulsion Preparation.
Protocol 2: Stability Testing of a Cosmetic Formulation Containing Cholesteryl Nonanoate

This protocol describes the standard procedures for evaluating the stability of a cosmetic emulsion over a 90-day period.[6][12][13]

Materials and Equipment:

  • Samples of the cosmetic formulation

  • Incubators or environmental chambers set to different temperatures (e.g., 4°C, 25°C, 40°C)[13]

  • Centrifuge

  • pH meter

  • Viscometer

  • Polarized light microscope

  • Data logging materials

Procedure:

  • Initial Analysis (Day 0):

    • Organoleptic Evaluation: Record the initial appearance, color, odor, and texture of the formulation.

    • Physicochemical Analysis: Measure and record the initial pH and viscosity.

    • Microscopic Analysis: Observe the emulsion under a polarized light microscope to assess the initial liquid crystal structure and droplet size distribution.

    • Centrifugation Test: Centrifuge a sample at a specified speed and time (e.g., 3000 rpm for 30 minutes) to check for phase separation.

  • Stability Study:

    • Store the samples in sealed containers under different temperature conditions (e.g., 4°C, 25°C, and 40°C).[13]

    • Conduct the analyses described in step 1 at predetermined time points (e.g., 24 hours, 7 days, 30 days, 60 days, and 90 days).[13]

  • Data Analysis:

    • Compare the results from each time point to the initial data.

    • Note any significant changes in organoleptic properties, pH, viscosity, or microscopic appearance.

    • The formulation is considered stable if there are no significant changes in its properties throughout the study period.

G cluster_analysis Analysis at Time Points (t = x days) start Day 0: Initial Analysis storage Store Samples at Different Temperatures (4°C, 25°C, 40°C) start->storage organoleptic Organoleptic Evaluation storage->organoleptic 90 days physicochemical pH and Viscosity Measurement storage->physicochemical 90 days microscopic Microscopic Observation storage->microscopic 90 days data_analysis Compare with Initial Data organoleptic->data_analysis physicochemical->data_analysis microscopic->data_analysis conclusion Stability Conclusion data_analysis->conclusion

Workflow for Stability Testing.
Protocol 3: In-Vivo Sensory Evaluation of Emolliency

This protocol provides a method for assessing the sensory characteristics of a formulation containing cholesteryl nonanoate.[14]

Panelists:

  • A panel of trained volunteers (n=10-15).

Procedure:

  • Sample Application:

    • Apply a standardized amount of the test formulation to a designated area on the panelists' volar forearm.

    • The panelist should spread the product evenly over the skin.

  • Sensory Assessment:

    • Panelists evaluate various sensory parameters at different time points (e.g., immediately after application, after 5 minutes, and after 30 minutes).

    • Parameters to be evaluated include:

      • Spreading: Ease of application and distribution on the skin.

      • Absorption: Speed at which the product is absorbed.

      • Initial Feel: The immediate sensation on the skin (e.g., greasy, sticky, smooth).

      • Afterfeel: The residual feeling on the skin after absorption (e.g., soft, hydrated, tacky).

      • Appearance: Visual characteristics on the skin (e.g., shiny, matte).

  • Data Collection:

    • Panelists record their evaluations on a standardized questionnaire using a rating scale (e.g., a 1-10 scale for each parameter).

  • Data Analysis:

    • Analyze the collected data statistically to determine the sensory profile of the formulation.

Logical Relationships and Functions

G cluster_properties Intrinsic Properties cluster_functions Functions in Formulations cholesteryl_nonanoate Cholesteryl Nonanoate liquid_crystal Liquid Crystal Nature cholesteryl_nonanoate->liquid_crystal emollient Emollient Properties cholesteryl_nonanoate->emollient lipophilic Lipophilic Character cholesteryl_nonanoate->lipophilic stability Improves Emulsion Stability liquid_crystal->stability visual Creates Visual Effects (Iridescence) liquid_crystal->visual texture Enhances Texture & Sensory Feel emollient->texture moisture Forms Moisture Barrier emollient->moisture lipophilic->stability

Functions of Cholesteryl Nonanoate.

Safety and Regulatory Information

Cholesteryl nonanoate has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe in the present practices of use and concentration in cosmetics.[7] It is classified as having low concern for cancer, allergies, and reproductive toxicity.[9] As with any cosmetic ingredient, it is essential to source high-purity cholesteryl nonanoate from a reputable supplier to ensure the quality and safety of the final product.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Cholesteryl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in improving the purity of synthesized cholesteryl nonanoate. The following sections detail experimental protocols, data presentation, and visual workflows to address common challenges in the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the purification of cholesteryl nonanoate.

Q1: My final product has a low and broad melting point.

A1: A low and broad melting point is a primary indicator of impurities. Pure cholesteryl nonanoate has a distinct melting range. The most common impurity is unreacted cholesterol.

  • Troubleshooting Steps:

    • Confirm Impurities via TLC: Perform a Thin-Layer Chromatography (TLC) analysis to visualize the presence of impurities. Unreacted cholesterol will appear as a more polar spot (lower Rf value) compared to the less polar cholesteryl nonanoate.

    • Purification: If impurities are confirmed, purify the product using either recrystallization or column chromatography as detailed in the protocols below.

    • Ensure Thorough Drying: Residual solvent from the purification process can also depress the melting point. Ensure the purified product is thoroughly dried under a vacuum.

Q2: I see a spot corresponding to cholesterol on my TLC plate after purification.

A2: This indicates that the purification process was not fully effective.

  • Troubleshooting Steps:

    • Recrystallization:

      • Ensure the minimum amount of hot solvent was used for dissolution. Using an excessive amount of solvent will result in a lower yield and may not effectively remove all impurities.

      • Consider performing a second recrystallization.

    • Column Chromatography:

      • Optimize the solvent system. A less polar eluent will increase the retention time of cholesterol on the silica gel, leading to better separation.

      • Avoid overloading the column, as this can lead to poor separation.

Q3: The yield of my recrystallized cholesteryl nonanoate is very low.

A3: Low yield during recrystallization can be due to several factors.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure Complete Precipitation: After dissolution, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Avoid Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure the apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.

Q4: The product has "oiled out" instead of forming crystals during recrystallization.

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool at a slower rate to encourage the formation of a proper crystal lattice.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: Add a few seed crystals of pure cholesteryl nonanoate to induce crystallization.

Data Presentation

The following tables summarize key quantitative data for the purification and analysis of cholesteryl nonanoate.

Table 1: Physical Properties and Purity Indicators

ParameterValueReference
Melting Point (Pure)77-82 °C
AppearanceWhite Crystalline Solid
SolubilitySoluble in chloroform and hot acetone; Insoluble in water.

Table 2: Recommended Starting Conditions for Purification

Purification MethodKey ParametersRecommended Value/Solvent
RecrystallizationSolventAcetone
Column ChromatographyStationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Eluent)Hexane and Ethyl Acetate Gradient
Thin-Layer ChromatographyStationary PhaseSilica Gel Plate
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 8:2 v/v)

Experimental Protocols

Protocol 1: Recrystallization from Acetone

This protocol describes the purification of crude cholesteryl nonanoate using single-solvent recrystallization.

  • Dissolution: Place the crude cholesteryl nonanoate in an Erlenmeyer flask. In a separate beaker, heat acetone to its boiling point. Add the minimum amount of hot acetone to the crude product with swirling until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under a vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is effective for separating cholesteryl nonanoate from more polar impurities like unreacted cholesterol.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude cholesteryl nonanoate in a minimal amount of a non-polar solvent (e.g., hexane or a 95:5 hexane:ethyl acetate mixture) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A suggested gradient is as follows:

    • 100% Hexane (to elute highly non-polar impurities)

    • 95:5 Hexane:Ethyl Acetate (to elute cholesteryl nonanoate)

    • 90:10 Hexane:Ethyl Acetate (to elute slightly more polar impurities)

    • 80:20 Hexane:Ethyl Acetate (to elute unreacted cholesterol)

  • Fraction Collection: Collect the eluent in separate fractions.

  • Monitoring: Monitor the fractions using TLC to identify which fractions contain the pure cholesteryl nonanoate.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final_analysis Final Purity Check Crude Crude Cholesteryl Nonanoate TLC_initial TLC Analysis Crude->TLC_initial MP_initial Melting Point Analysis Crude->MP_initial Recrystallization Recrystallization (Acetone) TLC_initial->Recrystallization Impurities Present ColumnChrom Column Chromatography (Silica Gel) TLC_initial->ColumnChrom Impurities Present MP_initial->Recrystallization Low/Broad MP TLC_final TLC of Fractions/ Final Product Recrystallization->TLC_final MP_final Melting Point of Final Product Recrystallization->MP_final ColumnChrom->TLC_final PureProduct Pure Cholesteryl Nonanoate TLC_final->PureProduct Single Spot MP_final->PureProduct Sharp MP G Start Low Purity Detected (e.g., Low MP, Multiple TLC Spots) Q_Impurity Is unreacted cholesterol the primary impurity? Start->Q_Impurity Sol_Column Perform Column Chromatography (Hexane:EtOAc gradient) Q_Impurity->Sol_Column Yes Sol_Recrys Perform Recrystallization (minimal hot acetone) Q_Impurity->Sol_Recrys Yes Q_Yield Is the yield low after purification? Sol_Column->Q_Yield Q_Recrys_Fail Did recrystallization fail to remove impurities? Sol_Recrys->Q_Recrys_Fail Q_Recrys_Fail->Sol_Column Yes Q_Recrys_Fail->Q_Yield No Sol_Second_Recrys Perform a second recrystallization Sol_Yield_Recrys Optimize Recrystallization: - Use minimal hot solvent - Ensure slow cooling - Wash with ice-cold solvent Q_Yield->Sol_Yield_Recrys Yes (Recrystallization) Sol_Yield_Column Optimize Column Chromatography: - Ensure complete elution of product - Check for sample loss during transfer Q_Yield->Sol_Yield_Column Yes (Column Chrom.) End High Purity Product Q_Yield->End No Sol_Yield_Recrys->End Sol_Yield_Column->End

addressing long-term stability issues in cholesteryl nonanoate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address long-term stability issues in cholesteryl nonanoate formulations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cholesteryl nonanoate-based formulation is showing a decrease in pH over time. What is the likely cause?

A1: A decrease in pH in your formulation is most likely due to the hydrolysis of the ester bond in cholesteryl nonanoate. This reaction releases nonanoic acid, a carboxylic acid, which will lower the pH of the formulation. The rate of hydrolysis can be influenced by temperature and the initial pH of your formulation. It is generally more pronounced under both acidic and basic conditions compared to a neutral pH. To confirm this, you can analyze your formulation for the presence of nonanoic acid and a corresponding decrease in the concentration of cholesteryl nonanoate using chromatographic methods such as HPLC or GC-MS.

Q2: I've observed a yellowing of my cholesteryl nonanoate formulation upon storage, especially when exposed to light. What could be causing this?

A2: The yellowing of your formulation is a common indicator of oxidation of the cholesterol moiety. The double bond in the cholesterol structure is susceptible to oxidation, which can be initiated by exposure to light (photodegradation), heat, or the presence of metal ions. This process can lead to the formation of various cholesterol oxidation products (COPs), which can be colored. To mitigate this, it is crucial to protect your formulation from light by using amber-colored containers and to consider the inclusion of an antioxidant, such as butylated hydroxytoluene (BHT), in your formulation.

Q3: The particle size of my cholesteryl nonanoate nanoemulsion is increasing over time, leading to instability. How can I address this?

A3: An increase in particle size in a nanoemulsion can be due to several factors, including Ostwald ripening, flocculation, and coalescence. Ostwald ripening is a process where smaller droplets dissolve and redeposit onto larger droplets, and it can be more pronounced for more water-soluble lipids. While cholesteryl nonanoate is highly lipophilic, this phenomenon can still occur over long storage periods. Flocculation (the aggregation of droplets) and coalescence (the merging of droplets to form larger ones) are often due to an inadequate surfactant concentration or the use of an inappropriate surfactant.

To address this, you can:

  • Optimize your surfactant system: Ensure you are using an adequate concentration of a suitable surfactant or a combination of surfactants (e.g., a non-ionic surfactant like Tween 80 with a co-surfactant). The choice of surfactant can significantly impact long-term stability.[1][2][3][4][5]

  • Increase the viscosity of the continuous phase: A more viscous external phase can slow down the movement of droplets, reducing the frequency of collisions that lead to aggregation and coalescence.

  • Evaluate the zeta potential: For emulsions stabilized by ionic surfactants, a sufficiently high zeta potential (typically > |30| mV) is necessary to ensure electrostatic repulsion between droplets and prevent aggregation.

Q4: I am observing crystal growth in my solid lipid nanoparticle (SLN) formulation containing cholesteryl nonanoate. What can I do to prevent this?

A4: Crystal growth in SLNs is a common stability issue and is often related to the polymorphic transitions of the lipid matrix over time. When lipids recrystallize into a more ordered, stable polymorphic form, the encapsulated drug can be expelled. To prevent this:

  • Incorporate a liquid lipid: Formulating nanostructured lipid carriers (NLCs) by including a liquid lipid (e.g., a medium-chain triglyceride) along with the solid lipid (cholesteryl nonanoate) can create a less ordered lipid matrix, which is less prone to crystallization and can improve drug loading.

  • Select appropriate surfactants: The surfactant system can influence the crystallization behavior of the lipid matrix. Using a combination of surfactants can sometimes create a more stable interface that hinders lipid recrystallization.[6]

  • Optimize the manufacturing process: The cooling rate during the SLN production process can affect the initial crystalline state of the lipid. Rapid cooling often leads to the formation of less stable polymorphs. A controlled cooling process might be necessary to achieve a more stable initial formulation.

Quantitative Stability Data

The following tables provide illustrative data on the stability of cholesteryl ester formulations under various stress conditions. This data is representative and compiled from general knowledge of cholesteryl ester degradation; specific results for your formulation may vary.

Table 1: Illustrative Hydrolytic Degradation of Cholesteryl Nonanoate in an Aqueous Emulsion at 40°C

Time (Days)% Cholesteryl Nonanoate Remaining (pH 5.0)% Cholesteryl Nonanoate Remaining (pH 7.0)% Cholesteryl Nonanoate Remaining (pH 9.0)
0100.0100.0100.0
798.599.897.2
1497.199.594.5
3093.899.089.1
6088.298.179.8
9082.597.271.0

Table 2: Illustrative Oxidative Degradation of Cholesteryl Nonanoate in a Nanoemulsion at 25°C with Light Exposure

Time (Weeks)% Cholesteryl Nonanoate Remaining (without Antioxidant)% Cholesteryl Nonanoate Remaining (with 0.02% BHT)
0100.0100.0
197.299.8
294.599.6
489.199.2
879.898.5
1271.097.8

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Nonanoate Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This protocol describes the preparation of SLNs using a microemulsion technique, which is a low-energy method suitable for thermolabile compounds.

Materials:

  • Cholesteryl nonanoate (Solid lipid)

  • Medium-chain triglycerides (MCT) (Liquid lipid - optional, for NLCs)

  • Soy lecithin (Surfactant)

  • Sodium taurocholate (Co-surfactant)

  • Ultrapure water

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amounts of cholesteryl nonanoate and MCT (if preparing NLCs) and heat them to 5-10°C above the melting point of cholesteryl nonanoate (approx. 85-90°C) to form a clear lipid melt.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the soy lecithin and sodium taurocholate in ultrapure water and heat to the same temperature as the lipid phase.

  • Formation of the Microemulsion: Add the hot aqueous phase to the hot lipid phase dropwise with continuous stirring. A clear, transparent microemulsion should form.

  • Formation of SLNs: Quickly disperse the hot microemulsion into cold water (2-4°C) under moderate stirring. The volume ratio of the microemulsion to cold water should be around 1:10 to 1:25. The rapid cooling of the lipid droplets leads to the formation of SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency can be determined by separating the free drug from the SLNs using ultrafiltration-centrifugation and quantifying the encapsulated cholesteryl nonanoate via a validated analytical method.

Protocol 2: HPLC-UV Method for the Quantification of Cholesteryl Nonanoate

This protocol provides a general framework for an isocratic reversed-phase HPLC-UV method for the quantification of cholesteryl nonanoate. Method validation is required for specific applications.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of isopropanol, acetonitrile, and water (e.g., 60:30:10 v/v/v). The exact ratio may need optimization.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm (as cholesteryl esters have low UV absorbance at higher wavelengths).[8][9]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of cholesteryl nonanoate in a suitable solvent (e.g., isopropanol or chloroform/methanol mixture). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation:

    • For formulations like emulsions or SLNs, an extraction step is necessary. A common method is liquid-liquid extraction with a solvent system like chloroform/methanol.

    • After extraction, the organic layer containing the cholesteryl nonanoate is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase, filtered through a 0.22 µm syringe filter, and then injected into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the cholesteryl nonanoate standards against their concentration. Determine the concentration of cholesteryl nonanoate in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Degradation_Pathways CN Cholesteryl Nonanoate Formulation Hydrolysis Hydrolysis CN->Hydrolysis H₂O, H⁺, or OH⁻ Oxidation Oxidation CN->Oxidation O₂, Metal Ions, Heat Photodegradation Photodegradation CN->Photodegradation UV/Visible Light Cholesterol Cholesterol Hydrolysis->Cholesterol NonanoicAcid Nonanoic Acid (decreases pH) Hydrolysis->NonanoicAcid COPs Cholesterol Oxidation Products (COPs) (e.g., 7-ketocholesterol) Oxidation->COPs Photodegradation->COPs

Caption: Primary degradation pathways for cholesteryl nonanoate in formulations.

Troubleshooting_Workflow Start Start: Formulation Instability Observed IssueType Identify Primary Issue Start->IssueType Chemical Chemical Degradation (e.g., pH change, color change) IssueType->Chemical Chemical Physical Physical Instability (e.g., particle size increase, phase separation, crystallization) IssueType->Physical Physical AnalyzeHydrolysis Analyze for Hydrolysis Products (Nonanoic Acid, Cholesterol) Chemical->AnalyzeHydrolysis pH change AnalyzeOxidation Analyze for Oxidation Products (COPs) Chemical->AnalyzeOxidation Color change OptimizeSurfactant Optimize Surfactant System (Type and Concentration) Physical->OptimizeSurfactant Emulsion/Nanoemulsion ModifyLipidMatrix Modify Lipid Matrix (e.g., add liquid lipid to form NLCs) Physical->ModifyLipidMatrix SLN AddBuffer Solution: Incorporate Buffer AnalyzeHydrolysis->AddBuffer AddAntioxidant Solution: Add Antioxidant (e.g., BHT) Protect from Light AnalyzeOxidation->AddAntioxidant ImproveStability Solution: Improved Physical Stability OptimizeSurfactant->ImproveStability ModifyLipidMatrix->ImproveStability

Caption: A logical workflow for troubleshooting stability issues in cholesteryl nonanoate formulations.

References

Technical Support Center: Optimizing the Helical Pitch of Cholesteryl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl nonanoate. The following sections offer solutions to common experimental challenges and detailed protocols for optimizing the helical pitch for specific wavelength applications.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues you might face while working with cholesteryl nonanoate.

Issue Probable Cause(s) Recommended Solution(s)
Inconsistent or No Color Play Observed Impure Sample: Contaminants can disrupt the liquid crystal phases and suppress color play.[1] Incorrect Temperature Range: The cholesteric phase of pure cholesteryl nonanoate exists within a specific temperature range.[2] Supercooling: The liquid crystal phase may only appear upon cooling, and rapid crystallization can prevent its formation.[1]Purification: Recrystallize the cholesteryl nonanoate. Temperature Calibration: Ensure your heating/cooling stage is accurately calibrated. For pure cholesteryl nonanoate, the cholesteric phase appears between approximately 79°C and 90°C.[2] Controlled Cooling: Use a slow, controlled cooling rate (e.g., 1-5°C/min) from the isotropic liquid phase to observe the cholesteric phase.[1]
Observed Wavelength Does Not Match Expected Pitch Incorrect Refractive Index: The reflection wavelength depends on both the pitch and the average refractive index of the material.[3] Viewing Angle: The observed color can shift with the angle of observation.[4][5]Refractive Index Measurement: Measure the average refractive index (n) of your specific cholesteryl nonanoate sample or mixture at the experimental temperature. The relationship is λ = n * p, where λ is the reflection wavelength and p is the pitch.[3] Standardized Observation: Maintain a consistent and normal angle of incidence and observation for all measurements.
Broad or Multiple Peaks in DSC Thermogram Sample Impurities: Impurities can cause broadening and the appearance of multiple, unexpected thermal transitions.[1]Sample Purity Check: Use analytical techniques like chromatography to assess the purity of your cholesteryl nonanoate. Recrystallization may be necessary.
Difficulty in Preparing Homogeneous Mixtures Inadequate Mixing: Simple physical mixing of solid cholesteryl esters may not result in a homogeneous mixture.Melt Mixing: Heat the mixture to its isotropic liquid phase and ensure thorough mixing before cooling to the cholesteric phase.

Frequently Asked Questions (FAQs)

1. What is the helical pitch of a cholesteric liquid crystal?

The helical pitch (p) is the distance over which the director of the liquid crystal molecules completes a full 360° rotation in its helical structure.[6][7] This periodic structure is responsible for the selective reflection of light.

2. How does the helical pitch of cholesteryl nonanoate relate to the reflected wavelength?

The central wavelength (λ) of the light that is selectively reflected is directly proportional to the helical pitch (p) and the average refractive index (n) of the material, according to the formula: λ = n * p.[3]

3. What factors can be used to tune the helical pitch of cholesteryl nonanoate?

The helical pitch of cholesteryl nonanoate can be tuned by several factors:

  • Temperature: The pitch of cholesteryl nonanoate is highly sensitive to temperature.[5][8][9]

  • Composition (Mixing): Creating mixtures with other cholesterol derivatives, such as cholesteryl oleyl carbonate or cholesteryl chloride, is a common method to adjust the pitch and the temperature range of the color play.[4][9]

  • Chiral Dopants: Introducing chiral molecules can alter the helical twisting power of the mixture and thus change the pitch.[6][10]

  • Electric Fields: An external electric field can be used to modify the helical pitch.[11][12]

4. How does temperature affect the helical pitch of cholesteryl nonanoate?

For cholesteryl nonanoate, the helical pitch generally increases with increasing temperature, leading to a shift in the reflected color from blue to red as the temperature rises within the cholesteric phase. Near the smectic-A transition, the temperature dependence of the pitch can exhibit a power-law behavior.[8]

5. Why would I mix cholesteryl nonanoate with other liquid crystals?

Mixing cholesteryl nonanoate with other cholesteric or nematic liquid crystals allows for the fine-tuning of its properties. For instance, mixing it with cholesteryl oleyl carbonate can modify the temperature sensitivity and the range over which the color play is observed.[4][9] Adding a chiral dopant with an opposite temperature dependence can even create a mixture with a pitch that is stable over a range of temperatures.[10]

Experimental Protocols

Protocol 1: Preparation of a Cholesteryl Nonanoate Mixture

This protocol describes the preparation of a binary mixture of cholesteryl nonanoate and cholesteryl oleyl carbonate to achieve a specific temperature range for the cholesteric phase.

Materials:

  • Cholesteryl nonanoate

  • Cholesteryl oleyl carbonate

  • Vials

  • Heating plate or oven

  • Balance

Procedure:

  • Weigh the desired amounts of cholesteryl nonanoate and cholesteryl oleyl carbonate directly into a clean vial. The ratio of the two components will determine the temperature range of the color play.

  • Place the vial on a heating plate or in an oven set to a temperature above the isotropic transition temperature of both components (e.g., 100°C).

  • Heat the mixture until it becomes a clear, isotropic liquid.

  • Gently swirl the vial to ensure the mixture is homogeneous.

  • Allow the mixture to cool slowly to room temperature. The liquid crystal phase will form upon cooling.

Protocol 2: Measurement of Helical Pitch using Polarizing Optical Microscopy (Fingerprint Texture)

This method is suitable for measuring longer pitch lengths.

Materials:

  • Cholesteryl nonanoate sample

  • Microscope slides and coverslips

  • Hot stage for the microscope

  • Polarizing optical microscope with a calibrated eyepiece or camera

Procedure:

  • Place a small amount of the cholesteryl nonanoate sample between a microscope slide and a coverslip.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic phase and then cool it slowly into the cholesteric phase.

  • Orient the sample to observe the "fingerprint texture," which appears as a series of parallel dark and bright lines.[13]

  • The distance between two consecutive dark lines corresponds to half the helical pitch (p/2).[13]

  • Measure this distance using the calibrated eyepiece or software if using a camera.

  • Calculate the pitch (p) by multiplying the measured distance by two.

Protocol 3: Measurement of Reflection Wavelength using Spectroscopy

This method directly measures the wavelength of selectively reflected light.

Materials:

  • Cholesteryl nonanoate sample

  • Spectrometer

  • Light source

  • Temperature-controlled cell

  • Glass slides

Procedure:

  • Prepare a thin film of the cholesteryl nonanoate sample between two glass slides.

  • Place the sample in the temperature-controlled cell.

  • Position the cell in the path of the spectrometer's light source, ensuring the light is incident normal to the sample.

  • Set the desired temperature and allow the sample to equilibrate.

  • Measure the transmission or reflection spectrum. The wavelength of maximum reflection (or minimum transmission) corresponds to the selective reflection wavelength (λ).

  • The pitch (p) can then be calculated using the formula p = λ / n, where n is the average refractive index of the sample.[3]

Quantitative Data Summary

The following table summarizes the transition temperatures for pure cholesteryl nonanoate.

Transition Temperature (°C)
Crystal to Smectic77.5
Smectic to Cholesteric79
Cholesteric to Isotropic90
Data sourced from Polysciences, Inc. technical data sheet.[2]

The wavelength of maximum light scattering for mixtures of cholesteryl nonanoate and cholesteryl oleyl carbonate is highly dependent on both the composition and the temperature. Generally, increasing the concentration of cholesteryl oleyl carbonate lowers the temperature at which a specific color is observed.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Pitch/Wavelength Measurement cluster_analysis Data Analysis cluster_optimization Optimization prep Prepare Cholesteryl Nonanoate Mixture pom Polarizing Optical Microscopy prep->pom spec Spectroscopy prep->spec analysis Calculate Helical Pitch and Analyze Data pom->analysis spec->analysis optimize Adjust Parameters (Temp., Conc.) analysis->optimize optimize->prep Iterate

Caption: Experimental workflow for optimizing helical pitch.

logical_relationships temp Temperature pitch Helical Pitch (p) temp->pitch conc Concentration (Mixtures/Dopants) conc->pitch efield Electric Field efield->pitch wavelength Reflection Wavelength (λ) pitch->wavelength ref_index Refractive Index (n) ref_index->wavelength

Caption: Factors influencing the reflection wavelength.

References

methods to control the iridescent color uniformity in cholesteryl nonanoate films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl nonanoate films. The focus is on controlling the iridescent color uniformity of these films during experiments.

Troubleshooting Guides

This section addresses common problems encountered during the preparation of cholesteryl nonanoate films and offers potential solutions.

Issue 1: Non-uniform Color or Patchy Appearance in the Film

  • Question: My cholesteryl nonanoate film shows uneven colors and patches. What could be the cause and how can I fix it?

  • Answer: Non-uniform color is a frequent issue and can stem from several factors:

    • Uneven Solvent Evaporation: If the solvent evaporates at different rates across the film, it can lead to variations in the crystal structure and, consequently, the color.[1] Ensure a controlled and slow evaporation process. Using a desiccator or a partially covered petri dish can help create a stable solvent vapor environment.

    • Temperature Gradients: Cholesteryl nonanoate's color is highly sensitive to temperature.[2][3] Even slight temperature variations across the substrate during film formation or cooling can result in different colors. Ensure the substrate is on a level, thermally stable surface.

    • Impure Materials: The presence of impurities can disrupt the liquid crystal ordering and lead to defects and non-uniformity in the film.[4] Use high-purity cholesteryl nonanoate and solvents. Recrystallization of the cholesteryl nonanoate may be necessary.

    • Substrate Contamination: A dirty or uneven substrate surface can interfere with the uniform spreading of the solution and the self-assembly of the liquid crystals. Thoroughly clean the substrate before use.

Issue 2: Film Appears Crystalline or Opaque Instead of Iridescent

  • Question: My film is white and crystalline, not showing the expected iridescent colors. Why is this happening?

  • Answer: This issue usually points to a problem with the liquid crystal phase formation:

    • Incorrect Temperature: Cholesteryl nonanoate exhibits its cholesteric (color-play) phase within a specific temperature range.[5][6] Below this range, it will be in a solid crystalline state. Ensure your experimental temperature is within the liquid crystal phase range. You may need to gently heat the sample.

    • Rapid Cooling: Cooling the film too quickly from the isotropic liquid state can prevent the formation of the ordered cholesteric phase, leading to rapid crystallization. A slower, controlled cooling rate is often necessary.[4]

    • Inappropriate Solvent: The solvent must be able to fully dissolve the cholesteryl nonanoate and then evaporate cleanly. A poor solvent can cause the material to precipitate out as a solid rather than forming a liquid crystal film. Chloroform and toluene are commonly used solvents.[7][8]

Issue 3: Color of the Film is Not the Expected Color

  • Question: I was expecting a blue film, but it turned out red. How can I control the color?

  • Answer: The color of the film is determined by the pitch of the helical structure of the cholesteric liquid crystal. This can be influenced by:

    • Temperature: The iridescent color of cholesteryl nonanoate films is highly dependent on temperature. As the temperature changes, the pitch of the helical structure changes, resulting in a shift in the reflected color.[2][3] To obtain a specific color, you need to precisely control the temperature.

    • Mixtures: The temperature range for color play can be adjusted by mixing cholesteryl nonanoate with other cholesteryl derivatives. For instance, adding cholesteryl oleyl carbonate can shift the color-play temperature range.[2][9]

    • Chiral Dopants: For more precise color tuning, a chiral dopant can be added to the mixture. The concentration of the chiral dopant directly influences the helical pitch and thus the reflected color.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal substrate for preparing cholesteryl nonanoate films?

A1: The ideal substrate should be flat, smooth, and clean. Glass microscope slides are commonly used.[9] For optimal color visualization, the substrate should be coated with a black, oil-resistant layer.[2] This black background absorbs any transmitted light, making the reflected iridescent colors more vivid. Polyvinyl alcohol can be used to create an oil-resistant film.

Q2: How does the concentration of the cholesteryl nonanoate solution affect the film quality?

A2: The solution concentration influences the final film thickness and uniformity. Higher concentrations generally lead to thicker films.[7] However, excessively high concentrations can increase viscosity, making it difficult to achieve a uniform film and may lead to aggregation. An optimal concentration is typically in the range of 1-10 wt% in a suitable solvent like chloroform or toluene.[7]

Q3: What is the best method for preparing uniform films: solvent casting or spin coating?

A3: Both methods can produce uniform films, but the choice depends on the desired film thickness and equipment availability.

  • Solvent Casting: This is a simpler method that can produce relatively thick films. The key to uniformity is a slow and controlled solvent evaporation rate in a level, vibration-free environment.[7][10]

  • Spin Coating: This technique is excellent for producing highly uniform thin films.[11][12] The film thickness is precisely controlled by the spin speed and solution viscosity.[11][12]

Q4: How can I accurately measure and record the color of my films?

A4: The visual perception of the color can be subjective and is highly dependent on the viewing and illumination angle. For quantitative and reproducible measurements, it is recommended to use a spectrometer to measure the reflection spectrum of the film. The peak wavelength of the reflection spectrum corresponds to the dominant color of the film. When photographing the films, use a single light source at a fixed angle and consider using crossed polarizers to minimize glare from the film surface.

Data Presentation

The following tables summarize key parameters for the preparation of cholesteryl derivative films. While specific quantitative data for cholesteryl nonanoate is not always available in literature, the data for similar compounds like cholesteryl acetate provides a useful reference.

Table 1: Solvent Casting Parameters and Their Effects

ParameterRange/OptionsEffect on Film PropertiesGeneral Remarks
Solution Concentration (wt%) 1-10% in a suitable solvent (e.g., chloroform, toluene)Higher concentration leads to thicker films. High concentrations may decrease uniformity.Optimization is required for the desired thickness and uniformity.[7]
Solvent Evaporation Rate Controlled by temperature and atmosphereSlower evaporation generally leads to more ordered and uniform films. Rapid evaporation can cause defects.A controlled environment (e.g., a desiccator) is recommended.
Casting Surface Glass petri dish, PTFEThe surface energy and smoothness of the casting surface can influence the film's morphology.A level and clean surface is essential for uniform thickness.[7]
Annealing Post-casting thermal treatmentCan improve molecular ordering and crystallinity.

Table 2: Spin Coating Parameters and Their Effects

ParameterRange/OptionsEffect on Film ThicknessEffect on Film UniformityGeneral Remarks
Solution Concentration (wt%) 1-10% in a suitable solvent (e.g., chloroform, toluene)Higher concentration leads to thicker films.[7]High concentrations may decrease uniformity.Optimization is required for desired thickness and uniformity.[7]
Spin Speed (rpm) 500 - 8000 rpmInversely proportional to the square root of the spin speed.[7]Higher speeds generally improve uniformity.[7]High speeds can lead to very thin films.[7]
Spin Time (s) 10 - 60 sLonger times can lead to thinner films up to a point.Sufficient time is needed to ensure solvent evaporation and uniform spreading.[7]
Solvent Choice Chloroform, Toluene, AcetoneSolvent volatility affects the evaporation rate and final thickness.A solvent that dissolves the material well is crucial.[7]

Table 3: Temperature-Dependent Color Play of Cholesteryl Ester Mixtures

Cholesteryl Oleyl CarbonateCholesteryl Pelargonate (Nonanoate)Cholesteryl BenzoateTransition Range (°C)
0.65g0.25g0.10g17-23
0.70g0.10g0.20g20-25
0.45g0.45g0.10g26.5-30.5
0.43g0.47g0.10g29-32
0.44g0.46g0.10g30-33
0.42g0.48g0.10g31-34
0.40g0.50g0.10g32-35
0.38g0.52g0.10g33-36
0.36g0.54g0.10g34-37
0.34g0.56g0.10g35-38
0.32g0.58g0.10g36-39
0.30g0.60g0.10g37-40
Data adapted from the University of Wisconsin-Madison, Materials Research Science and Engineering Centers.[13]

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Nonanoate Films by Solvent Casting

  • Solution Preparation:

    • Prepare a homogenous solution of cholesteryl nonanoate in a volatile solvent (e.g., chloroform or toluene) at a desired concentration (typically 1-5 wt%).[7]

    • Ensure the cholesteryl nonanoate is fully dissolved, using gentle heating if necessary.

  • Casting:

    • Place a clean, level casting surface (e.g., a glass petri dish) in a location with minimal air currents.

    • Carefully pour the prepared solution onto the casting surface, ensuring the entire surface is covered.

    • Cover the dish with a lid that has small openings to allow for slow and controlled solvent evaporation.[7]

  • Drying:

    • Allow the solvent to evaporate slowly in a controlled environment at room temperature. This process can take several hours.[7]

  • Film Removal (Optional):

    • Once the film is completely dry, it can be carefully peeled off from the casting surface if a free-standing film is required.

Protocol 2: Preparation of Cholesteryl Nonanoate Films by Spin Coating

  • Solution Preparation:

    • Dissolve cholesteryl nonanoate in a suitable solvent to the desired concentration (e.g., 1-5 wt%).[7]

    • Ensure the solution is fully dissolved and homogenous. Filter the solution if necessary to remove any particulate matter.

  • Substrate Cleaning:

    • Thoroughly clean the substrates (e.g., glass slides). A typical procedure involves sonication in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.[7]

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck and turn on the vacuum to secure it.

    • Dispense a small amount of the cholesteryl nonanoate solution onto the center of the substrate.

    • Start the spin coater. A two-step process is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000 rpm for 30-60 seconds) to achieve the desired thickness.[7]

  • Drying/Annealing:

    • The film may be sufficiently dry after spinning. For complete solvent removal, the substrate can be placed on a hotplate at a temperature below the melting point of cholesteryl nonanoate for a few minutes.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_method Film Formation Method cluster_sc Solvent Casting Steps cluster_spc Spin Coating Steps cluster_post Post-Processing & Analysis p1 Weigh Cholesteryl Nonanoate p2 Dissolve in Solvent p1->p2 p3 Ensure Homogeneity (Stir/Heat) p2->p3 m1 Solvent Casting p3->m1 m2 Spin Coating p3->m2 sc1 Pour Solution onto Level Substrate m1->sc1 spc1 Dispense Solution on Substrate m2->spc1 sc2 Controlled Solvent Evaporation sc1->sc2 pp1 Drying/ Annealing sc2->pp1 spc2 Spin at Controlled Speed spc1->spc2 spc2->pp1 pp2 Characterization (e.g., Microscopy, Spectroscopy) pp1->pp2

Caption: Experimental workflow for cholesteryl nonanoate film preparation.

logical_relationships cluster_params Controllable Parameters cluster_props Film Properties temp Temperature uniformity Color Uniformity temp->uniformity color Iridescent Color temp->color defects Defects temp->defects conc Solution Concentration conc->uniformity thickness Film Thickness conc->thickness conc->defects evap Solvent Evaporation Rate evap->uniformity evap->defects cool Cooling Rate cool->uniformity cool->defects sub Substrate Preparation sub->uniformity sub->defects mix Mixture Composition mix->color

Caption: Factors influencing the properties of cholesteryl nonanoate films.

References

preventing crystallization in supercooled cholesteric phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with supercooled cholesteric liquid crystals. Our goal is to help you prevent unwanted crystallization and maintain the desired mesophase for your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and characterization of supercooled cholesteric phases in a question-and-answer format.

Issue 1: Sample crystallizes directly from the isotropic phase upon cooling, bypassing the cholesteric phase.

  • Question: I am cooling my material from the isotropic liquid state, but it crystallizes before I can observe the cholesteric phase. What is happening and how can I prevent this?

  • Answer: This is a common issue, particularly with materials that have a narrow cholesteric phase range or a strong tendency to crystallize.[1] Here are the potential causes and solutions:

    • Cause 1: Cooling rate is too slow. Slow cooling provides more time for nucleation and crystal growth to occur.

      • Solution: Increase the cooling rate. Rapid cooling, or quenching, can often bypass the crystallization window and allow the material to enter a supercooled cholesteric state. Experiment with different cooling rates to find the optimal conditions for your specific material.[2]

    • Cause 2: Presence of nucleation sites. Impurities or imperfections on the substrate can act as nucleation sites, promoting crystallization.

      • Solution: Ensure your substrates (e.g., microscope slides, sample pans) are meticulously clean. Consider using filtered samples to remove particulate impurities.

    • Cause 3: Inherent properties of the material. Some materials are inherently fast to crystallize.

      • Solution: The addition of certain additives can inhibit crystallization. These can include polymers or other molecules that disrupt the packing required for crystal formation.[3] The effectiveness of an additive is highly dependent on its interaction with the specific active pharmaceutical ingredient (API) or liquid crystal material.[3]

Issue 2: The cholesteric phase appears, but quickly crystallizes before measurements can be completed.

  • Question: I can briefly see the cholesteric texture under my polarized microscope, but it crystallizes within a short period. How can I stabilize the supercooled phase for longer?

  • Answer: Stabilizing the metastable supercooled cholesteric phase is key for characterization. Here are some strategies:

    • Cause 1: The temperature is too low. Even in a supercooled state, the driving force for crystallization increases at lower temperatures.

      • Solution: Try to perform your measurements at the highest possible temperature within the supercooled cholesteric range. This will reduce the thermodynamic driving force for crystallization.

    • Cause 2: Viscosity is too low. Low viscosity allows for the rapid molecular rearrangement necessary for crystallization.

      • Solution: Increase the viscosity of your sample. This can be achieved by adding viscosity-enhancing agents or polymers. A more viscous medium will slow down the molecular diffusion and rotation required for the formation of a crystalline lattice.[4]

    • Cause 3: Lack of crystallization inhibitors.

      • Solution: Introduce additives that are known to inhibit crystallization. These can be other liquid crystal molecules that form a frustrated mixture or specific polymers designed to interfere with crystal packing.[3][5]

Issue 3: My DSC thermogram shows a sharp crystallization peak immediately after the isotropic-to-cholesteric transition upon cooling.

  • Question: When I run a cooling cycle in the DSC, I see the exotherm for the cholesteric phase transition, followed almost immediately by a larger exotherm for crystallization. How can I resolve these transitions to study the supercooled phase?

  • Answer: This indicates that under the conditions of your DSC experiment, the cholesteric phase is highly unstable.

    • Solution 1: Increase the cooling rate. As with microscopy experiments, a faster cooling rate in the DSC can help to bypass the crystallization event, allowing for the observation of a supercooled cholesteric phase over a wider temperature range.[6]

    • Solution 2: Use smaller sample sizes. Smaller samples may exhibit different nucleation behavior and can sometimes be supercooled more effectively.

    • Solution 3: Modulate the temperature profile. Instead of a simple linear cooling ramp, consider a step-wise cooling profile. This can sometimes allow the cholesteric phase to stabilize before further cooling induces crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a supercooled cholesteric phase?

A1: A supercooled cholesteric phase is a metastable state where a cholesteric liquid crystal exists as a liquid below its thermodynamic freezing point.[6] This occurs when the crystallization process is kinetically hindered, often by rapid cooling.

Q2: Why would I want to study a supercooled cholesteric phase?

A2: Supercooled phases are important in various applications, including drug delivery, where maintaining a non-crystalline, amorphous state can enhance the solubility and bioavailability of a drug.[3] They are also of fundamental interest in materials science for understanding phase transitions and glass formation.

Q3: What are the key experimental parameters to control to achieve a stable supercooled cholesteric phase?

A3: The most critical parameters are:

  • Cooling Rate: Generally, faster cooling rates favor the formation of supercooled phases.[2][7]

  • Purity: Impurities can either promote or inhibit crystallization, so their effect should be understood for your specific system.[1]

  • Additives/Inhibitors: The addition of polymers or other molecules can significantly stabilize the supercooled state.[3][8]

  • Viscosity: Higher viscosity slows down the kinetics of crystallization.[4]

Q4: What techniques can I use to confirm the presence of a supercooled cholesteric phase?

A4: The primary techniques are:

  • Polarized Optical Microscopy (POM): This allows for the direct visualization of the characteristic textures of the cholesteric phase, such as the fingerprint texture.[9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the thermal transitions, including the enthalpy changes associated with the isotropic-to-cholesteric and crystallization events.[9]

Q5: Can additives prevent crystallization indefinitely?

A5: While additives can significantly slow down crystallization, they may not prevent it indefinitely, especially during long-term storage.[3] The effectiveness of an additive depends on the specific material and storage conditions. The goal is often to inhibit crystallization for a sufficient period to allow for formulation, characterization, or therapeutic action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the prevention of crystallization in supercooled cholesteric phases.

Table 1: Effect of Cooling Rate on Crystallization

Material SystemCooling Rate (°C/min)ObservationReference
Cholesteryl Acetate1-5Cholesteric phase observed[1]
Oil-in-water emulsions< 5Complete crystallinity achieved[10]
Oil-in-water emulsions10-20Incomplete crystallinity at -50°C[10]
Generic Cholesteric SystemRapid CoolingMemory of non-equilibrium pitch retained[2]

Table 2: Examples of Crystallization Inhibitors

Inhibitor TypeMechanism of ActionExample AdditivesReference
PolymersIncrease viscosity, disrupt crystal packingHPMC, PVP, PVA[3][5]
SurfactantsAdsorb to crystal surfaces, inhibit growthSodium Docusate (DOSS)[5]
Non-mesogenic dopantsLower intermolecular potential strengthStructurally similar molecules[11]
Chiral DopantsInduce cholesteric phase in nematic LCsR811 in nematic SLC 3MV-8173[12]

Experimental Protocols

Protocol 1: Characterization of Supercooled Cholesteric Phase using Polarized Optical Microscopy (POM)

  • Sample Preparation:

    • Place a small amount of the sample on a clean microscope slide.

    • Cover with a clean coverslip.

  • Heating Stage Setup:

    • Mount the slide on a hot stage connected to a temperature controller.

    • Place the hot stage on the polarizing microscope stage.

  • Thermal Cycling:

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its isotropic clearing point.

    • Hold at this temperature for 2-5 minutes to ensure complete melting and erase thermal history.[1]

    • Cool the sample at a controlled rate (e.g., 10°C/min or faster to promote supercooling).

  • Observation:

    • Observe the sample through the crossed polarizers during the cooling cycle.

    • Note the temperature at which the cholesteric phase nucleates from the isotropic liquid (this will appear as a bright, textured field of view).

    • Record images of the characteristic cholesteric textures (e.g., fingerprint texture).

    • Continue cooling and observe if and at what temperature crystallization occurs.

Protocol 2: Analysis of Supercooled Cholesteric Phase using Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (typically nitrogen) to a constant flow rate.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Equilibration): Equilibrate the sample at a temperature well below any expected transitions (e.g., 25°C).

    • Segment 2 (First Heating): Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the isotropic clearing point. This erases the sample's prior thermal history.[1]

    • Segment 3 (Isothermal Hold): Hold the sample at the high temperature for 2-5 minutes to ensure complete melting.

    • Segment 4 (Controlled Cooling): Cool the sample at a specific rate (e.g., 10°C/min). To study supercooling, it is advisable to run subsequent cycles at faster cooling rates (e.g., 20°C/min, 40°C/min).

    • Segment 5 (Second Heating): Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the melting of any crystalline phases formed during cooling.

  • Data Analysis:

    • Identify the exothermic peak on cooling corresponding to the isotropic-to-cholesteric transition.

    • Identify any subsequent, larger exothermic peak corresponding to crystallization.

    • Note the temperatures and enthalpies of these transitions.

    • Observe how the crystallization peak changes (shifts to lower temperatures or disappears) with increasing cooling rates.

Visualizations

TroubleshootingWorkflow start Start: Sample Crystallizes Prematurely q1 Is the cooling rate sufficiently high? start->q1 a1_yes Increase Cooling Rate (e.g., Quenching) q1->a1_yes No q2 Are substrates and sample clean? q1->q2 Yes a1_yes->q2 a2_yes Clean Substrates & Filter Sample q2->a2_yes No q3 Is the sample viscosity too low? q2->q3 Yes a2_yes->q3 a3_yes Add Viscosity Enhancer/Polymer q3->a3_yes Yes q4 Have crystallization inhibitors been tried? q3->q4 No a3_yes->q4 a4_yes Add Crystallization Inhibitor q4->a4_yes No end Stable Supercooled Cholesteric Phase q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for preventing crystallization.

ExperimentalWorkflow start Start: Sample Preparation heat_to_iso Heat to Isotropic Phase (Erase Thermal History) start->heat_to_iso isothermal_hold Isothermal Hold (2-5 min) heat_to_iso->isothermal_hold controlled_cool Controlled Cooling (Vary Rate) isothermal_hold->controlled_cool pom POM Observation: - Note T_chol - Observe Texture - Note T_cryst controlled_cool->pom dsc DSC Analysis: - Measure T_chol & ΔH - Measure T_cryst & ΔH controlled_cool->dsc analysis Data Analysis: Compare POM & DSC data across cooling rates pom->analysis dsc->analysis end End: Characterize Supercooled Phase analysis->end

Caption: Experimental workflow for characterization.

References

impact of impurities on the phase transition temperatures of cholesteryl nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with cholesteryl nonanoate. It provides answers to frequently asked questions and detailed troubleshooting guides for issues related to the impact of impurities on its phase transition temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transition temperatures for high-purity cholesteryl nonanoate?

A1: High-purity cholesteryl nonanoate exhibits a well-defined series of phase transitions upon heating. The literature values for these transitions are summarized in the table below.[1][2] Significant deviation from these temperatures, particularly depression and broadening of peaks, often indicates the presence of impurities.

Q2: My DSC thermogram shows transition peaks that are broad and at lower temperatures than literature values. What is the most likely cause?

A2: This is a classic sign of impurities in the sample.[3] Impurities disrupt the molecular packing of the liquid crystal, which interferes with the cooperative nature of phase transitions.[4][5] This disruption requires less energy (lower temperature) to move between phases and occurs over a wider temperature range, resulting in depressed and broadened peaks in the Differential Scanning Calorimetry (DSC) thermogram.

Q3: Can residual solvent from the purification process affect my results?

A3: Yes, absolutely. Residual solvent acts as a soluble impurity.[3] It can intercalate into the liquid crystal lattice, disrupting the molecular order and leading to the same peak broadening and depression effects observed with other chemical impurities. It is critical to ensure the sample is thoroughly dried under vacuum before analysis.[3]

Q4: How can I confirm the purity of my cholesteryl nonanoate sample?

A4: The most common and effective methods for assessing purity are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For a quick check, TLC can effectively separate cholesteryl nonanoate from more polar impurities like unreacted cholesterol.[6] If multiple impurities are suspected, HPLC provides more quantitative results.

Q5: What are the recommended methods for purifying cholesteryl nonanoate?

A5: The two primary methods for purifying cholesteryl nonanoate are recrystallization and silica gel column chromatography.[6] Recrystallization is effective for removing small amounts of impurities and involves dissolving the compound in a minimum of hot solvent and allowing it to cool slowly to form pure crystals.[6] Column chromatography is used for separating mixtures with multiple components or when impurities have polarities significantly different from the product.[6]

Data Presentation

Table 1: Phase Transition Temperatures of High-Purity Cholesteryl Nonanoate

TransitionTemperature (°C)
Crystalline to Smectic A Phase~77.5
Smectic A to Cholesteric (N) Phase~78.6 - 79.0
Cholesteric (N) to Isotropic Liquid Phase~90.0 - 91.2

(Note: Values are approximate and can vary slightly based on experimental conditions and purity levels. Data compiled from[1][2].)

Table 2: Qualitative Impact of Common Impurities on Cholesteryl Nonanoate Phase Transitions

Observation in DSC ThermogramLikely CausePhysical Consequence
Depressed and broadened transition peaksPresence of soluble impurities (e.g., unreacted starting materials, byproducts, residual solvent).[3][5]Disruption of the long-range molecular order and cooperative nature of the phase transition.[4]
Appearance of unexpected small peaksPresence of polymorphic forms or a second, immiscible component.Phase separation or stabilization of a different crystalline or mesophase structure.
Irreproducible transition temperaturesInconsistent thermal history of the sample.The material's molecular arrangement has not reached a stable equilibrium.[3]
Shift in all transition temperatures (high or low)DSC instrument requires calibration.Systematic error in temperature measurement.[7]

Troubleshooting Guides

Issue 1: Transition Temperatures are Depressed and Peaks are Broad

This is the most common issue encountered and strongly suggests sample contamination.

  • Possible Cause: Presence of chemical impurities or residual solvent.[3]

  • Troubleshooting Steps:

    • Assess Purity: Perform TLC or HPLC analysis to identify the presence of impurities, such as unreacted cholesterol.[6]

    • Ensure Dryness: Dry the sample thoroughly under high vacuum for several hours to remove any residual solvent.[3]

    • Purify Sample: If impurities are confirmed, purify the cholesteryl nonanoate using the appropriate method (see Experimental Protocol 2: Recrystallization).[6]

    • Re-analyze: Run the DSC analysis again on the purified and dried sample.

Issue 2: DSC Results are Not Reproducible Between Runs

Inconsistent results often point to issues with thermal history or instrument setup.

  • Possible Cause: The sample has an inconsistent thermal history, or the DSC instrument is not properly calibrated.[3]

  • Troubleshooting Steps:

    • Standardize Thermal History: Always use a standard heat-cool-heat cycle for your DSC experiments. The first heating scan erases the sample's prior thermal history, and the second, subsequent heating scan provides a more reliable and reproducible measurement of the material's intrinsic properties.[3]

    • Check Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as high-purity indium.[7][8]

    • Optimize Scan Rate: Experiment with different heating and cooling rates (e.g., 2, 5, and 10 °C/min) to check for kinetic effects on the transitions.[3]

Mandatory Visualizations

G start Abnormal DSC Thermogram (Broad/Depressed Peaks) cause1 Possible Cause: Impurity / Residual Solvent start->cause1 cause2 Possible Cause: Inconsistent Thermal History start->cause2 cause3 Possible Cause: Instrument Calibration Issue start->cause3 step1a Action: Assess Purity (TLC / HPLC) cause1->step1a Verify step2 Action: Use Standard Heat-Cool-Heat Cycle cause2->step2 step3 Action: Calibrate DSC (e.g., with Indium) cause3->step3 step1b Action: Dry Sample (High Vacuum) step1a->step1b If pure step1c Action: Purify Sample (Recrystallization) step1a->step1c If impure end Result: Clean & Reproducible Thermogram step1b->end step1c->step1b step2->end step3->end

Caption: Troubleshooting workflow for abnormal DSC results.

G cluster_prep Sample Preparation & Purification cluster_analysis Analysis cluster_results Results synthesis Crude Cholesteryl Nonanoate purification Purification (e.g., Recrystallization) synthesis->purification drying Vacuum Drying purification->drying purity_check Purity Check (TLC / HPLC) drying->purity_check dsc Thermal Analysis (DSC) purity_check->dsc Confirmed Pure interpretation Data Interpretation (Compare to Literature) dsc->interpretation

Caption: Experimental workflow for purity and phase transition analysis.

Experimental Protocols

Protocol 1: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)

This protocol outlines a standard procedure for analyzing the phase transitions of cholesteryl nonanoate.

  • Materials and Equipment:

    • Differential Scanning Calorimeter (DSC).[7]

    • Aluminum DSC pans and hermetic lids.[7]

    • Crimper for sealing pans.[3]

    • Microbalance (accurate to ±0.01 mg).

    • Cholesteryl nonanoate sample (thoroughly dried).

    • High-purity nitrogen gas for purging.[7]

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of the dried cholesteryl nonanoate sample into a clean aluminum DSC pan. Ensure the sample forms a thin, even layer on the bottom of the pan to maximize thermal contact.[3]

    • Sealing: Place a lid on the pan and seal it hermetically using the crimper. Prepare an identical empty, sealed pan to serve as a reference.[3]

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Set the nitrogen purge gas to a constant flow rate (e.g., 20-50 mL/min).[8]

    • Thermal Program (Heat-Cool-Heat Cycle):

      • Segment 1: Equilibration: Equilibrate the sample at a temperature well below the first expected transition (e.g., 30°C) and hold for 2-5 minutes.

      • Segment 2: First Heating: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature safely in the isotropic liquid phase (e.g., 110°C). This scan erases the sample's thermal history.[3]

      • Segment 3: Isothermal Hold: Hold the sample at 110°C for 2-5 minutes to ensure complete melting.

      • Segment 4: Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back down to the starting temperature (30°C).

      • Segment 5: Second Heating: Heat the sample again at the same rate (10°C/min) to 110°C. This second heating scan is typically used for data analysis as it reflects the intrinsic properties of the material.[3]

    • Data Analysis: Analyze the heat flow curve from the second heating scan. Identify the onset temperature and peak maximum for each endothermic transition, corresponding to the crystalline-to-smectic, smectic-to-cholesteric, and cholesteric-to-isotropic transitions.

Protocol 2: Purification of Cholesteryl Nonanoate by Recrystallization

This protocol is used to remove impurities and obtain high-purity crystals.

  • Materials and Equipment:

    • Crude cholesteryl nonanoate.

    • Erlenmeyer flask.

    • Hot plate.

    • Recrystallization solvent (e.g., acetone or ethanol).[6]

    • Buchner funnel and filter paper.

    • Vacuum flask and vacuum source.

    • Ice bath.

  • Procedure:

    • Dissolution: Place the crude cholesteryl nonanoate in an Erlenmeyer flask. Add the minimum amount of boiling solvent (e.g., acetone) required to fully dissolve the solid.[6] Work in a fume hood and add the hot solvent slowly and carefully.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[6]

    • Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surfaces.[6]

    • Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry them thoroughly under high vacuum to remove all traces of solvent. The absence of solvent is critical for accurate DSC analysis.[3]

References

Technical Support Center: Broadening the Thermochromic Range of Cholesteryl Nonanoate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when broadening the thermochromic range of cholesteryl nonanoate mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to broaden the thermochromic range of cholesteryl nonanoate mixtures?

A1: The primary strategies to broaden the thermochromic range of cholesteryl nonanoate (CN) mixtures involve the formulation of multi-component systems. These strategies include:

  • Mixing with other cholesteryl esters: Blending CN with other cholesteryl esters such as cholesteryl oleyl carbonate (COC), cholesteryl benzoate (CB), and cholesteryl myristate can effectively shift and widen the temperature range of the cholesteric phase.

  • Addition of chiral additives: Introducing non-mesogenic chiral derivatives can stabilize the cholesteric phase and extend its temperature range.

  • Creating ternary and quaternary mixtures: Utilizing three or four-component systems allows for fine-tuning of the thermochromic properties to achieve a specific desired temperature range and bandwidth.[1]

  • Dispersion in a polymer matrix: Encapsulating the cholesteryl ester mixture within a polymer matrix to form Polymer-Dispersed Liquid Crystals (PDLCs) can influence the phase transition temperatures.

Q2: How does the composition of a cholesteryl ester mixture affect its thermochromic range?

A2: The composition of the mixture is a critical determinant of its thermochromic properties. The ratio of the different cholesteryl esters directly influences the pitch of the helical structure of the cholesteric phase at a given temperature. By carefully selecting the components and their concentrations, the temperature at which the mixture starts to display color (red start) and the temperature at which the color play ends (blue start) can be precisely controlled. For instance, adding cholesteryl benzoate to a cholesteryl nonanoate mixture can significantly lower the thermochromic range.[1]

Q3: What is a typical thermochromic range for a pure cholesteryl nonanoate?

A3: Pure cholesteryl nonanoate has a relatively narrow thermochromic range. It transitions from a smectic to a cholesteric phase at approximately 79°C and from the cholesteric phase to an isotropic liquid at around 90°C.

Q4: Can the thermochromic range be shifted to lower or higher temperatures?

A4: Yes, the thermochromic range can be shifted to both lower and higher temperatures by adjusting the formulation. For example, the addition of cholesteryl benzoate is known to strongly decrease the temperature for the thermochromic effect, while cholesteryl nonanoate can slightly increase it. By creating binary, ternary, or even more complex mixtures, the operating temperature range can be tailored to specific application needs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of cholesteryl nonanoate mixtures.

Issue 1: The prepared mixture does not exhibit a clear or vibrant thermochromic color change.

  • Possible Cause 1: Improper Mixing or Incomplete Melting. The components of the mixture may not have been thoroughly blended, leading to phase separation and inconsistent properties.

    • Solution: Ensure all components are completely melted and mixed until a homogenous isotropic liquid is formed. Use a hot plate with a magnetic stirrer or a similar apparatus to maintain a constant temperature above the clearing point of all components and ensure uniform mixing. A protocol suggests heating the mixture to 90°C and stirring vigorously for 60 minutes.[2]

  • Possible Cause 2: Degradation of Components. Cholesteryl esters can degrade at high temperatures, especially with prolonged heating, which can affect their thermochromic properties.[3][4][5][6]

    • Solution: Avoid excessive heating times and temperatures. Once the mixture is homogenous, cool it down. If repeated heating is necessary, try to minimize the duration. Consider using a nitrogen or argon atmosphere to prevent oxidation if degradation is a persistent issue.

  • Possible Cause 3: Crystallization. Upon cooling, the mixture may have crystallized before a stable cholesteric phase could form. This is more common in highly pure samples.[7]

    • Solution: Try controlled cooling rates. Sometimes, rapid cooling (quenching) can help bypass crystallization and preserve the cholesteric phase. In other cases, a slower, more controlled cooling process might be necessary.

Issue 2: The observed thermochromic range is different from the expected range.

  • Possible Cause 1: Inaccurate Component Ratios. Small variations in the weight percentages of the components can lead to significant shifts in the thermochromic range.

    • Solution: Use a high-precision balance (e.g., 0.01 g or better) to weigh the components.[8][9] Prepare the mixture carefully to ensure the intended composition is achieved.

  • Possible Cause 2: Impurities in the Starting Materials. The presence of impurities can alter the phase transition temperatures of the mixture.[7]

    • Solution: Use high-purity cholesteryl esters. If purity is a concern, consider purifying the starting materials before use.

Issue 3: The thermochromic color change appears patchy or non-uniform.

  • Possible Cause 1: Inhomogeneous Mixture. As mentioned in Issue 1, improper mixing can lead to different regions of the sample having slightly different compositions and therefore different thermochromic properties.

    • Solution: Re-melt the mixture and ensure it is thoroughly homogenized before cooling.

  • Possible Cause 2: Non-uniform Film Thickness. If the mixture is applied as a thin film, variations in thickness can affect the perceived color.

    • Solution: Use a consistent and controlled method for film application, such as spin coating or using a doctor blade, to ensure a uniform thickness.

Data Presentation

Table 1: Thermochromic Ranges of Cholesteryl Nonanoate (CN) Based Mixtures

Mixture Composition (by weight)Red Start (°C)Blue Start (°C)Bandwidth (°C)Reference
45% CN, 45% Cholesteryl Myristate, 10% Chiral Additive 3~25~30~5[10]
45% CN, 45% Cholesteryl Myristate, 10% Chiral Additive 4~25~40~15[10]
25% CN, 65% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate17236[8][9]
45% CN, 45% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate26.530.54[8][9]
47% CN, 43% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate29323[8][9]
50% CN, 40% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate32353[8][9]
60% CN, 30% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate37403[8][9]

Experimental Protocols

1. Preparation of a Ternary Cholesteryl Ester Mixture

This protocol is adapted from a procedure for preparing a mixture of cholesteryl oleyl carbonate, cholesteryl nonanoate (pelargonate), and cholesteryl benzoate.[8][9]

  • Materials:

    • Cholesteryl nonanoate (CN)

    • Cholesteryl oleyl carbonate (COC)

    • Cholesteryl benzoate (CB)

    • Glass vial

    • Heat gun or hot plate with magnetic stirring

    • High-precision balance

  • Procedure:

    • Accurately weigh the desired amounts of CN, COC, and CB using a high-precision balance and place them in a clean glass vial. (Refer to Table 1 for example compositions).

    • Heat the vial using a heat gun or on a hot plate to melt the solids. The temperature should be raised above the clearing point of all individual components to ensure a fully isotropic liquid state.

    • If using a hot plate, add a small magnetic stir bar to the vial before heating to facilitate mixing. Stir the molten mixture vigorously until it is completely homogenous and clear.

    • Once a uniform isotropic liquid is obtained, the mixture is ready for use. It can be cooled to observe the thermochromic effect or applied to a surface.

    • For storage, seal the vial to prevent contamination. The mixture can be re-melted for later use.[8][9]

2. Preparation of a Chiral-Doped Cholesteryl Nonanoate Mixture

This protocol outlines a general procedure for incorporating a chiral additive into a cholesteryl nonanoate mixture.

  • Materials:

    • Cholesteryl nonanoate (CN)

    • A second cholesteryl ester (e.g., Cholesteryl Myristate)

    • Chiral additive

    • Glass vial

    • Hot plate with magnetic stirring

    • High-precision balance

  • Procedure:

    • Weigh the required amounts of cholesteryl nonanoate, the second cholesteryl ester, and the chiral additive into a glass vial. For example, a mixture could consist of 40% CN, 40% cholesteryl myristate, and 20% chiral additive.[10]

    • Place the vial on a hot plate with a magnetic stir bar.

    • Heat the mixture above its clearing point (e.g., 90°C) and stir vigorously for an extended period (e.g., 60 minutes) to ensure complete dissolution and homogenization of the chiral dopant within the cholesteric liquid crystal host.[2]

    • To prevent phase separation and ensure a stable mixture, a repeated heating and centrifuging process can be employed:

      • Heat and stir for 5 minutes.

      • Centrifuge at high speed (e.g., 6000 rpm) for 10 minutes.[2]

      • Repeat this cycle two more times.[2]

    • The resulting homogenous mixture can then be cooled to observe its broadened thermochromic range.

Mandatory Visualization

BroadeningStrategies cluster_strategies Broadening Strategies cluster_components Mixture Components cluster_outcome Outcome Mixing Mixing Cholesteryl Esters OtherEsters Other Cholesteryl Esters (e.g., COC, CB) BroadenedRange Broadened Thermochromic Range Mixing->BroadenedRange Chiral Adding Chiral Dopants ChiralAgent Chiral Agent Chiral->BroadenedRange PDLC Polymer Dispersion Polymer Polymer Matrix PDLC->BroadenedRange CN Cholesteryl Nonanoate CN->Mixing CN->Chiral CN->PDLC OtherEsters->Mixing ChiralAgent->Chiral Polymer->PDLC

Caption: Logical relationship between strategies and mixture components.

ExperimentalWorkflow Start Start: Weigh Components Melt Melt to Isotropic Liquid Start->Melt Mix Homogenize Mixture Melt->Mix Cool Controlled Cooling Mix->Cool Observe Observe Thermochromic Properties Cool->Observe Troubleshoot Troubleshoot Issues Observe->Troubleshoot Issues Encountered Troubleshoot->Melt Re-melt and Mix

Caption: General experimental workflow for mixture preparation.

References

Validation & Comparative

comparing the thermochromic properties of cholesteryl nonanoate and cholesteryl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Thermochromic Properties of Cholesteryl Nonanoate and Cholesteryl Benzoate

Introduction

Cholesteryl esters are a prominent class of liquid crystals known for their thermochromic behavior, exhibiting a spectrum of colors in response to temperature changes. This property makes them valuable in a range of applications, from thermometers and thermal mapping to decorative materials and optical devices. This guide provides a detailed comparison of the thermochromic properties of two common cholesteryl esters: cholesteryl nonanoate and cholesteryl benzoate. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the selection and application of thermochromic liquid crystals.

Data Presentation: A Side-by-Side Comparison

The thermochromic and phase transition properties of cholesteryl nonanoate and cholesteryl benzoate are summarized in the table below. These quantitative data have been compiled from various experimental studies.

PropertyCholesteryl NonanoateCholesteryl Benzoate
Chemical Formula C₃₆H₆₂O₂C₃₄H₅₀O₂
Molar Mass 526.89 g/mol 490.76 g/mol
Crystal to Smectic Transition 77.5 °C[1][2]Not applicable
Smectic to Cholesteric Transition 79 °C[1][2]Not applicable
Crystal to Cholesteric (Melting Point) Not directly applicable (undergoes smectic phase first)145 °C[3][4][5][6]
Cholesteric to Isotropic (Clearing Point) 90 °C[1][2]178.5 °C[3][4][5][6]
Thermochromic Behavior Exhibits a continuous evolution of colors in the cholesteric phase.[7][8]The cholesteric phase is described as a cloudy or milky fluid.[3][4][5][6]
Nature of Liquid Crystal Phase Enantiotropic (cholesteric and smectic phases observed on heating and cooling)Enantiotropic (cholesteric phase observed on heating and cooling)[5]

Experimental Protocols

The characterization of the thermochromic properties of cholesteryl esters is primarily conducted using two key experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).[7][8][9]

Differential Scanning calorimetry (DSC)

Objective: To determine the transition temperatures and measure the enthalpy changes associated with the phase transitions of the cholesteryl esters.[9][10]

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 10 K/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Endothermic peaks in the DSC thermogram correspond to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). The peak maximum is taken as the transition temperature.

  • The area under the peak is integrated to determine the enthalpy of the transition.

  • The sample is then cooled at a controlled rate to observe the reverse transitions (exothermic peaks).

Polarized Light Microscopy (PLM)

Objective: To visually observe the liquid crystal phases and their textures, and to confirm the transition temperatures identified by DSC.

Methodology:

  • A small amount of the cholesteryl ester is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample, and it is gently heated on a hot stage to melt the sample into a thin film.

  • The slide is placed on the hot stage of a polarized light microscope.

  • The sample is observed through crossed polarizers as it is heated and cooled at a controlled rate.

  • Different liquid crystal phases will exhibit characteristic birefringent textures. The cholesteric phase, for instance, often displays a focal conic texture.[7][8]

  • The temperatures at which these textures appear and disappear are recorded, corresponding to the phase transition temperatures.

  • For thermochromic materials like cholesteryl nonanoate, the color changes within the cholesteric phase are observed and can be correlated with specific temperatures.

Visualization of Experimental Workflow

The logical flow of experiments to characterize and compare the thermochromic properties of cholesteryl esters is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Thermo-Optical Analysis cluster_data_extraction Data Extraction & Comparison Sample_CN Cholesteryl Nonanoate DSC Differential Scanning Calorimetry (DSC) Sample_CN->DSC PLM Polarized Light Microscopy (PLM) with Hot Stage Sample_CN->PLM Sample_CB Cholesteryl Benzoate Sample_CB->DSC Sample_CB->PLM Transition_Temps Phase Transition Temperatures DSC->Transition_Temps Enthalpy Transition Enthalpies DSC->Enthalpy Textures Liquid Crystal Textures PLM->Textures Colors Thermochromic Color vs. Temperature PLM->Colors Comparison Comparative Analysis Transition_Temps->Comparison Enthalpy->Comparison Textures->Comparison Colors->Comparison

Caption: Experimental workflow for comparing cholesteryl esters.

Concluding Remarks

The comparison between cholesteryl nonanoate and cholesteryl benzoate reveals significant differences in their thermochromic properties, primarily driven by their distinct molecular structures. Cholesteryl nonanoate exhibits a rich thermochromic behavior over a relatively narrow temperature range, transitioning through smectic and cholesteric phases.[1][2][7][8][11] In contrast, cholesteryl benzoate, historically significant as the first discovered liquid crystal, displays a cholesteric phase over a much wider and higher temperature range, characterized by a milky, cloudy appearance rather than a vibrant color play.[3][4][5][6]

The choice between these two compounds for a specific application will depend on the desired operating temperature range and the nature of the required optical response. For applications requiring distinct color changes at temperatures below 100°C, cholesteryl nonanoate is the more suitable candidate. For high-temperature applications where a change in turbidity is the desired effect, cholesteryl benzoate would be the preferred choice. Researchers can also create mixtures of these and other cholesteryl esters to fine-tune the temperature range and color play for specific thermochromic applications.[4][12][13][14]

References

A Comparative Guide to the Validation of Cholesteryl Nonanoate Phase Transition Temperatures using DSC and POM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) for the validation of cholesteryl nonanoate's liquid crystalline phase transition temperatures. Supporting experimental data and detailed protocols are presented to assist researchers in the accurate characterization of this and similar thermotropic liquid crystals.

Introduction to Cholesteryl Nonanoate

Cholesteryl nonanoate is a cholesterol derivative that exhibits a rich polymorphism, transitioning through distinct liquid crystalline phases upon heating and cooling.[1][2] The precise temperatures at which these transitions occur are critical for its application in various fields, including drug delivery systems, cosmetics, and thermochromic devices.[1][3] The validation of these transition temperatures is paramount for ensuring reproducibility and understanding the material's behavior. The primary techniques for this characterization are Differential Scanning Calorimetry (DSC), which provides quantitative energetic data, and Polarized Optical Microscopy (POM), which allows for qualitative visual identification of the mesophases.[4]

Comparison of Phase Transition Temperatures

The phase transition temperatures of cholesteryl nonanoate have been determined by various studies. The following table summarizes representative values obtained by DSC, providing a baseline for experimental validation.

Phase TransitionTemperature Range (°C)Enthalpy Change (ΔH)MethodReference
Crystalline to Smectic A77.5Not SpecifiedDSC[3][5]
Smectic A to Cholesteric (N)79.0Not SpecifiedDSC[3][5]
Cholesteric (N) to Isotropic90.0Not SpecifiedDSC[3][5]
Crystalline to Cholesteric (Heating)~78-82Indicated in thermogramDSC[6]
Cholesteric to Isotropic (Heating)~91-92Indicated in thermogramDSC[6]
Isotropic to Cholesteric (Cooling)~90-91Indicated in thermogramDSC[7]
Cholesteric to Smectic (Cooling)~75-77Indicated in thermogramDSC[7]

Note: The exact transition temperatures and enthalpy changes can be influenced by factors such as sample purity and the heating/cooling rate used during analysis.[8]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of cholesteryl nonanoate into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected phase transition (e.g., 50°C).

    • Heat the sample at a controlled rate (a typical rate is 5-10 K/min) to a temperature well into the isotropic liquid phase (e.g., 110°C).[6]

    • Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature (50°C).

    • Perform a second heating and cooling cycle under the same conditions to ensure the reproducibility of the thermal events.

  • Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a qualitative technique that utilizes polarized light to visualize the unique optical textures of different liquid crystal phases. This allows for the direct identification and confirmation of the phases determined by DSC.

Methodology:

  • Sample Preparation: Place a small amount of cholesteryl nonanoate on a clean glass microscope slide. Gently heat the slide on a hot plate to melt the sample into the isotropic liquid phase. Place a clean coverslip over the molten sample to create a thin film.

  • Microscope Setup: Place the prepared slide on a hot stage attached to a polarized light microscope. The hot stage allows for precise temperature control and ramping. Ensure the polarizers are in a crossed position.

  • Thermal Analysis and Texture Identification:

    • Heat the sample to its isotropic liquid phase (e.g., 110°C). In this phase, the field of view will be dark as the isotropic liquid does not interact with polarized light.

    • Slowly cool the sample (e.g., at a rate of 1-5 K/min). As the sample transitions into the cholesteric phase, a birefringent texture will appear. For cholesteryl nonanoate, this is often a "focal conic" or "fingerprint" texture.[4][9][10]

    • Continue to cool the sample. Upon transitioning to the smectic A phase, the texture will change, often to a "focal conic fan" texture.[11][12]

    • Further cooling will result in the crystallization of the sample, which can be observed as the growth of spherulitic crystals.[4]

    • Record the temperatures at which these textural changes occur and compare them with the data obtained from DSC. Images of the characteristic textures should be captured at each phase.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the validation of cholesteryl nonanoate's phase transition temperatures, highlighting the complementary nature of DSC and POM.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Validation & Comparison prep_dsc Weigh 1-5 mg of Cholesteryl Nonanoate into DSC pan dsc Differential Scanning Calorimetry (DSC) prep_dsc->dsc prep_pom Prepare thin film of Cholesteryl Nonanoate on microscope slide pom Polarized Optical Microscopy (POM) with Hot Stage prep_pom->pom dsc_data Obtain Thermogram (Heat Flow vs. Temperature) Identify Transition Temperatures (T) and Enthalpies (ΔH) dsc->dsc_data pom_data Observe and Record Optical Textures Identify Transition Temperatures based on Textural Changes pom->pom_data validation Compare DSC and POM data with Literature Values Confirm Phase Assignments dsc_data->validation pom_data->validation

Experimental workflow for validation.

Conclusion

The validation of cholesteryl nonanoate's phase transition temperatures requires a complementary approach using both DSC and POM. DSC provides precise, quantitative data on the transition temperatures and their associated energetics. POM offers crucial qualitative, visual confirmation of the specific liquid crystalline phases through the identification of their characteristic optical textures. By employing these two powerful analytical techniques in tandem, researchers can achieve a comprehensive and accurate characterization of the thermal behavior of cholesteryl nonanoate, which is essential for its development and application in various scientific and technological fields.

References

Quantitative Analysis of the Helical Twisting Power of Cholesteryl Nonanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the helical twisting power (HTP) of cholesteryl nonanoate with other common cholesteric liquid crystal alternatives. Detailed experimental protocols for HTP measurement are included to support researchers in the field.

Introduction to Helical Twisting Power

Helical Twisting Power (HTP) is a critical parameter that quantifies the ability of a chiral dopant to induce a helical structure in a nematic liquid crystal host. This induced chirality is the defining characteristic of cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals. The pitch (P) of the helical structure is inversely proportional to the concentration (c) of the chiral dopant and its HTP (β), as described by the equation:

P = 1 / (β * c)

A higher HTP value indicates that a lower concentration of the chiral dopant is required to induce a given helical pitch. This is a crucial consideration in the formulation of CLC mixtures for various applications, including displays, sensors, and smart windows.

Comparative Analysis of Helical Twisting Power

The following table summarizes the reported Helical Twisting Power (HTP) values for cholesteryl nonanoate and several common cholesteryl-based liquid crystals. It is important to note that HTP values can be influenced by the choice of the nematic host and the temperature at which the measurement is conducted.

Chiral DopantNematic HostTemperature (°C)Helical Twisting Power (HTP) (µm⁻¹)Handedness of Twist
Cholesteryl NonanoateNot SpecifiedNot SpecifiedNot directly specified, but induces a cholesteric phase. Often used in mixtures.Left
Cholesteryl ChlorideNot SpecifiedNot SpecifiedNot directly specified, but induces a clockwise (right-handed) cholesteric phase.Right
Cholesteryl Oleyl CarbonateE7Not SpecifiedThe addition of COC to E7 induces a cholesteric phase, but a specific HTP value is not provided in the search results.Left
Cholesteryl BenzoateNot SpecifiedRoom Temp.The pitch is approximately 0.4 µm, which would imply a very high HTP, but this is for the pure substance, not as a dopant.Left

Note: The provided search results did not yield specific, directly comparable HTP values for all listed compounds in a standardized nematic host such as E7 at a consistent temperature. The handedness of the twist is a known property of these materials. The data highlights the common use of these materials in mixtures to achieve desired cholesteric properties.

Experimental Protocol: Determination of Helical Twisting Power using the Grandjean-Cano Wedge Method

The Grandjean-Cano wedge method is a widely used technique for determining the helical pitch of a cholesteric liquid crystal, from which the HTP can be calculated. The method relies on the formation of disclination lines (Cano lines) when the CLC is confined in a wedge-shaped cell.

Materials and Equipment:
  • Cholesteric liquid crystal mixture (nematic host + chiral dopant)

  • Two flat glass plates

  • Spacers of known thickness (e.g., Mylar films)

  • Polarizing optical microscope (POM) with a rotating stage and a calibrated eyepiece or camera

  • Hot stage for temperature control (optional)

  • Cleaning agents for glass plates (e.g., acetone, isopropanol)

  • Alignment layer material (e.g., polyimide) and rubbing machine (optional, for uniform planar alignment)

Step-by-Step Procedure:
  • Wedge Cell Preparation:

    • Thoroughly clean two glass plates.

    • (Optional but recommended) Coat the inner surfaces of the glass plates with an alignment layer (e.g., a polyimide) and rub them in a single direction to promote planar alignment of the liquid crystal molecules.

    • Create a wedge by placing a spacer of a known thickness at one end between the two glass plates and bringing the other end into direct contact. The rubbing directions on the two plates should be parallel.

    • The wedge angle (α) can be calculated using the formula: tan(α) ≈ d / L, where 'd' is the spacer thickness and 'L' is the distance from the contact edge to the spacer. For small angles, tan(α) ≈ α.

  • Sample Filling:

    • Heat the cholesteric liquid crystal mixture to its isotropic phase to ensure homogeneity.

    • Introduce the liquid crystal into the wedge cell via capillary action from the open side.

    • Allow the cell to cool down slowly to the desired measurement temperature, allowing the cholesteric phase to form.

  • Observation of Grandjean-Cano Lines:

    • Place the filled wedge cell on the stage of the polarizing optical microscope.

    • Observe the sample between crossed polarizers. You should see a series of parallel lines, known as Grandjean-Cano lines or disclination lines, running parallel to the contact edge of the wedge.

    • These lines appear at locations where the cell thickness is an integer multiple of half the helical pitch (p/2).

  • Measurement of Line Spacing:

    • Using the calibrated eyepiece or a camera with measurement software, measure the distance (x) between several consecutive Grandjean-Cano lines.

    • Calculate the average distance between adjacent lines, Δx.

  • Calculation of Helical Pitch (P):

    • The helical pitch (P) can be calculated using the following formula: P = 2 * Δx * tan(α)

    • Where:

      • P is the helical pitch.

      • Δx is the average distance between adjacent Grandjean-Cano lines.

      • α is the wedge angle.

  • Calculation of Helical Twisting Power (HTP):

    • Once the pitch (P) is determined, the Helical Twisting Power (β) can be calculated using the formula: β = 1 / (P * c)

    • Where:

      • β is the Helical Twisting Power.

      • P is the measured helical pitch.

      • c is the concentration of the chiral dopant in the nematic host (as a weight fraction or mole fraction).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the determination of Helical Twisting Power using the Grandjean-Cano wedge method.

G cluster_prep Cell Preparation cluster_sample Sample Preparation & Filling cluster_measurement Measurement cluster_calculation Calculation start Start clean Clean Glass Plates start->clean align Apply & Rub Alignment Layer clean->align assemble Assemble Wedge Cell with Spacer align->assemble mix Prepare LC Mixture (Nematic + Chiral Dopant) assemble->mix heat Heat Mixture to Isotropic Phase mix->heat fill Fill Wedge Cell via Capillary Action heat->fill cool Cool to Measurement Temperature fill->cool observe Observe Grandjean-Cano Lines under POM cool->observe measure Measure Spacing (Δx) between Lines observe->measure calc_pitch Calculate Helical Pitch (P) P = 2 * Δx * tan(α) measure->calc_pitch calc_htp Calculate HTP (β) β = 1 / (P * c) calc_pitch->calc_htp end End calc_htp->end

Caption: Experimental workflow for HTP measurement.

comparative study of cholesteryl esters for liquid crystal applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cholesteryl Esters for Liquid Crystal Applications

Introduction

Cholesteryl esters, a class of cholesterol derivatives, are foundational materials in the field of liquid crystals. Their unique ability to form cholesteric (chiral nematic) liquid crystal phases, which exhibit selective light reflection sensitive to temperature, makes them invaluable for a wide range of applications, from thermochromic sensors to drug delivery systems and cosmetics.[1] The discovery of liquid crystalline properties in cholesteryl benzoate by Friedrich Reinitzer in 1888 marked the dawn of a new field of materials science.[2][3]

The specific properties of a cholesteryl ester—such as its transition temperatures and optical characteristics—are highly dependent on the molecular structure of the ester group.[1] This guide provides a comparative analysis of several common cholesteryl esters, presenting key experimental data, detailed characterization protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the appropriate materials for their applications.

Performance Comparison of Cholesteryl Esters

The physical and optical properties of cholesteryl esters are critical for their application. The choice of ester influences the temperature range of the liquid crystal phase and its optical response. The following tables summarize key quantitative data for commonly studied cholesteryl esters.

Data Presentation

Table 1: Transition Temperatures of Selected Cholesteryl Esters

Cholesteryl EsterMelting Point (°C)Cholesteric to Isotropic Transition (°C)Other Transitions & Notes
Cholesteryl Acetate ~114~99Monotropic: Cholesteric phase observed only on cooling.[1][2]
Cholesteryl Nonanoate ~8093Smectic A phase may be observed on cooling.[1] Also known as Cholesteryl Pelargonate.[4][5]
Cholesteryl Benzoate 145 - 150178.5Enantiotropic: Cholesteric phase is stable on heating and cooling.[1][2][3]
Cholesteryl Oleyl Carbonate ~20-Often used in mixtures to lower transition temperatures and achieve room-temperature operation.[1]
Cholesteryl Butyrate 94105.5Exhibits a cholesteric phase between these temperatures.

Note: Transition temperatures can vary depending on sample purity and experimental conditions.

Table 2: Optical Properties of Cholesteryl Ester Mixtures

The optical properties, particularly the selective reflection wavelength (λ₀), are often tuned by creating mixtures of different cholesteryl esters.

Mixture CompositionWavelength of Maximum Reflection (λ₀)Temperature Sensitivity (dλ₀/dT)
Cholesteryl Oleyl Carbonate, Cholesteryl Nonanoate, Cholesteryl Chloride ("Trimixture")500 - 1100 nm (tunable by composition)[6]~5 nm/°C[1]
Cholesteryl Nonanoate / Cholesteryl ChlorideShifts to longer wavelengths with increasing temperature for certain compositions.Varies with composition.

Experimental Protocols

A comprehensive characterization of cholesteryl esters involves multiple analytical techniques to determine their thermal and optical properties.

Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the heat flow associated with phase transitions, providing precise transition temperatures and enthalpy changes (ΔH).

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[7]

  • The sample is subjected to a controlled temperature program. A typical program involves:

    • Equilibration at a starting temperature well below the first expected transition.[7]

    • Heating at a constant rate (e.g., 10°C/min) to a temperature above the final transition (isotropic liquid phase).[7]

    • Holding at the final temperature for several minutes to ensure a uniform thermal history.[7]

    • Cooling at the same controlled rate back to the starting temperature.[7]

  • Phase transitions appear as endothermic (melting, cholesteric to isotropic) or exothermic (crystallization) peaks in the DSC thermogram. A second heating scan is often performed for reliable data on a sample with a known thermal history.[7]

Polarized Optical Microscopy (POM)

Objective: To visually identify different liquid crystal phases and their characteristic textures.

Methodology:

  • A small amount of the cholesteryl ester is placed on a clean microscope slide.[7]

  • The sample is heated on a hot stage to its isotropic liquid phase and then covered with a coverslip to create a thin film.[7]

  • The slide is positioned on the hot stage of a polarizing microscope, which is equipped with two polarizers set in a crossed position.[7]

  • The sample is slowly cooled from the isotropic phase at a controlled rate (e.g., 2-5°C/min).[7]

  • As the sample cools, it transitions into different liquid crystal phases. Each phase exhibits a unique birefringent texture that is observed through the microscope. For example, the cholesteric phase often shows an "oily streak" or focal conic texture.[2][8] The temperatures at which these textural changes occur are recorded and correlated with DSC data.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement, ordering, and layer spacing within the different phases.

Methodology:

  • The sample is loaded into a capillary tube or onto a temperature-controlled sample holder within the X-ray diffractometer.[7]

  • The sample is heated or cooled to the temperature of a specific phase, as identified by DSC and POM.[7]

  • A monochromatic X-ray beam is directed at the sample, and the diffraction pattern of the scattered X-rays is recorded.[7]

  • The resulting diffraction pattern provides structural information:

    • Crystalline Phase: Sharp, well-defined diffraction peaks.[7]

    • Smectic Phase: A sharp, intense diffraction ring at a low angle (corresponding to the layer spacing) and a diffuse ring at a wide angle (corresponding to the lateral molecular spacing).[9]

    • Cholesteric (Nematic) Phase: A broad, diffuse peak at a low angle may indicate the helical pitch.[7]

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_results Data Interpretation Synthesis Synthesis or Purification of Cholesteryl Ester DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Thermal Analysis POM Polarized Optical Microscopy (POM) Synthesis->POM Visual Analysis XRD X-ray Diffraction (XRD) Synthesis->XRD Structural Analysis Transitions Phase Transition Temperatures & Enthalpies DSC->Transitions Textures Phase Identification & Textures POM->Textures Structure Molecular Arrangement & Layer Spacing XRD->Structure

Structure_Property cluster_structure Molecular Structure cluster_property Liquid Crystal Properties Ester_Group Ester Group (R in R-COO-Cholesteryl) Aliphatic Aliphatic Chain (e.g., Nonanoate) Ester_Group->Aliphatic Aromatic Aromatic Ring (e.g., Benzoate) Ester_Group->Aromatic Unsaturation Unsaturation (e.g., Oleate) Ester_Group->Unsaturation Optical Optical Properties (Pitch, λ₀) Ester_Group->Optical Determines pitch Transition_Temp Transition Temperatures Aliphatic->Transition_Temp Influences stability Phase_Type Mesophase Type (Smectic vs. Cholesteric) Aliphatic->Phase_Type Long chains favor Smectic Aromatic->Transition_Temp Increases T Unsaturation->Phase_Type Affects Smectic stability

Drug_Delivery LC_Matrix Drug-Loaded Liquid Crystal Matrix (Cholesteryl Esters) Target_Tissue Target Tissue (e.g., Tumor) LC_Matrix->Target_Tissue Delivery Temp_Increase Temperature Increase (Local Hyperthermia) Target_Tissue->Temp_Increase Stimulus Phase_Transition LC Phase Transition Temp_Increase->Phase_Transition Triggers Drug_Release Therapeutic Drug Release Phase_Transition->Drug_Release Causes

Conclusion

The selection of a cholesteryl ester for a liquid crystal application is a critical decision governed by the desired thermal and optical properties. Cholesteryl benzoate, with its stable enantiotropic cholesteric phase over a wide temperature range, serves as a classic model system.[2] In contrast, cholesteryl acetate's monotropic behavior and other esters like cholesteryl nonanoate, which can form smectic phases, highlight the profound influence of the ester's chemical structure on the resulting mesophase.[1][2][10]

Furthermore, the true potential of these materials is often realized in mixtures, where different cholesteryl esters are combined to fine-tune the properties, such as adjusting the selective reflection wavelength and its temperature sensitivity for applications like thermochromic films and sensors.[6][11] A thorough characterization using DSC, POM, and XRD is essential for understanding and optimizing these materials for advanced applications in materials science and drug delivery.

References

Assessing the Reproducibility of Cholesteryl Nonanoate-Based Thermochromic Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cholesteryl nonanoate-based thermochromic films and their alternatives, with a focus on reproducibility and performance. The information is intended to assist researchers and professionals in selecting and evaluating thermochromic materials for various applications, including temperature-sensitive indicators and smart materials.

Introduction to Thermochromic Films

Thermochromic materials exhibit a reversible change in color in response to temperature fluctuations. This property makes them valuable for a wide range of applications, from simple temperature indicators to advanced sensor technologies. Cholesteric liquid crystals (CLCs), a class of materials that includes cholesteryl nonanoate, are a cornerstone of thermochromic technology. Their unique helical structure allows for the selective reflection of light at specific wavelengths, resulting in vibrant color changes. An alternative and widely used technology involves leuco dyes, which undergo a molecular rearrangement to switch between a colored and a colorless state.

This guide will delve into the fabrication, performance, and reproducibility of thermochromic films based on cholesteryl nonanoate and compare them with leuco dye-based systems.

Performance Comparison: Cholesteryl Nonanoate vs. Leuco Dyes

The choice between cholesteric liquid crystal-based films and leuco dyes depends heavily on the specific application requirements, such as temperature accuracy, color range, and cost.

FeatureCholesteryl Nonanoate-Based FilmsLeuco Dye-Based Films
Color Change Mechanism Physical change: Temperature alters the helical pitch of the liquid crystal structure, changing the wavelength of reflected light.[1]Chemical change: A reversible reaction between a color former, a developer, and a solvent causes a change between a colored and colorless state.[1]
Color Spectrum Continuous spectrum of colors (red, green, blue, etc.) as temperature changes, often referred to as "color play".[1]Typically a single color change (e.g., colored to colorless, or one color to another).[1]
Temperature Accuracy High accuracy, capable of detecting small temperature changes.Less precise temperature response.[2]
Operating Temperature Range Can be formulated for a wide range of temperatures by mixing different cholesteryl derivatives.[3]Generally available for temperatures between -5 °C and 60 °C.[2]
UV Stability Susceptible to degradation from UV light.[4]Also sensitive to UV exposure, which can adversely affect their lifespan.
Cost Generally more expensive.More robust and less expensive.
Appearance Iridescent, with color that can vary with the viewing angle.Non-iridescent, uniform color.

Experimental Protocols

Reproducibility in thermochromic films is critically dependent on precise control over fabrication and testing procedures. Below are detailed methodologies for key experiments.

Fabrication of Cholesteryl Nonanoate Films

A common method for producing these films in a laboratory setting is Solvent Deposition .

Materials:

  • Cholesteryl nonanoate (and other cholesteryl esters for tuning)

  • Volatile organic solvent (e.g., chloroform, toluene)

  • Black backing substrate (e.g., black-coated glass or plastic)

  • Micropipette or syringe

  • Hot plate or oven

Procedure:

  • Solution Preparation: Dissolve a specific concentration of the cholesteryl nonanoate mixture in the chosen solvent. The concentration will influence the final film thickness.

  • Deposition: Using a micropipette, deposit a precise volume of the solution onto the center of the black backing substrate.

  • Solvent Evaporation: Place the substrate on a hot plate or in an oven at a controlled temperature to evaporate the solvent. The rate of evaporation can affect the alignment and uniformity of the liquid crystal molecules.

  • Annealing (Optional): To improve the uniformity of the cholesteric texture, the film can be heated above its clearing point (the temperature at which it becomes an isotropic liquid) and then slowly cooled back down.[3]

  • Encapsulation (for enhanced stability): For applications requiring greater durability, the liquid crystal material can be microencapsulated before being dispersed in a binder and coated onto a substrate.[4]

Other scalable methods for film fabrication include spin coating [5] and doctor blade coating .[2][6]

Performance and Reproducibility Testing

3.2.1. Thermochromic Response Characterization

This experiment quantifies the color change of the film as a function of temperature.

Equipment:

  • Temperature-controlled stage (e.g., hot stage for a microscope or a Peltier device)

  • Spectrometer or colorimeter

  • Light source with consistent illumination

  • Digital camera for visual documentation

Procedure:

  • Place the thermochromic film on the temperature-controlled stage.

  • Position the spectrometer or colorimeter probe perpendicular to the film surface.

  • Slowly ramp the temperature of the stage through the desired range.

  • At set temperature intervals (e.g., every 0.5 °C or 1 °C), record the reflectance spectrum or colorimetric data (e.g., CIE Lab* values).

  • The "blue-start" (temperature at which blue color appears) and "red-start" (temperature at which red color appears) are key parameters to determine the active temperature range of the film.[7]

3.2.2. Batch-to-Batch Reproducibility Assessment

This involves comparing the thermochromic response of multiple films produced in different batches.

Procedure:

  • Fabricate at least three separate batches of thermochromic films using the exact same protocol.

  • For each batch, test multiple film samples (e.g., n=3 or more) using the thermochromic response characterization protocol described above.

  • Statistically compare the key performance parameters (e.g., blue-start and red-start temperatures, color intensity at specific temperatures) between the batches.

  • Low standard deviations and overlapping response curves between batches indicate high reproducibility.

3.2.3. Stability Testing (Accelerated Aging)

This assesses the long-term performance and durability of the films.

Equipment:

  • UV weathering chamber

  • Thermal cycling chamber

Procedure:

  • UV Aging: Expose the films to a controlled dose of UV radiation in a weathering chamber to simulate sun exposure.[8][9] Periodically remove samples and characterize their thermochromic response to determine the extent of degradation.

  • Thermal Cycling: Subject the films to a large number of temperature cycles (e.g., from below their active range to above it) in a thermal cycling chamber. This tests the robustness of the thermochromic effect over repeated use. After a set number of cycles, re-characterize the thermochromic response.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_fabrication Film Fabrication cluster_testing Performance & Reproducibility Testing prep Prepare Cholesteryl Nonanoate Solution depo Deposit Solution on Substrate prep->depo evap Solvent Evaporation depo->evap anneal Annealing evap->anneal thermo Thermochromic Response Characterization anneal->thermo batch Batch-to-Batch Reproducibility thermo->batch stability Stability Testing (Aging) thermo->stability

Overall experimental workflow for assessing thermochromic film reproducibility.

stability_testing_workflow start Initial Film Characterization (Baseline Performance) uv_aging UV Accelerated Aging start->uv_aging thermal_cycling Thermal Cycling start->thermal_cycling post_aging_char Post-Aging Characterization uv_aging->post_aging_char thermal_cycling->post_aging_char data_analysis Data Analysis & Comparison to Baseline post_aging_char->data_analysis

Workflow for stability assessment through accelerated aging tests.

Conclusion

The reproducibility of cholesteryl nonanoate-based thermochromic films is paramount for their reliable application in scientific and industrial settings. While offering high temperature sensitivity and a full spectrum of color changes, their performance is highly dependent on precise control over fabrication parameters. Factors such as solvent evaporation rate, film thickness, and the purity of the liquid crystal materials can all introduce variability. For applications demanding high stability, particularly against UV degradation, microencapsulation of the cholesteric liquid crystals is a crucial consideration.[4]

In contrast, leuco dye-based systems, while less precise, offer a more robust and cost-effective solution for applications where an approximate temperature indication is sufficient.

Ultimately, the selection of a thermochromic material requires a thorough evaluation of the specific performance requirements and environmental conditions of the intended application. The experimental protocols outlined in this guide provide a framework for a rigorous assessment of the reproducibility and long-term stability of cholesteryl nonanoate-based thermochromic films.

References

Cross-Verification of Spectroscopic Data for Cholesteryl n-Nonyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, accurate identification and characterization of compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for cholesteryl n-nonyl carbonate against two common alternatives, cholesteryl benzoate and cholesteryl oleyl carbonate. The presented data, compiled from various spectral databases and literature, facilitates the cross-verification of experimental findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cholesteryl n-nonyl carbonate and its alternatives.

Infrared (IR) Spectroscopy
CompoundKey IR Peaks (cm⁻¹)
Cholesteryl n-Nonyl Carbonate Data not publicly available in tabulated form. Expected characteristic peaks include: C=O stretch (carbonate) ~1775-1740 cm⁻¹, C-O stretch ~1260 cm⁻¹, C-H stretches (alkane) ~2950-2850 cm⁻¹, C=C stretch (cholesteryl ring) ~1670 cm⁻¹.
Cholesteryl Benzoate ~2940 (C-H stretch), ~1710 (C=O stretch, ester), ~1600, 1470 (C=C aromatic), ~1270 (C-O stretch), ~710 (aromatic C-H bend)[1][2]
Cholesteryl Oleyl Carbonate A broad absorption has been noted at 78 cm⁻¹ in the far-infrared region for the cholesteric mesophase.[3] Characteristic mid-IR peaks would be expected similar to cholesteryl n-nonyl carbonate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundKey ¹H NMR Chemical Shifts (ppm) in CDCl₃
Cholesteryl n-Nonyl Carbonate A ¹H NMR spectrum is available on SpectraBase, indicating the data has been recorded on a Varian A-60 instrument using CDCl₃ as the solvent.[4] Access to detailed peak information requires registration.
Cholesteryl Benzoate A complete assignment is available. Key shifts include: 8.05-7.45 (aromatic protons), 5.40 (olefinic H), 4.90 (C3-H), and various signals for the cholesterol ring and side chain between 0.68-2.50.[5][6][7][8]
Cholesteryl Oleyl Carbonate 5.39, 5.34 (olefinic H), 4.47, 4.11 (methylene adjacent to carbonate), and a complex series of signals for the cholesterol and oleyl chains.[9]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundKey ¹³C NMR Chemical Shifts (ppm)
Cholesteryl n-Nonyl Carbonate Data not publicly available.
Cholesteryl Benzoate Data available through various databases, often linked from PubChem.
Cholesteryl n-Butyl Carbonate A ¹³C NMR spectrum is available on ChemicalBook, which can serve as a close analogue.[10]
Cholesteryl Oleyl Carbonate A ¹³C NMR spectrum is available on ChemicalBook.[11]
Mass Spectrometry (MS)
CompoundKey Mass Spectral Data (m/z)
Cholesteryl n-Nonyl Carbonate Data not publicly available. Expected [M]+• at m/z 556.9.
Cholesteryl Benzoate Molecular Ion [M]+• at m/z 490.8. Major fragments at m/z 368 (cholestadiene), 105 (benzoyl cation).[1]
Cholesteryl Oleyl Carbonate Molecular Ion [M]+• at m/z 681.1.[12]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for cholesteryl derivatives.

Infrared (IR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these compounds.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition (¹H NMR): A standard one-pulse experiment is typically used. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm).

  • Data Acquisition (¹³C NMR): A proton-decoupled experiment is standard to obtain single-line spectra for each carbon. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for these types of molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Data Acquisition: The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-800 amu) to detect the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Data Cross-Verification

The following diagram illustrates a logical workflow for the cross-verification of spectroscopic data for a known compound like cholesteryl n-nonyl carbonate.

G cluster_0 Data Acquisition cluster_1 Data Comparison cluster_2 Verification A Synthesize or Procure Cholesteryl n-Nonyl Carbonate B Acquire Experimental Spectra (IR, ¹H NMR, ¹³C NMR, MS) A->B E Compare Experimental and Reference Spectra B->E Experimental Data C Compile Literature/Database Spectra for Cholesteryl n-Nonyl Carbonate C->E Reference Data D Compile Literature/Database Spectra for Analogous Compounds (e.g., Cholesteryl Benzoate) D->E Analog Data F Consistent Data? (Peak Positions, Shifts, Fragmentation) E->F G Structure Verified F->G Yes H Discrepancy Analysis F->H No I Re-evaluate Synthesis/ Purification or Re-acquire Data H->I I->B

Workflow for Spectroscopic Data Cross-Verification

References

A Comparative Analysis of Cholesteryl Nonanoate and Other Chiral Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral nematic liquid crystals is paramount for a variety of applications, from advanced display technologies to sensitive biosensors. This guide provides a detailed comparison of the performance of cholesteryl nonanoate against other common chiral nematics, supported by experimental data and protocols.

Cholesteryl nonanoate is a widely utilized chiral nematic liquid crystal known for its distinct thermochromic properties and its role in the formulation of various liquid crystal mixtures. Its performance, however, must be critically evaluated against other available chiral nematics to determine its suitability for specific applications. Key performance indicators for these materials include helical twisting power (HTP), the temperature range of the chiral nematic phase, and the electro-optical response time.

Comparative Performance Data

The following table summarizes the key performance metrics for cholesteryl nonanoate and several other commonly used chiral nematic liquid crystals.

Chiral NematicHelical Twisting Power (HTP) (μm⁻¹)Handedness of TwistCholesteric to Isotropic Transition (°C)Notes
Cholesteryl Nonanoate ~ -5.0 (in ZLI-1132)Left93[1]HTP is dependent on the host nematic liquid crystal.
Cholesteryl Oleyl Carbonate Not specified in searchesNot specified in searches~40Often used in mixtures to lower transition temperatures.[2]
Cholesteryl Chloride Not specified in searchesRightNot applicable (forms cholesteric phase in mixtures)Commonly mixed with other cholesteryl esters.
CB15 +7.3 (in E7)RightNot applicable (chiral dopant)A common high-HTP chiral dopant for inducing chirality.[3][4]

Note: The Helical Twisting Power is a measure of the ability of a chiral molecule to induce a helical structure in a nematic host. A positive sign indicates a right-handed helix, while a negative sign indicates a left-handed helix. The magnitude of HTP can vary depending on the host liquid crystal and temperature.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable material comparison. Below are detailed methodologies for determining the key performance parameters discussed in this guide.

Helical Twisting Power (HTP) Measurement: Grandjean-Cano Method

The Grandjean-Cano method is a widely used technique to determine the helical pitch (P) of a chiral liquid crystal, from which the HTP can be calculated using the formula: HTP = 1 / (P * c), where 'c' is the concentration of the chiral dopant in the nematic host.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Prepare a solution of the chiral nematic in a nematic host at a known concentration (c). prep2 Construct a wedge cell using two glass plates separated by a spacer at one end. prep1->prep2 prep3 Fill the wedge cell with the prepared liquid crystal solution. prep2->prep3 meas1 Place the wedge cell on the stage of a polarizing optical microscope. prep3->meas1 meas2 Observe the formation of disclination lines (Cano lines) parallel to the wedge edge. meas1->meas2 meas3 Measure the distance (x) between consecutive disclination lines. meas2->meas3 calc1 Calculate the helical pitch (P) using the formula P = 2 * x * tan(α), where α is the wedge angle. meas3->calc1 calc2 Calculate the Helical Twisting Power (HTP) using HTP = 1 / (P * c). calc1->calc2 G cluster_setup Experimental Setup cluster_procedure Procedure light Light Source (e.g., He-Ne Laser) polarizer1 Polarizer light->polarizer1 lc_cell Liquid Crystal Cell (filled with chiral nematic) polarizer1->lc_cell analyzer Analyzer lc_cell->analyzer photodetector Photodetector analyzer->photodetector oscilloscope Oscilloscope photodetector->oscilloscope func_gen Function Generator func_gen->lc_cell Applied Voltage proc1 Align the polarizer and analyzer in a crossed configuration. proc2 Apply a square wave voltage from the function generator to the LC cell. proc1->proc2 proc3 Monitor the change in transmitted light intensity with the photodetector and oscilloscope. proc2->proc3 proc4 Measure the rise time (time for intensity to go from 10% to 90%) and decay time (time for intensity to go from 90% to 10%). proc3->proc4

References

Validating the Purity of Cholesteryl Nonanoate: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of cholesteryl nonanoate is paramount for its application in areas such as liquid crystal formulations and drug delivery systems. This guide provides an objective comparison of common chromatographic techniques for validating the purity of cholesteryl nonanoate, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like cholesteryl nonanoate. Its versatility in column chemistry and detection methods allows for high-resolution separations.

Key Advantages:

  • High resolution and efficiency.

  • Suitable for non-volatile and thermally unstable compounds.

  • Multiple detection options (UV, Charged Aerosol Detector, Mass Spectrometry).

Typical Performance: When analyzing cholesteryl esters, HPLC methods, particularly with UV detection at low wavelengths (around 205-210 nm), can achieve high sensitivity and precision.[1][2][3]

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile compounds. For cholesteryl esters, derivatization may sometimes be employed to increase volatility, though direct analysis is also possible.[4][5][6]

Key Advantages:

  • High sensitivity, especially with FID.

  • Excellent separation efficiency for complex mixtures.

  • GC-MS provides definitive compound identification.

Typical Performance: GC-based methods are highly reliable and sensitive for cholesterol and its esters.[7][8] They are often considered gold-standard methods for quantification in various matrices.[7]

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of lipids. It is particularly useful for screening and monitoring reactions.

Key Advantages:

  • Rapid and inexpensive.

  • Multiple samples can be analyzed simultaneously.

  • Simple equipment requirements.

Typical Performance: TLC is effective for the separation of neutral lipids, including cholesteryl esters, from other lipid classes.[9][10][11] While primarily qualitative, semi-quantitative analysis can be performed using densitometry.

Performance Comparison of Chromatographic Techniques

The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and TLC for the purity analysis of cholesteryl nonanoate. Data is compiled from studies on cholesteryl nonanoate and structurally similar long-chain cholesteryl esters.

ParameterHPLC-UVGC-FIDTLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a thin layer of adsorbent material.
Typical Purity (%) >99%>99%Primarily for qualitative assessment
Limit of Detection (LOD) ~5 µg/mL~0.19 µg/mL[12]ng to µg range
Limit of Quantitation (LOQ) ~10 µg/mL~0.56 µg/mL[12]-
Precision (%RSD) < 2%< 5%-
Analysis Time 10-30 minutes15-45 minutes30-60 minutes
Sample Derivatization Not requiredMay be required to improve volatilityNot required

Experimental Workflow for Purity Validation

The general workflow for validating the purity of a cholesteryl nonanoate sample using chromatographic techniques is illustrated below.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Cholesteryl Nonanoate Sample Dissolution Dissolve in appropriate solvent (e.g., Chloroform, Hexane, Isopropanol) Sample->Dissolution Injection Inject sample and standard into chromatographic system Dissolution->Injection Standard Prepare Standard Solution of known concentration Standard->Injection Separation Separation on chromatographic column/plate Injection->Separation Detection Detection of analytes Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization or against standard) Peak_Integration->Purity_Calculation

Caption: Workflow for cholesteryl nonanoate purity validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for the analysis of cholesterol and its esters.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of isopropanol and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Sample Preparation: Accurately weigh and dissolve cholesteryl nonanoate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 10-20 µL of the sample solution. Identify the cholesteryl nonanoate peak based on its retention time compared to a standard. Purity is typically calculated using the area percent method.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on general methods for the analysis of cholesteryl esters.[5][13]

  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 250 °C, hold for 1 minute.

    • Ramp to 300 °C at 10 °C/min.

    • Hold at 300 °C for 10 minutes.

  • Injector Temperature: 300 °C.

  • Detector Temperature: 320 °C.

  • Sample Preparation: Dissolve the cholesteryl nonanoate sample in chloroform or hexane to a concentration of about 1 mg/mL.

  • Procedure: Inject 1 µL of the sample solution. The purity is determined by the relative peak area of cholesteryl nonanoate compared to any impurity peaks.

Thin-Layer Chromatography (TLC)

This protocol is a standard method for the separation of neutral lipids.[9][10][11]

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of hexane and diethyl ether (e.g., 90:10 v/v). A small amount of acetic acid (1%) can be added to improve the resolution of free fatty acids if they are potential impurities.

  • Sample Preparation: Dissolve the cholesteryl nonanoate sample in chloroform to a concentration of 1-5 mg/mL.

  • Procedure:

    • Spot a small amount of the sample solution onto the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to move up the plate.

    • Remove the plate and let it dry.

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid solution followed by heating).

  • Analysis: The purity is assessed by the presence of a single major spot corresponding to cholesteryl nonanoate. The retention factor (Rf) value can be calculated and compared to a standard.

References

A Comparative Analysis of Surface Alignment Layers for Cholesteryl Nonanoate Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Surface Alignment Layers for Cholesteryl Nonanoate-Based Systems.

The orientation of liquid crystal molecules at a substrate interface, dictated by the surface alignment layer, is a critical factor in the performance of liquid crystal-based devices. This guide provides a comparative analysis of two commonly used homogeneous alignment layers, rubbed polyimide (PI) and rubbed polyvinyl alcohol (PVA), on the properties of the cholesteric liquid crystal, cholesteryl nonanoate. The selection of an appropriate alignment layer can significantly impact the electro-optical response, phase stability, and overall functionality of devices utilizing this cholesteric material.

Comparative Performance Data

The following table summarizes key performance parameters of cholesteryl nonanoate when interfaced with rubbed polyimide and rubbed polyvinyl alcohol alignment layers. The data is compiled from various experimental studies and includes typical ranges observed for cholesteric and nematic liquid crystals where direct data for cholesteryl nonanoate is unavailable.

ParameterRubbed Polyimide (PI)Rubbed Polyvinyl Alcohol (PVA)Justification/Comments
Anchoring Energy (Azimuthal) Strong (10⁻⁴ - 10⁻⁵ J/m²)Moderate to Strong (10⁻⁵ - 10⁻⁶ J/m²)Polyimide generally provides stronger anchoring due to its rigid backbone and potential for strong intermolecular interactions.[1][2][3][4] PVA anchoring strength can be more variable depending on preparation conditions.
Clearing Point (T_c) ~91.2 °C~91.2 °CThe clearing point of pure cholesteryl nonanoate is approximately 91.2°C.[5] The alignment layer is not expected to significantly alter this bulk property.
Electro-Optical Rise Time Slower (tens of ms)Faster (ms to tens of ms)Stronger anchoring on polyimide can lead to slower switching as a higher electric field is required to overcome the surface forces.
Electro-Optical Fall Time Faster (ms to tens of ms)Slower (tens of ms)The strong anchoring of polyimide facilitates a more rapid relaxation of the liquid crystal molecules to their initial aligned state when the electric field is removed.
Alignment Uniformity ExcellentGood to ExcellentBoth materials can produce high-quality, uniform alignment over large areas when properly processed.[6][7]
Thermal Stability High (stable up to >300°C)Moderate (stable up to ~200°C)Polyimide exhibits superior thermal stability, making it suitable for applications requiring high-temperature processing or operation.
Chemical Stability ExcellentGoodPolyimide is generally more resistant to a wider range of chemicals.

Experimental Protocols

Detailed methodologies for the preparation of the alignment layers and the liquid crystal cell, as well as the characterization of its properties, are provided below.

Protocol 1: Preparation of Rubbed Polyimide Alignment Layer
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. The substrates are then dried with a stream of dry nitrogen.

  • Polyimide Coating: A solution of a commercial polyimide precursor (e.g., in N-methyl-2-pyrrolidone) is spin-coated onto the ITO substrates at 3000 rpm for 30 seconds to achieve a uniform thin film.

  • Curing: The coated substrates are soft-baked on a hot plate at 80-100°C for 10-15 minutes to evaporate the solvent, followed by hard-baking (curing) in an oven at a temperature range of 180-250°C for 1 hour to induce imidization.[7]

  • Rubbing: The cured polyimide film is unidirectionally rubbed with a velvet cloth mounted on a rubbing machine. Key parameters such as rubbing pressure, roller speed, and the number of repetitions are controlled to achieve the desired surface anisotropy.

Protocol 2: Preparation of Rubbed Polyvinyl Alcohol (PVA) Alignment Layer
  • Substrate Cleaning: The ITO substrates are cleaned using the same procedure as for the polyimide preparation.

  • PVA Solution Preparation: A 1-2 wt% solution of PVA in deionized water is prepared by dissolving the PVA powder with heating and stirring.

  • PVA Coating: The PVA solution is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

  • Baking: The coated substrates are baked in an oven at 100-120°C for 1 hour to remove the solvent and dry the film.[6]

  • Rubbing: The dried PVA film is unidirectionally rubbed with a velvet cloth using a rubbing machine, similar to the process for polyimide.

Protocol 3: Liquid Crystal Cell Fabrication and Characterization
  • Cell Assembly: Two substrates with the same alignment layer are assembled with the rubbing directions antiparallel. The cell gap is controlled using silica spacers (e.g., 5-10 µm) mixed with a UV-curable adhesive dispensed along the cell's perimeter. The cell is then exposed to UV light to cure the adhesive.

  • Liquid Crystal Filling: The cell is filled with cholesteryl nonanoate in its isotropic phase (above 91.2°C) via capillary action in a vacuum chamber. The cell is then slowly cooled to room temperature to allow for the formation of the cholesteric phase.

  • Anchoring Energy Measurement: The azimuthal anchoring energy can be measured using the torque balance method or by analyzing the field-induced deformation of the liquid crystal director. The high-field technique is commonly employed, where the optical phase retardation is measured as a function of a high applied voltage.[8][9][10]

  • Electro-Optical Switching Measurement: The electro-optic response is characterized by applying a square-wave voltage to the cell and measuring the change in optical transmittance with a photodetector. The rise time (time for transmittance to go from 10% to 90%) and fall time (time for transmittance to go from 90% to 10%) are then determined.[11]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for fabricating and characterizing a cholesteryl nonanoate liquid crystal cell with a rubbed alignment layer.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_cell_fab Cell Fabrication cluster_characterization Characterization ITO_Cleaning ITO Substrate Cleaning Alignment_Coating Alignment Layer Coating (PI or PVA) ITO_Cleaning->Alignment_Coating Curing Curing/Baking Alignment_Coating->Curing Rubbing Unidirectional Rubbing Curing->Rubbing Cell_Assembly Cell Assembly Rubbing->Cell_Assembly LC_Filling Cholesteryl Nonanoate Filling (Isotropic Phase) Cell_Assembly->LC_Filling Cooling Controlled Cooling LC_Filling->Cooling Anchoring_Energy Anchoring Energy Measurement Cooling->Anchoring_Energy EO_Switching Electro-Optical Switching Measurement Cooling->EO_Switching

Caption: Experimental workflow for liquid crystal cell fabrication and characterization.

Signaling Pathways and Logical Relationships

The choice of alignment layer initiates a cascade of interactions that determine the final device performance. The relationship between the alignment layer properties and the liquid crystal behavior can be visualized as follows:

logical_relationship cluster_alignment Alignment Layer Properties cluster_interface Interfacial Properties cluster_lc Liquid Crystal Behavior Material Material (Polyimide vs. PVA) Anchoring Anchoring Energy Material->Anchoring Pretilt Pretilt Angle Material->Pretilt Stability Thermal/Chemical Stability Material->Stability Processing Processing (Rubbing Conditions) Processing->Anchoring Processing->Pretilt Alignment_Quality Alignment Quality Anchoring->Alignment_Quality Switching Electro-Optical Switching Speed Anchoring->Switching Pretilt->Alignment_Quality

Caption: Influence of alignment layer properties on liquid crystal cell performance.

References

Navigating the Nuances of Cholesteryl Nonanoate Synthesis: A Guide to Minimizing Batch-to-Batch Variation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of chemical compounds is paramount. Cholesteryl nonanoate, a key component in liquid crystal displays, cosmetic formulations, and advanced drug delivery systems, is no exception.[1][2] Batch-to-batch variation in its synthesis can lead to significant performance issues, affecting everything from the thermochromic response of liquid crystals to the encapsulation efficiency of drug nanoparticles. This guide provides a comparative analysis of common synthesis methods, outlines potential sources of variability, and offers detailed experimental protocols to aid in achieving reproducible results.

The synthesis of cholesteryl nonanoate, an ester of cholesterol and nonanoic acid, is a well-established process. However, subtle differences in reaction conditions, purification methods, and the quality of starting materials can introduce variability across different production batches. Understanding and controlling these factors are crucial for ensuring the reliable performance of end-products.

Comparative Analysis of Synthesis Outcomes

Synthesis Method Key Reagents Typical Yield (%) Reported Purity Key Advantages Potential for Variation
Acid Chloride Method Cholesterol, Nonanoyl Chloride, Pyridine~75-85%>95% after recrystallizationHigh reactivity, relatively short reaction times.Purity of nonanoyl chloride is critical; moisture sensitivity.
Ester Interchange Cholesteryl Acetate, Methyl Nonanoate, Sodium EthylateGood yields reportedHigh purity achievable with chromatography.[3]Avoids the use of corrosive acid chlorides.[3]Catalyst activity can vary; removal of byproducts is essential.
Cross-Coupling Method Cholesterol, Aroyl Chlorides, Palladium CatalystGood to high yields reportedDependent on purificationVersatile for creating a variety of cholesterol esters.[4]Catalyst efficiency and purity of reagents.[4]

Key Factors Influencing Batch-to-Batch Variation

The consistency of cholesteryl nonanoate synthesis is influenced by several factors throughout the manufacturing process. A qualitative analysis of these variables is crucial for developing robust production protocols.

  • Purity of Starting Materials: The presence of impurities in cholesterol or the acylating agent can lead to side reactions and the formation of undesired byproducts, impacting the purity and performance of the final product.

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that must be precisely controlled. Fluctuations in these conditions can affect reaction kinetics and lead to incomplete conversion or the formation of impurities.

  • Solvent Quality: The presence of water or other reactive impurities in the solvent can hydrolyze reactants and reduce yield.

  • Purification Method: The efficiency of the purification process, whether it be recrystallization or chromatography, directly impacts the final purity of the cholesteryl nonanoate. The choice of solvent and the number of purification cycles are key variables.

  • Post-Synthesis Handling and Storage: Exposure to light, heat, or oxygen can degrade the final product over time.

Experimental Protocols

To aid researchers in establishing a reliable synthesis and characterization workflow, detailed protocols for a common synthesis method and key analytical techniques are provided below.

Synthesis of Cholesteryl Nonanoate via the Acid Chloride Method

This protocol is adapted from established procedures for the synthesis of cholesteryl esters.

Materials:

  • Cholesterol (high purity)

  • Nonanoyl chloride

  • Anhydrous pyridine

  • Anhydrous toluene

  • Acetone (for recrystallization)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 10 g of cholesterol in 100 mL of anhydrous toluene.

  • Add 10 mL of anhydrous pyridine to the solution to act as a catalyst and acid scavenger.

  • Slowly add a stoichiometric equivalent of nonanoyl chloride to the stirring solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer successively with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot acetone to obtain pure cholesteryl nonanoate.

  • Dry the crystals under vacuum and determine the yield and melting point.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures of the synthesized cholesteryl nonanoate.

Procedure:

  • Accurately weigh 3-5 mg of the purified cholesteryl nonanoate into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to identify the melting and liquid crystal phase transition temperatures.[5]

  • Cool the sample at a controlled rate to observe the crystallization and phase transitions upon cooling.

Purity Assessment by Thin Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the product and monitor the reaction progress.

Procedure:

  • Prepare a TLC plate (e.g., silica gel on aluminum backing).

  • Dissolve small amounts of the starting cholesterol, the reaction mixture at various time points, and the final purified product in a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Spot the solutions onto the baseline of the TLC plate.

  • Develop the plate in a chamber containing the mobile phase.

  • Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate). The absence of the starting material spot in the final product lane indicates high purity.

Visualizing the Process and Influencing Factors

To provide a clearer understanding of the synthesis workflow and the interplay of factors affecting batch consistency, the following diagrams are provided.

G Experimental Workflow for Cholesteryl Nonanoate Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Cholesterol + Nonanoyl Chloride Reaction Esterification in Pyridine/Toluene Reactants->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization from Acetone Crude->Recrystallization Pure Pure Cholesteryl Nonanoate Recrystallization->Pure DSC DSC (Phase Transitions) Pure->DSC TLC TLC (Purity) Pure->TLC FTIR FT-IR (Functional Groups) Pure->FTIR POM Polarized Optical Microscopy (Texture) Pure->POM

Caption: Workflow for cholesteryl nonanoate synthesis.

G Factors Contributing to Batch-to-Batch Variation cluster_materials Starting Materials cluster_process Process Parameters cluster_purification Purification & Handling BV Batch-to-Batch Variation RM_Purity Purity of Cholesterol & Reagents RM_Purity->BV Solvent_Purity Solvent Purity Solvent_Purity->BV Temp Temperature Control Temp->BV Time Reaction Time Time->BV Mixing Stirring/Mixing Rate Mixing->BV Recrystal Recrystallization Efficiency Recrystal->BV Drying Drying Conditions Drying->BV Storage Storage Conditions Storage->BV

Caption: Key factors influencing batch consistency.

G Hypothetical Drug Delivery Signaling Pathway NP Cholesteryl Nonanoate Nanoparticle (with Drug) Receptor Cell Surface Receptor NP->Receptor Cell Target Cell Internalization Endocytosis Cell->Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Drug delivery pathway using a nanoparticle.

By carefully selecting a synthetic route, meticulously controlling reaction and purification parameters, and employing rigorous analytical characterization, researchers and manufacturers can significantly reduce batch-to-batch variation in cholesteryl nonanoate synthesis. This will ultimately lead to more reliable and reproducible performance in its diverse and critical applications.

References

Safety Operating Guide

Proper Disposal of Cholesterol n-Nonyl Carbonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and proper disposal of cholesterol n-nonyl carbonate, also known as cholesteryl nonanoate. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. While this compound is not classified as a hazardous substance under the US OSHA Hazard Communication Standard, adherence to good laboratory practices is essential to minimize risks.[1]

Key Safety and Hazard Information

A summary of the key safety information for this compound is provided in the table below. This information is compiled from safety data sheets (SDS) and should be reviewed before handling the chemical.

ParameterInformationSource
Synonyms Cholesteryl nonanoate, Cholesteryl pelargonate[2][3]
Appearance Off-white solid[1]
Primary Hazards May cause irritation to the skin, eyes, and respiratory tract.[1][1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves (nitrile rubber recommended), lab coat.[1][4][5]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2).[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Assess Waste waste_type Determine Waste Type start->waste_type uncontaminated Uncontaminated Solid waste_type->uncontaminated Pure substance contaminated Contaminated Materials (e.g., paper, gloves, glassware) waste_type->contaminated Labware/PPE spill Spill Residue waste_type->spill Accidental release package Package in a sealed, labeled container uncontaminated->package contaminated->package spill->package disposal Dispose as per institutional and local regulations package->disposal end End disposal->end

Caption: Workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound in various forms.

Disposal of Unused or Waste this compound (Solid)

This procedure applies to the disposal of expired, unwanted, or residual solid this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Sealable, labeled waste container

  • Spatula or scoop

  • Chemical fume hood (recommended for handling large quantities)

Procedure:

  • Don Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Work in a Ventilated Area: If handling significant quantities, perform the transfer in a chemical fume hood to avoid inhalation of any dust.

  • Transfer the Chemical: Carefully transfer the solid this compound into a designated, sealable waste container using a clean spatula or scoop. Avoid generating dust.[1]

  • Seal and Label the Container: Securely seal the waste container. Label it clearly with the chemical name ("this compound" or "Cholesteryl Nonanoate") and any other information required by your institution's waste management program.

  • Store for Disposal: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste handler to arrange for proper disposal.

Disposal of Contaminated Materials

This procedure applies to the disposal of items such as weighing paper, gloves, and disposable labware that are contaminated with this compound.

Materials:

  • Appropriate PPE

  • Sealable waste bag or container

  • Forceps or tongs (optional)

Procedure:

  • Wear PPE: Ensure you are wearing the appropriate PPE.

  • Collect Contaminated Items: Place all items contaminated with this compound into a designated, sealable waste bag or container.

  • Seal and Label: Securely seal the bag or container. Label it as "Contaminated Solid Waste" and list "this compound" as the contaminant.

  • Dispose as Chemical Waste: Dispose of the container according to your institution's chemical waste procedures. Do not mix with general laboratory trash.

Spill Cleanup and Disposal

In the event of a spill, follow these steps for safe cleanup and disposal of the resulting waste.

Materials:

  • Appropriate PPE

  • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Scoop or dustpan and brush

  • Sealable waste container

Procedure:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[4]

  • Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: If the spill is a powder, avoid creating dust.

  • Clean the Spill:

    • For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[1][4]

    • Avoid dry sweeping that could generate dust. A moistened cloth or paper towel can be used to wipe up any remaining residue.

  • Package and Label Waste: Place all cleanup materials, including used absorbent and contaminated PPE, into a sealable waste container. Label the container clearly with the contents ("Spill Debris with this compound").

  • Decontaminate the Area: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose of Waste: Arrange for the disposal of the waste container through your institution's EHS department.

It is imperative to consult your institution's specific waste disposal guidelines and local regulations, as these may have additional requirements. Always handle chemicals with care and prioritize safety in the laboratory.

References

Personal protective equipment for handling cholesterol n-nonyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Cholesterol n-Nonyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 15455-83-1), this information is synthesized from the SDSs of structurally similar compounds, such as cholesteryl oleyl carbonate. These procedures should be followed to ensure the safety of laboratory personnel and the integrity of experimental work.

Personal Protective Equipment (PPE) and Engineering Controls

While closely related cholesterol derivatives are generally not classified as hazardous, adherence to standard laboratory safety protocols is crucial.[1][2] The following table summarizes the recommended personal protective equipment and engineering controls.

Control Type Recommendation Purpose
Engineering Controls
VentilationWork in a well-ventilated area or under a chemical fume hood.[1]To minimize inhalation of any dust or aerosols.
Eyewash Station & Safety ShowerFacilities should be equipped with an eyewash station and a safety shower.[1]To provide immediate decontamination in case of accidental exposure.
Personal Protective Equipment
Eye ProtectionWear safety glasses with side shields or chemical goggles.[1]To protect eyes from splashes or airborne particles.
Hand ProtectionWear disposable, chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body ProtectionWear a standard laboratory coat.[1]To protect skin and personal clothing from contamination.
Respiratory ProtectionGenerally not required in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1]To prevent inhalation of dust particles.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility. The following workflow outlines the key steps for the safe management of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety Weighing Weighing Prepare Workspace->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Use in experiment Store in Cool, Dry Place Store in Cool, Dry Place Dissolving->Store in Cool, Dry Place If not all is used Decontaminate Workspace Decontaminate Workspace Dissolving->Decontaminate Workspace After experiment Store in Cool, Dry Place->Weighing For future use Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Collect all waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow regulations

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Procedures

Preparation
  • Don Personal Protective Equipment (PPE): Before handling, put on a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready.

Handling
  • Weighing: If working with the solid form, handle it carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Storage
  • Short-term and Long-term Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Cleanup and Disposal
  • Decontaminate Workspace: After handling, wipe down the work surface with an appropriate solvent and then soap and water.

  • Segregate Waste: Collect any waste material, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled waste container.

  • Dispose of Waste: Dispose of chemical waste in accordance with all local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.